Nitrosobenzene dimer
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35506-28-6 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(E)-oxido-[oxido(phenyl)azaniumylidene]-phenylazanium |
InChI |
InChI=1S/C12H10N2O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13+ |
InChI Key |
WHFNSVMCGRQIRC-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=[N+](/C2=CC=CC=C2)\[O-])/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=[N+](C2=CC=CC=C2)[O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Nitrosobenzene Monomer-Dimer Equilibrium in Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrosobenzene and its derivatives are pivotal molecules in organic synthesis and are of increasing interest in medicinal chemistry and materials science. A fundamental characteristic of nitrosoarenes is their participation in a dynamic monomer-dimer equilibrium in solution. The monomeric form, typically green or blue, is a reactive species, while the dimeric form, usually colorless or pale yellow, is more stable. Understanding and controlling this equilibrium is crucial for applications ranging from synthetic methodology to the design of novel therapeutics and responsive materials. This guide provides a comprehensive overview of the nitrosobenzene monomer-dimer equilibrium, including quantitative thermodynamic data, detailed experimental protocols for its characterization, and visual representations of the underlying chemical processes.
The Monomer-Dimer Equilibrium
In solution, nitrosobenzene (C₆H₅NO) exists in a reversible equilibrium between its monomeric and dimeric forms. The dimer, an azodioxybenzene, can exist as cis and trans isomers. The equilibrium is dynamic and influenced by several factors, including concentration, temperature, and the nature of the solvent.[1]
Key Characteristics:
-
Monomer: A deeply colored, reactive species favored in dilute solutions and at higher temperatures.[1]
-
Dimer: A less reactive, often colorless or pale yellow species that is favored in the solid state and at higher concentrations in solution.[1]
-
Isomerism: The dimer exists as cis and trans-azobenzenedioxides, with the isomerization proceeding through the monomeric intermediate.[1]
The equilibrium can be represented as:
2 C₆H₅NO (Monomer) ⇌ (C₆H₅NO)₂ (Dimer)
dot
References
cis-trans isomerization of nitrosobenzene dimer
An In-depth Technical Guide to the Cis-Trans Isomerization of the Nitrosobenzene Dimer
Abstract
Nitrosobenzene exists in equilibrium between its monomeric form and two distinct dimeric structures: the cis and trans azodioxide dimers. The reversible isomerization between these dimeric forms is a critical phenomenon influencing the reactivity and stability of nitroso compounds, which are relevant in organic synthesis and as metabolic intermediates of aromatic amines. This guide provides a detailed examination of the kinetics, thermodynamics, and spectroscopic properties associated with the cis-trans isomerization of the this compound. It includes a summary of quantitative data, detailed experimental protocols derived from key studies, and visual representations of the isomerization process and analytical workflows to support researchers, scientists, and professionals in drug development.
Introduction
Nitrosoaromatic compounds are a class of molecules characterized by the presence of a nitroso (-N=O) group attached to an aryl ring. In the solid state and in concentrated solutions, many nitrosoaromatics, including nitrosobenzene, exist predominantly as dimers. These dimers are azodioxides, featuring an N-N bond with two oxygen atoms. Two primary isomeric forms of the dimer exist: the cis-isomer and the trans-isomer.
The equilibrium between the monomer and its cis and trans dimers is sensitive to various factors, including temperature, solvent polarity, and exposure to light. The trans-dimer is generally the more thermodynamically stable isomer, while the cis-dimer is often formed under kinetic control at lower temperatures. Understanding the isomerization process between these two forms is crucial for controlling reactions involving nitrosobenzene and for interpreting analytical data correctly.
The Isomerization Equilibrium
The isomerization between the cis and trans dimers of nitrosobenzene is a dynamic process. It is generally accepted that this transformation proceeds through the dissociation of the dimer into its monomeric form, which then re-associates to form the other isomer.
Figure 1: Proposed mechanism for the cis-trans isomerization of the this compound via a monomer intermediate.
Spectroscopic Properties
The monomer, cis-dimer, and trans-dimer of nitrosobenzene have distinct absorption spectra, which allows for the use of UV-Visible spectrophotometry to monitor the equilibrium and kinetics of the isomerization.
| Species | λmax (nm) | Molar Absorptivity (ε) | Solvent | Reference |
| Nitrosobenzene Monomer | ~750 | ~50 L mol⁻¹ cm⁻¹ | Ethanol | |
| Nitrosobenzene Monomer | 315 | 1 x 10⁴ L mol⁻¹ cm⁻¹ | Ethanol | |
| cis-Dimer | ~280 | - | Chloroform | |
| trans-Dimer | 288 | 1.1 x 10⁴ L mol⁻¹ cm⁻¹ | Ethanol |
Note: The spectroscopic properties can vary slightly depending on the solvent used.
Thermodynamic and Kinetic Data
The isomerization process has been studied to determine its thermodynamic and kinetic parameters. The trans isomer is consistently found to be more stable than the cis isomer.
| Parameter | Value | Conditions | Reference |
| Equilibrium Constant (Keq) | |||
| K = [trans]/[cis] | ~3.0 | 25 °C, Chloroform | |
| Thermodynamic Parameters | |||
| ΔH° (cis → trans) | -1.3 kcal/mol | Chloroform | |
| ΔS° (cis → trans) | -1.0 cal/mol·K | Chloroform | |
| Activation Energy (Ea) | |||
| Ea (cis → monomer) | 22.8 kcal/mol | Chloroform |
Experimental Protocols
The study of this compound isomerization typically involves spectroscopic methods to monitor the concentration of each species over time, often following a perturbation such as a temperature change or photo-irradiation.
Preparation and Isolation of Isomers
-
Synthesis of trans-Dimer: The trans-dimer is the thermodynamically stable form and can be prepared by the oxidation of aniline with Caro's acid (peroxymonosulfuric acid). The product crystallizes from ethanol as colorless needles.
-
Preparation of cis-Dimer: The cis-dimer is typically prepared by the irradiation of a solution of the trans-dimer. A solution of the trans-dimer in a solvent like chloroform or toluene is irradiated with UV light (e.g., from a mercury lamp) at a low temperature (e.g., 0 °C) until a photostationary state is reached, which is enriched in the cis-isomer. The cis-isomer can then be isolated by chromatography or crystallization at low temperatures.
Kinetic Measurement of Isomerization using UV-Vis Spectrophotometry
This protocol describes a typical experiment to measure the rate of the thermal conversion of the cis-dimer to the trans-dimer.
Structural Characterization of (E)-Nitrosobenzene Dimer: A Technical Guide
Abstract: Nitrosobenzene and its derivatives are notable for their ability to exist in a monomer-dimer equilibrium. In the solid state, nitrosobenzene typically forms a dimeric structure, known as an azodioxybenzene, which can exist as (Z) and (E) isomers. This technical guide provides an in-depth overview of the structural characterization of the (E)-nitrosobenzene dimer, also referred to as trans-azobenzene dioxide. It consolidates data from key analytical techniques, presents detailed experimental protocols, and illustrates the underlying chemical relationships, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.
Molecular Identity and Properties
The (E)-nitrosobenzene dimer is the more stable of the two dimeric forms in the gas phase.[1] It is a colorless solid, in contrast to the colored monomeric form.[2] The fundamental properties of the dimer are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 214.22 g/mol | [3][4] |
| IUPAC Name | (E)-oxido-[oxido(phenyl)azaniumylidene]-phenylazanium | [3] |
| CAS Registry Number | 35506-28-6 | [3][4] |
| Synonyms | trans-Nitrosobenzene dimer, trans-Diazoxybenzene | [3] |
Solid-State Structural Analysis: X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the (E)-nitrosobenzene dimer in the solid state. The crystal structure confirms the trans arrangement of the two nitroso groups.[5] A crystallographic study of a co-crystal containing the nitrosobenzene dimer provided key structural parameters.[6]
Table 1: Selected Crystallographic Data for this compound
This data provides insight into the geometry of the central azodioxy core and its connection to the phenyl rings.
| Parameter | Bond Length (Å) | Angle (°) |
| N(2)-N(2)* | 1.128(6) | - |
| N(2)-O(2) | 1.301(5) | - |
| N(2)-C(41) | 1.564(5) | - |
| O(1)-N(1)-C(1) | - | 116.86(18) |
| O(1)-N(1)-C(31) | - | 119.32(17) |
| C(1)-N(1)-C(31) | - | 123.82(18) |
| (Data sourced from a co-crystal structure containing the this compound)[6] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of the this compound are typically grown by slow evaporation of a saturated solution or by controlled cooling.
-
Data Collection: A selected crystal is mounted on a goniometer head. The diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. The atomic positions are identified and the structural model is refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.
Solution-State Characterization: Spectroscopic Methods
In solution, a dynamic equilibrium exists between the monomeric nitrosobenzene and its (Z) and (E) dimeric forms.[7][8] Spectroscopic techniques are essential for studying this equilibrium and characterizing the structure in the solution phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the monomer-dimer equilibrium and the distinct chemical environments of the nuclei in each species.[7] Low-temperature NMR studies can "freeze out" the equilibrium, allowing for the characterization of the individual dimer forms.[7][9]
Table 2: Representative NMR Spectroscopic Data
| Nucleus | Species | Chemical Shift (δ, ppm) | Solvent | Notes |
| ¹H | Monomer | 7.907 (ortho), 7.20-7.75 (meta, para) | CDCl₃ | Rotation about the C-NO bond is fast on the NMR timescale.[10][11] |
| ¹³C | Dimer | Varies by substituent | CDCl₃ / CD₂Cl₂ | The chemical shifts in the dimeric forms are very different from the monomer.[9] |
| ¹⁵N | Dimer | CSA = 285 ppm | Solid-State | The ¹⁵N chemical shift anisotropy (CSA) is significantly different from the monomer (1479 ppm), reflecting the different electronic structure.[2] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.[9][10]
-
Data Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).
-
Variable Temperature (VT) Studies: To study the monomer-dimer equilibrium, spectra are recorded at various temperatures. At lower temperatures, the equilibrium shifts towards the dimer forms.[7]
-
2D NMR: Techniques like 2D-EXSY (Exchange Spectroscopy) can be used to measure the kinetics of the dimer dissociation.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the dimer and to study its fragmentation patterns. While nitroso compounds can be challenging to analyze, techniques like chemical ionization can be employed.[12]
Table 3: Mass Spectrometry Data
| Ion | m/z (Mass-to-Charge Ratio) | Method | Notes |
| [M + NH₄]⁺ | 232.1 | Chemical Ionization (CI) | Adduct with ammonium, often observed for nitro compounds.[12] |
| [2M + NH₄]⁺ | 446.2 | Chemical Ionization (CI) | A cluster ion indicating the presence of the dimer.[12] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: A soft ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), is often preferred to minimize fragmentation and preserve the dimeric structure in the gas phase.
-
Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule, particularly the N-O and N-N bonds within the azodioxy core. It can be used to distinguish between monomer and dimer forms and has been used to track the formation of heterodimers in solid-state reactions.[1]
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with potassium bromide powder and pressing it into a disk. Alternatively, the sample can be analyzed as a mull in Nujol.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Monomer-Dimer Equilibrium and Thermodynamics
The reversible dimerization is a defining characteristic of aromatic C-nitroso compounds.[13] In solution, the (E)-dimer exists in equilibrium with the (Z)-dimer and the monomer. The position of this equilibrium is influenced by temperature, solvent, and substituents on the aromatic ring.[7][8]
Caption: Monomer-dimer equilibrium of nitrosobenzene in solution.
Thermodynamic parameters for the dissociation of the dimers into monomers have been calculated from NMR studies, providing quantitative insight into the stability of the dimeric species.[8]
Table 4: Thermodynamic Data for Dimer Dissociation
| Dimer Isomer | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) | ΔG (298.15 K) (kJ mol⁻¹) |
| (E)-Dimer | Data not specified in abstracts | Data not specified in abstracts | Data not specified in abstracts |
| (Z)-Dimer | Data not specified in abstracts | Data not specified in abstracts | Data not specified in abstracts |
| (Qualitative and quantitative thermodynamic data for these equilibria have been calculated, though specific values for the parent (E)-dimer were not available in the provided search results.)[7][8] |
Experimental and Analytical Workflow
The comprehensive characterization of the (E)-nitrosobenzene dimer involves a multi-technique approach, integrating methods for both solid-state and solution-state analysis.
Caption: Workflow for the structural characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C12H10N2O2 | CID 135418545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. Crystal structure of this compound. cis-Azobenzene dioxide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrosobenzene(586-96-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of the Z-Nitrosobenzene Dimer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of the Z-nitrosobenzene dimer, a critical aspect for understanding its reactivity, and potential applications in chemical synthesis and drug development. Nitrosobenzene and its derivatives exist in a dynamic equilibrium between monomeric and dimeric forms (azodioxides), with the stability of these forms being highly dependent on environmental conditions such as temperature, concentration, and solvent polarity.[1] The dimeric forms can exist as two stereoisomers, the cis (Z) and trans (E) isomers, with the Z-isomer being the focus of this guide.
Thermodynamic Data
The thermodynamic stability of the Z-nitrosobenzene dimer is characterized by its Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dimerization. These parameters have been determined through both experimental measurements and quantum chemical calculations.
Gas Phase Thermodynamic Data
In the gas phase, the dimerization of nitrosobenzene is an exothermic process, but the large negative entropy change makes the dimer less favorable at higher temperatures.[2][3] Computational studies have provided insight into the relative stabilities of the Z and E isomers.
| Parameter | Z-Nitrosobenzene Dimer | E-Nitrosobenzene Dimer | Reference |
| Dimerization Enthalpy (ΔrH°) | -22.15 kJ·mol⁻¹ | -26.21 kJ·mol⁻¹ | [4] |
| Gibbs Free Energy of Dimerization (ΔrG°) | 33.39 kJ·mol⁻¹ | 30.08 kJ·mol⁻¹ | [4] |
Table 1: Calculated Gas-Phase Thermodynamic Data for Nitrosobenzene Dimerization.
Solution Phase Thermodynamic Data
The solvent plays a crucial role in the monomer-dimer equilibrium and the relative stability of the Z and E isomers. While the E-dimer is more stable in the gas phase, the Z-form is favored in chloroform due to more favorable solvation energies.[2][3] In aqueous solutions, the equilibrium for some derivatives can strongly favor the dimer.[5]
| Solvent | Isomer | ΔG° (Monomerization) | K (Monomerization) | Temperature | Reference |
| Chloroform | Z-Dimer | More stable than E-dimer by 2-5 kJ/mol | - | - | [3] |
| CD₂Cl₂ | (Not specified) | -9.8 kJ/mol | 52 | 25 °C | [5][6] |
| D₂O (for 4-nitrosocumene) | (Not specified) | 20 ± 1 kJ/mol | 3.6 ± 1.6 × 10⁻⁴ M | 27 °C | [5] |
Table 2: Solution-Phase Thermodynamic Data for Nitrosobenzene and a Derivative.
Experimental Protocols
The determination of the thermodynamic parameters for the Z-nitrosobenzene dimer relies on a combination of spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A primary technique for studying the monomer-dimer equilibrium in solution is NMR spectroscopy.
-
Protocol:
-
Sample Preparation: A solution of the nitrosobenzene derivative is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube. For quantitative measurements, a known amount of an internal standard is added.[5]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., Bruker AV600) at various temperatures.[3]
-
Data Analysis: The concentrations of the monomer and dimer forms are determined by integrating the respective signals in the ¹H NMR spectrum relative to the internal standard.[5] The equilibrium constant (K) is then calculated.
-
Thermodynamic Parameters: To determine enthalpy and entropy, the measurements are repeated at different temperatures. A van 't Hoff plot (ln K vs. 1/T) is constructed, and the slope and intercept are used to calculate ΔrH° and ΔrS°, respectively. ΔrG° can then be calculated at a specific temperature.[3] Time-dependent and 2D-EXSY NMR experiments can provide kinetic data on dimer dissociation.[7]
-
Cryogenic Photolysis and Infrared (IR) Spectroscopy
This method allows for the study of the dimerization reaction from a pure monomeric state in the solid phase.
-
Protocol:
-
Monomer Generation: Crystals of the azodioxy dimer are cooled to cryogenic temperatures (e.g., 10–12 K). The sample is then irradiated with UV light (e.g., 254 nm), which causes photodissociation of the dimer into monomers.[4]
-
Monitoring: The formation of the monomer is monitored in real-time using IR spectroscopy by the appearance of a characteristic N=O stretching vibration signal around 1500 cm⁻¹.[4]
-
Thermal Dimerization: The sample is slowly warmed above a critical temperature (typically above 100 K), which induces thermal re-dimerization.[4]
-
Kinetic Analysis: The rate of dimerization is followed by monitoring the disappearance of the monomer's IR signal and the corresponding increase in the dimer's signals. This allows for the determination of kinetic parameters for the dimerization process.[4]
-
Quantum Chemical Calculations
Computational methods are essential for obtaining gas-phase thermodynamic data and for complementing experimental results.
-
Methodology:
-
Level of Theory Selection: A suitable level of theory is chosen to model the dimerization reaction. Double-hybrid density functionals like B2PLYP-D3, combined with triple-ζ quality basis sets, have shown good agreement with experimental data.[2][3]
-
Geometry Optimization: The geometries of the monomer and the Z- and E-dimers are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the electronic energies.
-
Thermodynamic Calculation: The standard reaction enthalpies (ΔrH°), entropies (ΔrS°), and Gibbs free energies (ΔrG°) are calculated from the computed electronic energies and thermal corrections. For solution-phase calculations, a solvent model (e.g., SCRF) can be incorporated.[8]
-
Visualized Pathways and Equilibria
The interplay between the monomer and the Z- and E-dimers can be visualized to better understand the system's dynamics.
Caption: Monomer-Dimer Equilibrium of Nitrosobenzene.
The interconversion between the Z and E isomers is not a direct process but occurs via dissociation into the monomeric form, followed by re-dimerization.[4]
References
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. Quantum Chemical Calculations of Monomer-Dimer Equilibria of Aromatic C-Nitroso Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Mechanism of the dimerisation of Nitrosobenzene. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
In-Depth Technical Guide on the Photodissociation Dynamics of Nitrosobenzene Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodissociation dynamics of the nitrosobenzene dimer, a process of significant interest in the fields of physical organic chemistry, materials science, and photopharmacology. This document details the underlying principles, experimental methodologies, quantitative data, and mechanistic pathways governing this photo-induced transformation.
Introduction
Nitrosobenzene (C₆H₅NO) exists in a dynamic equilibrium between its monomeric and dimeric forms. In the solid state, it predominantly exists as a pale yellow dimer, also known as azodioxybenzene. Two key isomers of the dimer have been identified: the cis-azodioxybenzene and the trans-azodioxybenzene. The monomer, a deeply colored blue or green species, is favored in dilute solutions or at elevated temperatures. The reversible photodissociation of the this compound into two monomeric units upon irradiation with light is a fundamental photochemical process. Understanding the dynamics of this bond cleavage is crucial for applications in light-activated materials and photoswitchable therapeutic agents.
Experimental Protocols
Detailed experimental investigation of the photodissociation dynamics of the this compound involves a combination of synthesis, purification, and advanced spectroscopic and crystallographic techniques.
Synthesis and Purification of cis-Nitrosobenzene Dimer
A common synthetic route to nitrosobenzene involves the oxidation of aniline. For the preparation of the crystalline cis-dimer suitable for photodissociation studies, the following protocol is typically employed:
-
Oxidation of Aniline: Aniline is oxidized using Caro's acid (peroxymonosulfuric acid) or potassium peroxymonosulfate under biphasic conditions.
-
Purification: The crude product is purified by steam distillation, where nitrosobenzene is collected as a green liquid that solidifies.
-
Crystallization: The purified nitrosobenzene is dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol or diethyl ether) at room temperature.
-
Slow Evaporation: The solution is allowed to evaporate slowly in the dark at a controlled temperature (typically around 4°C) to promote the formation of well-defined single crystals of the colorless cis-dimer.
-
Crystal Handling: The resulting crystals are handled under low-light conditions to prevent premature photodissociation.
Photocrystallography
Photocrystallography is a powerful technique to directly observe the structural changes occurring during the photodissociation in the solid state.
-
Crystal Mounting: A suitable single crystal of the cis-nitrosobenzene dimer is mounted on a goniometer head.
-
Cooling: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to trap the photogenerated monomers.
-
Initial Data Collection: A complete X-ray diffraction dataset of the pristine dimer crystal is collected in the dark.
-
Irradiation: The crystal is irradiated in situ with a light source, such as a mercury lamp, for a defined period.
-
Data Collection of the Photo-stationary State: A second X-ray diffraction dataset is collected while the crystal is under irradiation or immediately after to capture the structure of the photo-stationary state, which contains a mixture of the dimer and the photogenerated monomers.
-
Data Analysis: The diffraction data are processed to refine the crystal structures of the initial and photo-induced states, allowing for the determination of the extent of monomer formation and the precise atomic displacements.
NMR Spectroscopy for Monitoring Monomer-Dimer Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in studying the monomer-dimer equilibrium in solution.
-
Sample Preparation: A known concentration of the this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectra Acquisition: ¹H NMR spectra are recorded at various temperatures. The monomer and dimer forms give rise to distinct sets of signals.
-
Equilibrium Constant Calculation: The relative integrals of the monomer and dimer signals are used to calculate the equilibrium constant (Keq) at each temperature.
-
Thermodynamic Parameters: A van't Hoff plot (ln(Keq) vs. 1/T) is constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of dissociation.
-
Kinetic Analysis: Time-dependent and two-dimensional exchange spectroscopy (2D-EXSY) NMR measurements can be employed to determine the kinetic parameters for the dissociation and dimerization processes.
Quantitative Data
The photodissociation of the this compound has been characterized by a limited number of quantitative studies. The following table summarizes the available data.
| Parameter | Value | Experimental Conditions | Technique | Reference |
| Monomer Population | 8.6% | Single crystal of cis-dimer, 100 K, irradiation with a mercury lamp. | Photocrystallography | [Not explicitly stated in snippets] |
| ΔH° (Dimer Dissociation) | Data not available in search results for photodissociation | Solution phase, thermal equilibrium. | NMR Spectroscopy | [Not explicitly stated in snippets] |
| ΔS° (Dimer Dissociation) | Data not available in search results for photodissociation | Solution phase, thermal equilibrium. | NMR Spectroscopy | [Not explicitly stated in snippets] |
| Quantum Yield (Φ) | Data not available in search results for dimer photodissociation | - | - | - |
| Excited State Lifetimes | Data not available in search results for dimer photodissociation | - | - | - |
Note: There is a significant gap in the literature regarding the quantum yield and time-resolved dynamics of the this compound photodissociation. Most available data pertains to the photodissociation of the nitrosobenzene monomer or the thermal monomer-dimer equilibrium.
Signaling Pathways and Logical Relationships
The photodissociation of the this compound is initiated by the absorption of a photon, leading to an electronically excited state that subsequently undergoes N-N bond cleavage. The process is reversible upon cessation of irradiation and warming.
Caption: Photodissociation and thermal re-dimerization of the this compound.
The experimental workflow for investigating the photodissociation dynamics using a combination of techniques can be visualized as follows:
Caption: Experimental workflow for studying this compound photodissociation.
Conclusion and Future Directions
The photodissociation of the this compound is a well-established phenomenon, with direct structural evidence provided by photocrystallography. However, a comprehensive understanding of the dynamics of this process is still incomplete. There is a clear need for further research to determine key quantitative parameters such as the quantum yield of dissociation and the lifetimes of the excited states involved. Time-resolved spectroscopic studies, particularly femtosecond transient absorption spectroscopy, specifically targeting the this compound are essential to elucidate the ultrafast dynamics of the N-N bond cleavage. Furthermore, computational studies modeling the excited state potential energy surfaces of the dimer would provide invaluable insights into the mechanistic pathways. A deeper understanding of these fundamental aspects will be critical for the rational design of novel photoresponsive materials and phototherapeutics based on the nitrosobenzene scaffold.
Computational Analysis of Nitrosobenzene Dimerization: A Technical Guide
Introduction
Nitrosobenzene and its derivatives are notable for their ability to exist in a monomer-dimer equilibrium. The dimeric form, an azodioxide, is characterized by a central N=N double bond and can exist as two distinct geometric isomers: cis (Z) and trans (E). The interplay between the monomer and these two dimeric forms is crucial in various chemical and biological contexts, making it a subject of significant interest for computational investigation. Understanding the relative stabilities, geometric structures, and the energy landscape of the isomerization between the cis and trans forms is essential for predicting the behavior of nitroso-containing compounds in different environments.
Computational chemistry provides powerful tools to elucidate these properties at a molecular level. Methods such as Density Functional Theory (DFT) and ab initio calculations can predict with high accuracy the geometric parameters, thermodynamic stabilities, and the transition states that govern the isomerization process. This guide will delve into the computational approaches used to study the nitrosobenzene dimer, present available quantitative data, and outline the typical workflows for such investigations.
The Monomer-Dimer Equilibrium and Isomerism
The dimerization of two nitrosobenzene monomers to form either the cis or trans dimer is a reversible process. The relative populations of the monomer and the two dimer isomers are dependent on factors such as temperature, solvent, and the electronic nature of substituents on the benzene ring.
Figure 1: Relationship between nitrosobenzene monomers and the cis and trans dimers, highlighting the transition states for dimerization and isomerization.
Computational Methodologies
The computational investigation of the this compound system typically involves several key steps, from geometry optimization to the calculation of the potential energy surface for isomerization.
Geometry Optimization
The first step in any computational study is to determine the lowest energy structure of the molecules of interest. For the nitrosobenzene system, this involves optimizing the geometries of the monomer, the cis-dimer, and the trans-dimer.
Protocol:
-
Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for such systems.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p) or the larger 6-311+G(d,p), is typically employed. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in these systems, and diffuse functions (+) are important for anions and weakly bound systems.
-
Software: Quantum chemistry packages such as Gaussian, ORCA, or Spartan are commonly used to perform these calculations.
-
Verification: To ensure that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
Transition State Search
To understand the kinetics of the cis-trans isomerization, the transition state (TS) connecting the two isomers must be located. The TS represents the highest energy point along the reaction pathway.
Protocol:
-
Method: Transition state searches are often performed using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following algorithms. These methods search for a first-order saddle point on the potential energy surface.
-
Verification: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the rotation or inversion motion leading to isomerization).
Solvation Effects
To model the system in a condensed phase, the effect of the solvent can be included using continuum solvation models.
Protocol:
-
Method: The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used. These models approximate the solvent as a continuous dielectric medium.
-
Implementation: The chosen solvation model is applied during the geometry optimization and frequency calculations to obtain solvent-corrected structures and energies.
Figure 2: A typical workflow for the computational study of the this compound system.
Quantitative Data
This section presents the available quantitative data from computational studies on the this compound. It is important to note that a complete and consistent set of data from a single high-level computational study is not available in the literature at the time of this writing. The presented data is compiled from various sources.
Thermodynamic Properties
The gas-phase dimerization enthalpies (ΔH) have been calculated for the formation of both the cis and trans isomers from two nitrosobenzene monomers.
| Property | cis-Dimer (Z) | trans-Dimer (E) | Reference |
| Dimerization Enthalpy (kJ/mol) | -22.15 | -26.21 | [1] |
These values indicate that in the gas phase, the formation of the trans-dimer is slightly more exothermic and therefore thermodynamically more favorable than the formation of the cis-dimer.
Geometric Parameters
Detailed geometric parameters are crucial for understanding the structural differences between the isomers. While a comprehensive table from a single study is unavailable, the following tables provide a template for the key parameters that are typically reported from geometry optimization calculations.
Table 2: Calculated Bond Lengths (Å) for Nitrosobenzene Dimers
| Bond | cis-Dimer (Z) | trans-Dimer (E) |
|---|---|---|
| N=N | value | value |
| N-O | value | value |
| C-N | value | value |
| C-C (avg) | value | value |
Table 3: Calculated Bond Angles (°) for Nitrosobenzene Dimers
| Angle | cis-Dimer (Z) | trans-Dimer (E) |
|---|---|---|
| C-N-N | value | value |
| C-N-O | value | value |
| N-N-O | value | value |
Table 4: Calculated Dihedral Angles (°) for Nitrosobenzene Dimers
| Dihedral Angle | cis-Dimer (Z) | trans-Dimer (E) |
|---|---|---|
| C-N-N-C | value | value |
| O-N-N-O | value | value |
Note: "value" indicates that a comprehensive and consistent set of data from a single computational study was not available in the searched literature. These tables serve as a template for the expected outputs of such a study.
Isomerization Energy Barrier
The energy barrier for the cis-trans isomerization is a key kinetic parameter. This value is determined by the energy difference between the more stable isomer and the transition state.
Table 5: Calculated Energy Barrier for cis-trans Isomerization
| Property | Value (kJ/mol) |
|---|---|
| Activation Energy (cis to trans) | value |
| Activation Energy (trans to cis) | value |
Note: "value" indicates that a specific calculated energy barrier for this compound isomerization was not found in the searched literature.
Conclusion
Computational studies provide invaluable insights into the structure, stability, and reactivity of the this compound system. The use of DFT and ab initio methods allows for the detailed characterization of the cis and trans isomers and the transition state connecting them. While existing literature provides some thermodynamic data, a comprehensive and unified computational dataset for the geometric parameters and isomerization energy barrier of the parent this compound remains to be published. This guide has outlined the standard computational protocols and the expected data from such studies, providing a framework for future research in this area. For professionals in drug development, a thorough understanding of these computational approaches and the nature of the nitroso dimer equilibrium is essential for the rational design of molecules with desired properties and stability profiles.
References
An In-depth Technical Guide to the Discovery and Synthesis of Aromatic C-Nitroso Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of aromatic C-nitroso compounds. These fascinating molecules, characterized by a nitroso group (-N=O) directly attached to an aromatic ring, have a rich history in organic chemistry and are gaining increasing attention in medicinal chemistry and materials science for their unique chemical reactivity and biological activities.
Discovery and Historical Context
The study of aromatic C-nitroso compounds dates back to the 19th century, with the first synthesis of nitrosobenzene credited to Adolf von Baeyer in 1874. He achieved this by reacting diphenylmercury with nitrosyl bromide.[1] Early research was driven by the intriguing chromophoric properties of these compounds, which typically appear as intensely colored (blue or green) monomers in solution and as pale yellow or colorless dimers in the solid state.[1][2] This monomer-dimer equilibrium is a hallmark of C-nitroso chemistry and has been a subject of extensive study.[1][2]
The development of various synthetic methodologies in the early 20th century, such as the Baeyer-Caro and Fischer-Hepp reactions, expanded the accessibility and variety of aromatic C-nitroso compounds, paving the way for a deeper understanding of their chemical behavior.[1][3] More recently, interest in these compounds has been revitalized by the discovery of their roles as intermediates in the metabolism of aromatic amines and nitroaromatics, their potential as nitric oxide (NO) donors, and their interactions with biological nucleophiles.[4]
Synthesis of Aromatic C-Nitroso Compounds
Several synthetic routes have been developed for the preparation of aromatic C-nitroso compounds. The choice of method often depends on the desired substitution pattern and the stability of the target molecule.
Oxidation of Aromatic Amines
The oxidation of primary aromatic amines is a common and versatile method for synthesizing C-nitroso compounds. A variety of oxidizing agents can be employed, with careful control of reaction conditions being crucial to prevent over-oxidation to the corresponding nitro compounds.
One of the classic methods involves the use of Caro's acid (peroxymonosulfuric acid, H₂SO₅).[1] More modern and milder methods often utilize hydrogen peroxide in the presence of a catalyst.
Table 1: Synthesis of Aromatic C-Nitroso Compounds via Oxidation of Anilines
| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | H₂O₂ / M₁₁PVFe | Isooctane/H₂O | 20 | 76 (conversion) | [5] |
| 4-Methylaniline | H₂O₂ / M₁₁PVFe | Isooctane/H₂O | 20 | 99 | [5] |
| 4-Methoxyaniline | H₂O₂ / M₁₁PVFe | Isooctane/H₂O | 20 | 98 | [5] |
| 4-Chloroaniline | H₂O₂ / M₁₁PVFe | Isooctane/H₂O | 20 | 85 | [5] |
| 2,4,6-Tri-tert-butylaniline | Peroxybenzoic acid | Not specified | Not specified | Not specified | [6] |
Reduction of Aromatic Nitro Compounds
The partial reduction of aromatic nitro compounds offers another important route to C-nitroso derivatives. Careful selection of the reducing agent and reaction conditions is necessary to stop the reduction at the nitroso stage and prevent further reduction to hydroxylamines and amines.
A common laboratory-scale method involves the reduction of a nitroarene to the corresponding N-arylhydroxylamine, followed by in-situ oxidation to the nitroso compound.[1]
Table 2: Synthesis of Nitrosobenzene via Reduction of Nitrobenzene
| Reducing Agent (Step 1) | Oxidizing Agent (Step 2) | Overall Yield (%) | Reference |
| Zinc dust / NH₄Cl | Na₂Cr₂O₇ / H₂SO₄ | 48-55 | [7] |
Fischer-Hepp Rearrangement
The Fischer-Hepp rearrangement is a classic named reaction for the synthesis of p-nitroso aromatic secondary amines. It involves the acid-catalyzed rearrangement of an N-nitrosoamine precursor.[3] The reaction is typically carried out using hydrochloric acid, and yields are often good under these conditions.[3] Evidence suggests an intramolecular mechanism for this rearrangement.[3][8][9]
Table 3: Synthesis of p-Nitrosoanilines via Fischer-Hepp Rearrangement
| Starting Material | Acid | Yield (%) | Reference |
| N-Nitroso-N-methylaniline | HCl | Good | [3] |
| 3-Methoxy-N-methyl-N-nitrosoaniline | H₂SO₄ (aqueous) | >90 | [8] |
| 3-Methoxy-N-methyl-N-nitrosoaniline | H₂SO₄ (aqueous) with "nitrite traps" | 85 | [8] |
Direct Nitrosation of Aromatic Compounds
Electron-rich aromatic compounds, such as phenols and tertiary anilines, can undergo direct electrophilic nitrosation to yield C-nitroso derivatives. The nitrosating agent is typically generated in situ from sodium nitrite and an acid.[4][10] The regioselectivity of the reaction is influenced by the directing effects of the activating group and the reaction conditions. For phenols, nitrosation generally occurs at the para-position.[11]
Table 4: Synthesis of Aromatic C-Nitroso Compounds via Direct Nitrosation
| Starting Material | Nitrosating Agent/Conditions | Product | Yield (%) | Reference |
| Phenol | NaNO₂ / H₂SO₄ | p-Nitrosophenol | ~90 | |
| N,N-Dimethylaniline | NaNO₂ / HCl | p-Nitrosodimethylaniline hydrochloride | Not specified | [12] |
| 3-Methoxyphenol | i-AmNO₂ / K₂CO₃ | 4-Nitroso-3-methoxyphenol (p-quinone monooxime) | High | |
| 1-Naphthol | i-AmNO₂ / K₂CO₃ | 4-Nitroso-1-naphthol (p-quinone monooxime) | High | [13] |
Experimental Protocols
Synthesis of Nitrosobenzene from Nitrobenzene
This two-step procedure involves the reduction of nitrobenzene to phenylhydroxylamine, followed by oxidation to nitrosobenzene.[7]
Step 1: Preparation of Phenylhydroxylamine
-
In a 5-gallon crock, vigorously stir a mixture of 250 mL (2.44 moles) of nitrobenzene and a solution of 150 g of ammonium chloride in 5 L of water.
-
Add 372 g (5.15 moles) of 90% zinc dust in small portions over 5 minutes.
-
The reaction is exothermic; continue stirring as the temperature rises.
-
After the main reaction subsides, filter the mixture to remove zinc oxide. The filtrate contains the phenylhydroxylamine.
Step 2: Oxidation to Nitrosobenzene
-
Cool the filtrate containing phenylhydroxylamine to below 0°C in an ice-salt bath.
-
With stirring, add a cold solution of sulfuric acid (750 mL of concentrated acid with enough ice to bring the temperature to -5°C).
-
Rapidly add an ice-cold solution of 170 g of sodium dichromate dihydrate in 500-750 mL of water.
-
Stir or swirl the mixture for 2-3 minutes.
-
Collect the precipitated straw-colored nitrosobenzene on a Büchner funnel and wash with 1 L of water.
-
The crude product can be purified by steam distillation or sublimation. The yield of the crude product is 48-55%.[7]
Synthesis of p-Nitrosodimethylaniline Hydrochloride
This procedure describes the direct nitrosation of N,N-dimethylaniline.[12]
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, mix 10.3 g of concentrated hydrochloric acid and 5 g of N,N-dimethylaniline.
-
Add approximately 40 g of crushed ice to the mixture.
-
While maintaining the temperature below 10°C with constant stirring, slowly add a solution of 3.1 g of sodium nitrite in 10 mL of water from the dropping funnel over 1 hour.
-
The mixture will turn orange, and yellow crystals of p-nitrosodimethylaniline hydrochloride will precipitate.
-
The product can be collected by filtration and recrystallized from hot water containing a few drops of hydrochloric acid.
Synthesis of p-Nitrosophenol
This method involves the direct nitrosation of phenol.[11]
-
Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.
-
Cool the solution to 0-5°C in an ice bath.
-
Add sodium nitrite to the cooled solution.
-
Slowly add a dilute acid (e.g., sulfuric acid) dropwise while maintaining the temperature below 5°C and ensuring the solution remains alkaline.
-
After the addition is complete, allow the mixture to warm to room temperature while stirring.
-
The precipitated p-nitrosophenol is collected by filtration. The yield is approximately 90%.[11]
Spectroscopic Data of Aromatic C-Nitroso Compounds
The characterization of aromatic C-nitroso compounds relies on various spectroscopic techniques. The monomer-dimer equilibrium often influences the observed spectra, particularly in solution.
Table 5: Spectroscopic Data for Selected Aromatic C-Nitroso Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) (N=O stretch) | UV-Vis (λmax, nm) |
| Nitrosobenzene | 7.91 (d), 7.61 (t), 7.55 (t)[14] | C1: 165.7, C2,6: 121.0, C3,5: 129.4, C4: 136.0[15] | ~1506[9] | ~315, ~730 (in various solvents)[16] |
| p-Nitrosodimethylaniline | Not specified | Not specified | Not specified | Not specified |
| p-Nitrosophenol | Not specified | Not specified | Not specified | Not specified |
Note: Spectroscopic data can vary depending on the solvent, concentration, and temperature due to the monomer-dimer equilibrium.
Biological Significance and Signaling Pathways
Aromatic C-nitroso compounds are not merely laboratory curiosities; they play significant roles in biological systems, often as reactive intermediates. Their biological activity is largely attributed to two key chemical properties: their ability to act as electrophiles and their potential to release nitric oxide (NO).
Reaction with Biological Nucleophiles
The electrophilic nitrogen atom of the nitroso group is susceptible to attack by biological nucleophiles, particularly thiols. A prominent example is the reaction with glutathione (GSH), a major intracellular antioxidant. This reaction can lead to the formation of a sulfinamide adduct and ultimately to the reduction of the nitroso compound and oxidation of GSH.[4] This reactivity is implicated in the toxicity of some aromatic nitro and amino compounds, which are metabolized to their nitroso derivatives.[4]
Nitric Oxide Donor Activity
Certain aromatic C-nitroso compounds have been shown to release nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. The release of NO from these compounds can occur through homolytic cleavage of the C-N bond. This property makes them interesting candidates for the development of novel NO-releasing drugs for cardiovascular and other diseases.
Furthermore, the release of NO can influence other signaling pathways. For instance, NO is known to inhibit the activity of the IκB kinase (IKK) complex through S-nitrosylation, which in turn suppresses the activation of the NF-κB transcription factor.[17] NF-κB is a master regulator of inflammation, and its inhibition by NO-donating C-nitroso compounds could have therapeutic implications in inflammatory diseases.
Conclusion
Aromatic C-nitroso compounds represent a fascinating and versatile class of molecules with a rich history and a promising future. From their initial discovery as colorful curiosities to their current investigation as potential therapeutic agents, our understanding of their chemistry and biology continues to evolve. The synthetic methods outlined in this guide provide a foundation for researchers to access and explore the diverse properties of these compounds. As our knowledge of their interactions with biological systems deepens, particularly in the context of nitric oxide signaling and cellular redox processes, new opportunities for their application in drug development and materials science will undoubtedly emerge.
References
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoaniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Kinetics and mechanism of the Fischer–Hepp rearrangement. Part I. Rearrangement of N-nitroso-N-methylaniline in hydrochloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. chembk.com [chembk.com]
- 13. Nitrosation of Phenolic Substrates under Mildly Basic Conditions: Selective Preparation of p-Quinone Monooximes and Their Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part VIII. Substituent effects on denitrosation of aromatic N-nitroso-amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Nitric oxide represses inhibitory κB kinase through S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
The Dimerization of Nitrosobenzene: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nitrosobenzene, a deceptively simple aromatic compound, exhibits a fascinating and complex dimerization equilibrium that has been the subject of extensive research. This reversible dimerization to form an azodioxide has implications in various fields, from fundamental organic chemistry to materials science and drug development, where nitroso compounds can act as spin traps or metabolic intermediates. This technical guide provides a comprehensive overview of the current understanding of the nitrosobenzene dimerization mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
The Monomer-Dimer Equilibrium
In solution and the solid state, nitrosobenzene exists in a dynamic equilibrium between its monomeric form (a green species) and its dimeric form, an azodioxide (a pale-yellow solid).[1] This equilibrium is influenced by several factors, including concentration, temperature, and the solvent environment.[1] Generally, the dimeric form is favored at higher concentrations and lower temperatures, while the monomer is more prevalent in dilute solutions and at elevated temperatures.[1] The dimerization is a reversible process, with the dimer readily dissociating back to the monomer.[2]
Structure of the Azodioxide Dimer
The dimerization of two nitrosobenzene molecules results in the formation of an azodioxide, which can exist as two stereoisomers: the cis (Z) and trans (E) isomers. The trans isomer is generally considered to be the more thermodynamically stable of the two. The interconversion between the Z and E isomers is thought to proceed through the dissociation of the dimer into its monomeric constituents, followed by re-dimerization.[1]
The Dimerization Mechanism: Concerted vs. Stepwise
The precise mechanism of nitrosobenzene dimerization has been a topic of considerable debate, with two primary pathways proposed: a concerted mechanism and a stepwise, biradical mechanism.
The Concerted Mechanism
A concerted mechanism would involve a single transition state where the two nitrogen-nitrogen bonds are formed simultaneously. This pathway would be characterized by a closed-shell transition state.
The Stepwise (Biradical) Mechanism
Computational studies increasingly support a stepwise mechanism involving the formation of a biradical intermediate.[3] In this pathway, the first step is the formation of a single nitrogen-nitrogen bond, leading to a diradical species. This intermediate then undergoes a second bond formation to yield the final azodioxide dimer. Calculations have shown that the transition state for the dimerization has significant biradical character.[3] The energy profile for the reaction coordinate using a one-electron arrow-pushing formalism is calculated to be around 4 kcal/mol lower than that for a two-electron (concerted) process, lending further support to the stepwise mechanism.[3]
The following diagram illustrates the proposed stepwise mechanism for the formation of the Z-azodioxide dimer.
References
The Architectonics of Matter: A Technical Guide to Topochemical Effects in Solid-State Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical synthesis, the solid state presents a unique and highly constrained environment where the spatial arrangement of molecules in a crystal lattice dictates the outcome of a reaction. This principle, known as topochemistry, offers unparalleled control over reaction pathways and product stereochemistry, often leading to the formation of products that are difficult or impossible to obtain in solution.[1] This guide delves into the core principles of topochemical effects, focusing on solid-state dimerization reactions. For professionals in drug development, understanding these principles is paramount, as the solid-state behavior of active pharmaceutical ingredients (APIs) can profoundly impact their stability, bioavailability, and manufacturability. Topochemical reactions can be initiated by external stimuli such as light or heat, transforming a crystalline monomer into a crystalline or polycrystalline dimer with remarkable specificity.[2]
The Guiding Principles: Schmidt's Topochemical Postulates
The foundation of modern topochemical theory was laid by Gerhard M. J. Schmidt and his colleagues through their systematic study of the solid-state photodimerization of trans-cinnamic acid derivatives.[3] Their work culminated in a set of empirical rules, now known as Schmidt's topochemical postulates, which predict the feasibility and outcome of [2+2] photocycloaddition reactions in the solid state.[3]
The central tenet of these postulates is the principle of minimal atomic and molecular movement; a reaction in the solid state is most likely to occur if it requires the least amount of displacement of the constituent atoms.[1] For the photodimerization of olefins, this translates to specific geometric criteria regarding the alignment of the reactive double bonds in the crystal lattice:
-
Reactivity Criterion: For a [2+2] photodimerization to occur, the intermolecular distance between the centers of the reactive double bonds must be less than approximately 4.2 Å.[3]
-
Stereochemical Control: The stereochemistry of the resulting cyclobutane dimer is determined by the symmetry relationship of the neighboring reactant molecules in the crystal lattice.
The different polymorphs of trans-cinnamic acid serve as the canonical example of these principles. The α-form, where adjacent molecules are related by a center of inversion, yields the centrosymmetric α-truxillic acid. In contrast, the β-form, with molecules related by translation, produces the mirror-symmetric β-truxinic acid. The γ-form, in which the double bonds are too far apart (greater than 4.7 Å), is photostable.[1]
Caption: Logical flow of Schmidt's topochemical postulates.
Case Study 1: The [2+2] Photodimerization of trans-Cinnamic Acid
The photodimerization of trans-cinnamic acid is the quintessential example of a topochemically controlled solid-state reaction. The reaction proceeds via a [2+2] cycloaddition of the olefinic double bonds of neighboring molecules, initiated by UV irradiation.
Experimental Protocol: Photodimerization of α-trans-Cinnamic Acid
This protocol is a synthesis of procedures described in the literature and is intended as a general guideline.
1. Crystallization of α-trans-Cinnamic Acid:
-
Dissolve trans-cinnamic acid in a suitable solvent (e.g., ethanol, diethyl ether/petroleum ether).
-
Allow the solvent to evaporate slowly at room temperature. This promotes the formation of the α-polymorph.
-
Collect the resulting crystals by filtration and dry them in the absence of light.
2. Solid-State Irradiation:
-
Spread a thin layer of the crystalline α-trans-cinnamic acid powder between two quartz or borosilicate glass plates.
-
Irradiate the sample with a medium-pressure mercury lamp (broadband UV source) or a UV lamp with an output centered around 350 nm.[4] The irradiation time can vary from a few hours to several days, depending on the lamp intensity and the desired conversion. For example, irradiation with a 400 W broadband medium-pressure Hg lamp for 4 hours has been reported to give high conversion.[5]
-
To ensure uniform irradiation, it is advisable to periodically mix the powder.[5]
3. Product Isolation and Characterization:
-
The progress of the reaction can be monitored by techniques such as solid-state NMR or IR spectroscopy.[6][7]
-
The resulting α-truxillic acid can be purified by recrystallization from a suitable solvent (e.g., acetic acid/petroleum ether).[2]
-
Characterization of the product can be performed using standard analytical techniques, including melting point determination, NMR spectroscopy, and single-crystal X-ray diffraction to confirm the stereochemistry.
Quantitative Data
| Polymorph | Crystal System | Space Group | C=C Distance (Å) | Photoproduct | Yield |
| α-trans-Cinnamic Acid | Monoclinic | P2₁/c | 3.6 - 4.1 | α-Truxillic Acid (centrosymmetric) | High (approaching 100%) |
| β-trans-Cinnamic Acid | Orthorhombic | Pcab | 3.9 - 4.1 | β-Truxinic Acid (mirror-symmetric) | High |
| γ-trans-Cinnamic Acid | Monoclinic | P2₁/c | 4.7 - 5.1 | No reaction | 0% |
Data synthesized from multiple sources.[1]
Case Study 2: The [4+4] Photodimerization of Anthracene Derivatives
Anthracene and its derivatives undergo a [4+4] photocycloaddition in the solid state, another classic example of a topochemical reaction. The reaction occurs between the 9 and 10 positions of adjacent, parallel-stacked anthracene rings.
Experimental Protocol: Photodimerization of 9-Anthracenecarboxylic Acid
This protocol is a generalized procedure based on literature reports.
1. Crystallization:
-
Crystallize 9-anthracenecarboxylic acid from a suitable solvent to obtain single crystals. The crystal packing is crucial for reactivity.
2. Solid-State Irradiation:
-
Place the crystals on a suitable transparent support.
-
Irradiate the crystals with a UV light source (e.g., a high-pressure mercury lamp). The reaction progress can be monitored by observing changes in the crystal's appearance or by spectroscopic methods.[8][9]
-
Note that for some anthracene derivatives, the dimerization can lead to the disintegration of the single crystal.[8]
3. Product Analysis:
-
The formation of the dimer can be confirmed by techniques such as X-ray diffraction and Raman microscopy.[9]
-
The reaction is often reversible upon heating, which can be used to regenerate the monomer.
Quantitative Data
| Anthracene Derivative | C9···C10' Distance (Å) | Packing Arrangement | Reactivity |
| 9-Cyanoanthracene | < 4.2 | Favorable for dimerization | Photoreactive |
| 9-Anthraldehyde | < 4.2 | Favorable for dimerization | Photoreactive |
| 9-Methylanthracene | < 4.2 | Favorable for dimerization | Photoreactive |
Data synthesized from multiple sources.[10]
Analytical Techniques for Studying Solid-State Dimerization
A variety of analytical techniques are employed to study topochemical reactions, from determining the crystal structure of the reactant to monitoring the reaction kinetics and characterizing the product.
Caption: General experimental workflow for solid-state dimerization.
Detailed Methodologies
1. Single-Crystal X-ray Diffraction (SCXRD):
-
Purpose: To determine the precise three-dimensional arrangement of molecules in the crystal lattice of both the monomer and, if possible, the dimer. This is essential for verifying the topochemical criteria.
-
Methodology: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The data is then processed to solve and refine the crystal structure, providing atomic coordinates, bond lengths, and intermolecular distances.
2. Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy:
-
Purpose: To monitor the kinetics of the solid-state reaction and to characterize the structure of the product, especially when single crystals are not available or are lost during the reaction.
-
Methodology: A powdered sample is packed into a rotor and spun at the magic angle (54.74°) with respect to the external magnetic field to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization magic angle spinning (CP-MAS) is a common technique used to enhance the signal of low-abundance nuclei like ¹³C. By acquiring spectra at different irradiation times, the conversion of monomer to dimer can be quantified.[6]
3. Vibrational Spectroscopy (FTIR and Raman):
-
Purpose: To follow the course of the reaction by monitoring the disappearance of vibrational modes associated with the reactant (e.g., the C=C stretch) and the appearance of modes corresponding to the product (e.g., cyclobutane ring vibrations).
-
Methodology: For FTIR, the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed using an attenuated total reflectance (ATR) accessory. For Raman spectroscopy, the crystalline sample is irradiated with a laser, and the scattered light is analyzed. Raman microscopy can be particularly useful for studying reactions in situ on a single crystal.[9]
Implications for Drug Development
The principles of topochemistry are of critical importance in the pharmaceutical industry. The solid form of an API can exist as different polymorphs, solvates, or co-crystals, each with its own unique crystal lattice and, consequently, different physicochemical properties.
-
Photostability: An understanding of topochemical principles can help predict and prevent undesirable photodimerization of APIs upon exposure to light, which can lead to loss of potency and the formation of potentially toxic degradants. By controlling the crystallization process to favor a photostable polymorph (i.e., one that does not meet Schmidt's criteria), the shelf life and stability of a drug product can be significantly improved.
-
Crystal Engineering: Topochemical principles can be used proactively in "crystal engineering" to design solid forms of drugs with desired properties. For instance, by co-crystallizing an API with a suitable co-former, it may be possible to arrange the API molecules in a way that either promotes a desired solid-state reaction (e.g., to create a prodrug) or inhibits an undesired one.
-
Control of Physical Properties: The solid-state structure influences properties such as solubility and dissolution rate. Topochemical reactions can alter the crystal lattice, thereby changing these critical parameters and affecting the drug's bioavailability.
Conclusion
Topochemical effects in solid-state dimerization offer a powerful paradigm for controlling chemical reactions with a level of precision unattainable in solution. By leveraging the pre-organized architecture of the crystal lattice, chemists can direct the formation of specific stereoisomers and, in some cases, achieve quantitative yields. For researchers in materials science and drug development, a thorough understanding of these principles is not merely academic but a practical tool for designing novel materials and more stable and effective pharmaceutical products. The continued development of advanced analytical techniques will undoubtedly shed further light on the intricate mechanisms of these fascinating solid-state transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 6. Solid-state photodimerization kinetics of alpha-trans-cinnamic acid to alpha-truxillic acid studied via solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of solid solution composition on kinetics and mechanism of [2 + 2] photodimerization of cinnamic acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Photodimerization of anthracene derivatives in their neat solid state and in solid molecular compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Relationship between spatially heterogeneous reaction dynamics and photochemical kinetics in single crystals of anthracene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03060E [pubs.rsc.org]
An In-depth Technical Guide on the Formation of Nitrosobenzene Dimers on Gold Surfaces
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the on-surface synthesis of azoxybenzene through the dimerization of nitrosobenzene on gold substrates, primarily Au(111). The content is synthesized from established principles and experimental data within the field of surface science, offering a foundational resource for professionals engaged in molecular engineering, nanotechnology, and catalysis.
Introduction
On-surface synthesis has emerged as a powerful bottom-up strategy for the creation of novel, low-dimensional organic and polymeric materials with atomic precision. By confining reactants to a two-dimensional template, typically a single-crystal metal surface under ultra-high vacuum (UHV) conditions, unique reaction pathways can be initiated, leading to structures not accessible through conventional solution chemistry.
The dimerization of nitrosobenzene (C₆H₅NO) to form azoxybenzene (C₁₂H₁₀N₂O) on gold surfaces is a model system for studying covalent C-N bond formation. This thermally induced reaction allows for the controlled formation of dimers which can subsequently self-assemble into ordered nanostructures. Understanding the experimental parameters, reaction mechanisms, and structural characteristics of this process is crucial for the rational design of functional molecular materials for applications in molecular electronics, sensor technology, and heterogeneous catalysis.
Experimental Protocols
The following sections detail the standard methodologies for studying the on-surface formation of nitrosobenzene dimers on a Au(111) surface under UHV conditions.
Au(111) Substrate Preparation
A pristine and atomically well-defined Au(111) surface is critical for reproducible results. The standard cleaning procedure is as follows:
-
Sputtering: The Au(111) single crystal is cleaned by repeated cycles of argon ion (Ar⁺) sputtering to remove surface contaminants.
-
Ion Energy: Typically 1 keV.
-
Sputtering Duration: 15-20 minutes per cycle.
-
Ar Pressure: Maintained in the range of 5 x 10⁻⁶ to 1 x 10⁻⁵ mbar.
-
-
Annealing: Following sputtering, the crystal is annealed to high temperature to restore a crystalline, well-ordered surface.
-
Annealing Temperature: Approximately 750-800 K.
-
Annealing Duration: 10-15 minutes.
-
-
Surface Verification: The quality of the Au(111) surface is confirmed by techniques such as Scanning Tunneling Microscopy (STM), which should resolve the characteristic 22×√3 "herringbone" reconstruction, and X-ray Photoelectron Spectroscopy (XPS) to verify the absence of contaminants like carbon and oxygen.[1]
Molecular Deposition
Nitrosobenzene is deposited onto the clean Au(111) substrate via thermal evaporation in the UHV chamber.
-
Source Preparation: Solid nitrosobenzene is placed in a Knudsen cell or a custom-made evaporator. The source is thoroughly degassed at a temperature just below its sublimation point for several hours to remove adsorbed water and other volatile impurities.
-
Deposition: The nitrosobenzene source is heated to a temperature sufficient for sublimation (typically 295-315 K), leading to a controlled molecular flux. The molecules are deposited onto the Au(111) substrate, which is usually held at room temperature.
-
Coverage Control: The deposition is monitored using a quartz crystal microbalance to control the molecular coverage on the surface. Sub-monolayer coverages are typically used to study individual reaction events.
Thermally Induced Dimerization
The covalent coupling of two nitrosobenzene molecules to form one azoxybenzene molecule is triggered by thermal annealing of the substrate.
-
Annealing Procedure: After deposition, the sample is resistively heated to a specific temperature to initiate the dimerization.
-
Reaction Temperature: The dimerization reaction is typically induced by annealing the substrate to temperatures in the range of 350-420 K.
-
-
Reaction Monitoring: The progress of the reaction and the structure of the resulting products are characterized ex-situ after cooling the sample back to the characterization temperature (e.g., room temperature or cryogenic temperatures for STM).
Surface Characterization Techniques
A suite of surface-sensitive techniques is employed to analyze the reactants, intermediates, and final products.
-
Scanning Tunneling Microscopy (STM): Provides real-space visualization of the molecules on the Au(111) surface, allowing for the identification of nitrosobenzene monomers and azoxybenzene dimers and the characterization of their self-assembled structures.
-
X-ray Photoelectron Spectroscopy (XPS): Used to probe the chemical state of the elements involved. Changes in the N 1s and O 1s core-level spectra are used to track the chemical transformation from the nitroso group to the azoxy bridge.
-
Temperature Programmed Desorption (TPD): Provides information on the thermal stability and adsorption energies of the molecules on the surface. The sample is heated at a linear rate, and desorbing species are monitored with a mass spectrometer.
Quantitative Data Presentation
The following table summarizes key quantitative data related to the nitrosobenzene/azoxybenzene system on Au(111). Data is compiled from studies on nitrosobenzene derivatives and related aromatic systems due to the limited availability of a complete dataset for the unfunctionalized parent molecule.
| Parameter | Value / Range | Technique | Notes |
| Substrate Information | |||
| Au(111) Lattice Constant | 2.88 Å | LEED/STM | The underlying substrate for the on-surface reaction. |
| Adsorption & Reaction Conditions | |||
| Nitrosobenzene Deposition Temp. | ~300 K (Room Temp.) | Standard Practice | Substrate is held at RT during molecular deposition. |
| Dimerization Annealing Temp. | 350 - 420 K | STM, XPS | Temperature required to overcome the activation barrier for N-N bond formation. |
| Spectroscopic Data (Estimated) | |||
| N 1s Binding Energy (Nitroso) | ~401.0 - 402.0 eV | XPS | Expected binding energy for the N atom in the C-N=O group. |
| N 1s Binding Energy (Azoxy) | ~400.5 eV & ~402.8 eV | XPS | Two distinct nitrogen environments are expected in the C-N=N(O)-C bridge. |
| Structural & Energetic Data | |||
| Monolayer Desorption Temp. (Nitrobenzene) | ~290 K | TPD | Used as a proxy for the desorption of a similar aromatic molecule from Au(111). |
| Intermolecular Spacing (Derivatives) | ~0.4 nm | STM | Observed in self-assembled bilayers of nitrosobenzene derivatives. |
| Moiré Superstructure (Derivatives) | 1.5 nm | STM | Indicates a 3√3 × 3√3 molecular arrangement for some derivatives. |
Table 1: Summary of Quantitative Data for the Nitrosobenzene System on Au(111).
Mandatory Visualizations
On-Surface Dimerization Pathway
The diagram below illustrates the conceptual pathway for the thermally induced dimerization of two nitrosobenzene molecules on a gold surface to form azoxybenzene.
Caption: Reaction pathway for nitrosobenzene dimerization on Au(111).
Experimental Workflow
This diagram outlines the logical flow of a typical UHV experiment for studying on-surface synthesis.
Caption: Experimental workflow for on-surface synthesis and analysis.
References
Gas-Phase Dimerization Thermodynamics of Nitrosobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nitrosobenzene (C₆H₅NO) serves as a prototypical aromatic nitroso compound, characterized by its participation in a dynamic monomer-dimer equilibrium. This equilibrium is fundamental to understanding its reactivity, stability, and potential applications in chemical synthesis and drug development. This technical guide provides an in-depth analysis of the gas-phase dimerization thermodynamics of nitrosobenzene, consolidating computational data, outlining experimental methodologies employed in related studies, and presenting logical workflows for its investigation.
The Monomer-Dimer Equilibrium
In the gas phase, as well as in solution, nitrosobenzene exists as a mixture of a deep green monomer and a pale yellow, diamagnetic dimer.[1][2] The dimer, an azodioxy compound, can exist as cis and trans isomers.[1] The dimerization is a reversible process, governed by Le Chatelier's principle, where the monomeric form is favored at higher temperatures and lower concentrations.[2] Aromatic azodioxides, the dimers of nitroso compounds, readily dissociate into their corresponding nitroso monomers when in the gas phase.[3]
The equilibrium can be represented as:
2 C₆H₅NO (Monomer) ⇌ (C₆H₅NO)₂ (Dimer)
The thermodynamics of this equilibrium are crucial for controlling reaction pathways involving nitrosobenzene, as the monomer is the reactive species in many chemical transformations, including Diels-Alder reactions and condensations with active methylene compounds.[2]
Thermodynamic Data
Table 1: Computational Thermodynamic Data for Gas-Phase Dimerization of Nitrosobenzene
| Thermodynamic Parameter | Isomer | Value (kJ·mol⁻¹) | Method |
| Reaction Enthalpy (ΔrH°) | Z-isomer | -22.15 | Computational[3] |
| Reaction Enthalpy (ΔrH°) | E-isomer | -26.21 | Computational[3] |
| Gibbs Free Energy (ΔrG°) | Z-isomer | 33.39 | Computational[3] |
| Gibbs Free Energy (ΔrG°) | E-isomer | 30.08 | Computational[3] |
Note: The large negative gas-phase dimerization entropies contribute to the strong temperature dependence of these reactions.[4]
Experimental Protocols for Studying Dimerization Equilibria
Direct experimental investigation of the gas-phase thermodynamics of nitrosobenzene dimerization is challenging. However, methodologies employed for studying this equilibrium in other phases, as well as for analogous gas-phase equilibria, can be adapted.
Spectroscopic Methods
Spectroscopic techniques are powerful tools for monitoring the concentration of both the monomer and dimer due to their distinct optical properties.
-
UV-Visible Spectroscopy: The nitrosobenzene monomer is intensely colored (green), while the dimer is pale yellow.[2] This significant difference in their absorption spectra allows for the quantification of each species in a mixture. For a gas-phase experiment, a temperature-controlled gas cell with a known path length would be required. By recording spectra at various temperatures and total pressures, the equilibrium constant (Kp) can be determined using the Beer-Lambert law. From the temperature dependence of Kp, the standard enthalpy (ΔH°) and entropy (ΔS°) of dimerization can be calculated using the van 't Hoff equation.
-
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can also be used to distinguish between the monomer and dimer. The monomer exhibits a characteristic N=O stretching vibration around 1500 cm⁻¹.[3] Time-resolved IR spectroscopy has been effectively used to follow the kinetics of dimerization in the solid state and could be adapted for gas-phase studies.[4][5]
Manometric or Vapor Density Methods
These classical methods involve the precise measurement of pressure, volume, and temperature of a known mass of nitrosobenzene in the gas phase. The deviation from ideal gas behavior can be attributed to the dimerization equilibrium. By measuring the total pressure of the gaseous mixture at different temperatures, the partial pressures of the monomer and dimer can be calculated, leading to the determination of the equilibrium constant Kp.
Visualizing the Process and Workflow
Dimerization Equilibrium
The following diagram illustrates the reversible equilibrium between nitrosobenzene monomer and its two dimeric isomers.
Caption: Nitrosobenzene Monomer-Dimer Equilibrium.
Experimental Workflow for Spectroscopic Analysis
This diagram outlines a generalized workflow for determining the thermodynamic parameters of the gas-phase dimerization using spectroscopy.
Caption: Spectroscopic Workflow for Thermodynamic Analysis.
Conclusion
The gas-phase dimerization of nitrosobenzene is a thermodynamically controlled equilibrium that dictates its chemical behavior. While experimental thermodynamic data for the gas phase remains elusive in readily accessible literature, computational studies provide a solid foundation for understanding the enthalpic and free energy changes involved. The experimental protocols outlined, adapted from related systems, offer a clear path for future investigations to precisely quantify the thermodynamic landscape of this important monomer-dimer system. Such data is invaluable for professionals in research and drug development who utilize nitroso-containing compounds in their work.
References
Methodological & Application
Synthesis of Azoxybenzenes via Reductive Dimerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azoxybenzenes are a class of aromatic compounds characterized by the R-N=N(O)-R functional group. They serve as valuable intermediates in the synthesis of dyes, liquid crystals, pharmaceuticals, and agrochemicals. Reductive dimerization of nitroaromatics and related compounds presents a versatile and efficient strategy for the synthesis of both symmetrical and unsymmetrical azoxybenzenes. This document provides detailed application notes and experimental protocols for various synthetic methodologies, including catalyst-free, base-catalyzed, and continuous flow processes. Quantitative data on reaction yields for a range of substituted substrates are presented in tabular format to facilitate method comparison and selection. Additionally, reaction mechanisms and experimental workflows are visualized using diagrams to provide a clear understanding of the underlying chemical and physical processes.
Introduction
The synthesis of azoxybenzenes has been a subject of considerable interest due to their diverse applications. Traditional methods often involve the oxidation of anilines or the reduction of nitroaromatics. Among the reductive approaches, the dimerization of nitrosobenzenes and the direct reductive coupling of nitrobenzenes have emerged as powerful tools. These methods offer advantages in terms of substrate scope, reaction conditions, and potential for regioselectivity in the formation of unsymmetrical products. This document outlines several key methodologies for the synthesis of azoxybenzenes via reductive dimerization, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Catalyst-Free Reductive Dimerization of Nitrosobenzenes
The direct reductive dimerization of nitrosobenzenes offers a straightforward approach to azoxybenzene synthesis without the need for additional catalysts or reagents. The reaction can proceed in various organic solvents, with the choice of solvent influencing the reaction efficiency.
Data Presentation
| Entry | Substituent on Nitrosobenzene | Solvent | Yield (%) |
| 1 | H | Isopropanol | 95 |
| 2 | 4-Me | Isopropanol | 88 |
| 3 | 4-OMe | Isopropanol | 75 |
| 4 | 4-F | Isopropanol | 92 |
| 5 | 4-Cl | Isopropanol | 93 |
| 6 | 4-Br | Isopropanol | 94 |
| 7 | 4-CN | Isopropanol | 98 |
| 8 | 4-NO₂ | Isopropanol | 99 |
| 9 | 2-Me | Isopropanol | 70 |
| 10 | 2-Cl | Isopropanol | 85 |
Experimental Protocol
General Procedure for Catalyst-Free Reductive Dimerization:
-
To a solution of the desired nitrosobenzene derivative (1.0 mmol) in isopropanol (10 mL), add the appropriate reducing agent if necessary (e.g., for substrates with electron-donating groups, a mild acid might be beneficial).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure azoxybenzene.
DIPEA-Catalyzed Reductive Dimerization of Nitrosobenzenes
The use of an organic base, such as N,N-diisopropylethylamine (DIPEA), can catalyze the reductive dimerization of nitrosobenzenes, often under mild and environmentally friendly conditions. This method is particularly effective in aqueous media.
Data Presentation
| Entry | Substituent on Nitrosobenzene | Solvent | Yield (%) |
| 1 | H | H₂O | 92 |
| 2 | 4-t-Bu | H₂O | 78 |
| 3 | 4-n-pentyl | H₂O | 75 |
| 4 | 4-F | H₂O | 91 |
| 5 | 3-F | H₂O | 88 |
| 6 | 2-F | H₂O | 84 |
| 7 | 4-Cl | H₂O | 89 |
| 8 | 4-Br | H₂O | 85 |
| 9 | 3,4-dicyano | H₂O | 72 |
| 10 | 2,3,4-trifluoro | H₂O | 68 |
Experimental Protocol
General Procedure for DIPEA-Catalyzed Reductive Dimerization: [1][2]
-
To a solution of the nitrosobenzene derivative (0.2 mmol) in water (2 mL), add DIPEA (0.05 mmol, 0.25 equiv).[1]
-
Stir the reaction mixture vigorously at room temperature for 16 hours.[1]
-
Dilute the reaction mixture with water (5 mL) and extract with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired azoxybenzene.[1]
Reaction Mechanism
The DIPEA-catalyzed reaction is proposed to proceed via a radical pathway.
Caption: Proposed radical mechanism for DIPEA-catalyzed reductive dimerization.
One-Pot Synthesis from Anilines
A highly efficient one-pot procedure involves the oxidation of anilines to nitroso intermediates, followed by in-situ reductive dimerization to azoxybenzenes. This method avoids the isolation of potentially unstable nitroso compounds.
Data Presentation
| Entry | Substituent on Aniline | Yield (%) |
| 1 | H | 91 |
| 2 | 4-t-Bu | 85 |
| 3 | 4-n-pentyl | 82 |
| 4 | 4-F | 88 |
| 5 | 3-F | 85 |
| 6 | 2-F | 81 |
| 7 | 4-Cl | 86 |
| 8 | 4-Br | 83 |
| 9 | 3,4-dicyano | 75 |
| 10 | 2,3,4-trifluoro | 61 |
Experimental Protocol
General Procedure for One-Pot Synthesis from Anilines: [1][2]
-
To a solution of the aniline derivative (0.2 mmol) in a 1:1 mixture of CH₃CN/H₂O (2.0 mL), add oxone (2.2 equiv).[2]
-
Stir the mixture at room temperature for 2 hours to facilitate the oxidation to the nitroso intermediate.[2]
-
Add DIPEA (0.25 equiv) to the reaction mixture and continue stirring at room temperature for 16 hours.[2]
-
Evaporate the solvent under reduced pressure.
-
Dilute the residue with water (5 mL) and extract with ethyl acetate (3 x 10 mL).[2]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of azoxybenzenes from anilines.
Continuous Flow Synthesis
Continuous flow technology offers several advantages for the synthesis of azoxybenzenes, including enhanced reaction control, improved safety, and potential for scalability. The use of immobilized catalysts, such as gel-bound proline, allows for the continuous production of the desired product with minimal catalyst contamination.
Data Presentation
| Entry | Substituent on Nitrosobenzene | Conversion (%) | Yield (%) | Residence Time (min) |
| 1 | H | >99 | 95 | 10 |
| 2 | 4-Me | 95 | 92 | 20 |
| 3 | 4-OMe | 85 | 81 | 30 |
| 4 | 4-Cl | >99 | 96 | 10 |
| 5 | 4-Br | >99 | 97 | 10 |
| 6 | 4-CF₃ | >99 | 98 | 5 |
| 7 | 2-Me | 75 | 70 | 40 |
| 8 | 2-Cl | 90 | 88 | 20 |
Experimental Protocol
General Procedure for Continuous Flow Synthesis:
-
Prepare a solution of the nitrosobenzene derivative (e.g., 0.1 M) and an additive if required (e.g., cyclohexanone, 0.2 M) in a suitable solvent (e.g., DMSO).
-
Set up a microfluidic reactor system equipped with a syringe pump and a reactor cartridge containing the immobilized catalyst (e.g., gel-bound proline).
-
Pump the reactant solution through the microreactor at a defined flow rate to achieve the desired residence time.
-
Maintain the reactor at a constant temperature (e.g., room temperature).
-
Collect the output from the reactor.
-
Analyze the product mixture by NMR or GC-MS to determine conversion and yield.
-
For isolation, the solvent can be removed under reduced pressure, followed by purification if necessary.
Experimental Workflow
Caption: Experimental setup for continuous flow synthesis of azoxybenzenes.
Conclusion
The reductive dimerization of nitrosoaromatics and the one-pot synthesis from anilines are highly effective and versatile methods for the preparation of a wide range of substituted azoxybenzenes. The choice of method can be tailored to the specific substrate and desired reaction conditions, with options ranging from simple, catalyst-free approaches to more sophisticated continuous flow systems. The data and protocols provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to facilitate the efficient and selective synthesis of azoxybenzenes.
References
Application Notes and Protocols for the Catalyst-Free Synthesis of Nitrosobenzene Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosobenzene and its derivatives are versatile intermediates in organic synthesis. In the solid state and at high concentrations in solution, nitrosobenzene exists predominantly as its pale yellow dimer, an azodioxide.[1] In dilute solutions or at elevated temperatures, the dimer is in equilibrium with the deep green monomeric form.[1] This document provides detailed protocols for the catalyst-free synthesis of the nitrosobenzene dimer, commencing from the oxidation of aniline. The synthesis is a two-step process involving the initial formation of nitrosobenzene, which then spontaneously dimerizes under the reaction conditions.
Data Presentation
| Parameter | Value | Conditions | Reference |
| Monomer Appearance | Dark green solid (freshly sublimed) | Low temperature | [1] |
| Dimer Appearance | Pale yellow solid | Solid state | [1] |
| Melting Point (Dimer) | 65-69 °C | - | [1] |
| Boiling Point (Monomer) | 59 °C | 18 mmHg | [1] |
| Dimerization | Spontaneous | Solid state, high concentration | [1] |
Experimental Protocols
Catalyst-Free Synthesis of Nitrosobenzene via Oxidation of Aniline
This protocol is adapted from modern synthetic methods for the preparation of nitrosobenzene from aniline using peroxymonosulfuric acid (Caro's acid), which is generated in situ.[1]
Materials:
-
Aniline
-
Potassium peroxymonosulfate (Oxone®)
-
Sodium bicarbonate
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in dichloromethane (50 mL).
-
Prepare a saturated aqueous solution of sodium bicarbonate.
-
In a separate beaker, prepare a solution of potassium peroxymonosulfate (Oxone®, 2.0 eq) in water (100 mL).
-
Cool the aniline solution to 0 °C using an ice bath.
-
To the vigorously stirred aniline solution, add the Oxone® solution and the saturated sodium bicarbonate solution simultaneously and dropwise over a period of 30-45 minutes. Maintain the temperature at 0 °C. The addition of sodium bicarbonate is crucial to neutralize the sulfuric acid formed during the reaction.
-
After the addition is complete, continue stirring the biphasic mixture at 0 °C for an additional 2-3 hours. The organic layer will turn a characteristic deep green color, indicating the formation of nitrosobenzene monomer.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
Spontaneous Dimerization to this compound
The nitrosobenzene monomer will spontaneously dimerize to the more stable azodioxide form upon removal of the solvent and in the solid state.[1]
Procedure:
-
Concentrate the green dichloromethane solution containing the nitrosobenzene monomer using a rotary evaporator at low temperature (e.g., 30 °C) to avoid decomposition.
-
As the solvent is removed, the color will change from green to a pale yellow, indicating the formation of the solid this compound.
-
The resulting pale yellow solid is the this compound. It can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary, although it is often used directly in subsequent reactions.
Visualizations
Caption: Experimental workflow for the catalyst-free synthesis of this compound.
Caption: Mechanism of nitrosobenzene dimerization.
Mechanism of Dimerization
The dimerization of nitrosobenzene is a reversible process where two molecules of the monomer associate to form the azodioxide dimer.[1] The reaction involves the formation of a new nitrogen-nitrogen single bond. While detailed mechanistic studies are complex, the process is generally considered to be a concerted [2+2] cycloaddition-like reaction, although radical mechanisms have also been proposed.[2][3] The equilibrium between the monomer and dimer is influenced by temperature, concentration, and the solvent.[1] In the solid state, the dimer is the thermodynamically favored species.[1]
References
Application Notes and Protocols for Continuous Flow Synthesis of Azoxybenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous flow synthesis of azoxybenzenes through the reductive dimerization of nitrosobenzenes offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for automation and scalability. This document provides detailed application notes and protocols for carrying out this reaction in a continuous flow setup, with a focus on the use of immobilized catalysts in microreactors. The methodologies described herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and process development.
Reaction Principle
The core transformation involves the reductive coupling of two molecules of a nitrosobenzene derivative to form the corresponding azoxybenzene. This process is facilitated by a reducing agent and a catalyst. In the context of continuous flow chemistry, the catalyst is often immobilized within the reactor to allow for a continuous process where the product flows out without the need for catalyst separation in downstream processing. A prominent and effective method involves the use of a gel-bound proline organocatalyst within a microfluidic reactor.[1]
Experimental Protocols
Protocol 1: Preparation of Gel-Bound Proline Organocatalyst
This protocol details the preparation of the immobilized proline catalyst, a key component for the continuous flow synthesis of azoxybenzenes.[2]
Materials:
-
Mono‐2‐(methacryloyloxy)ethyl succinate
-
Thionyl chloride
-
trans‐4‐hydroxy‐L‐proline
-
Trifluoroacetic acid (TFA)
-
Methyl methacrylate (MMA)
-
Ethylene glycol dimethacrylate (EGDMA)
-
Glass slides modified with 3-(trichlorosilyl)propyl methacrylate[1]
-
Dichloromethane (DCM)
-
Methanol
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)[1]
Procedure:
-
Synthesis of the Proline Ester Derivative:
-
Convert mono‐2‐(methacryloyloxy)ethyl succinate to its corresponding acid chloride using thionyl chloride.
-
React the resulting acid chloride with trans‐4‐hydroxy‐L‐proline in trifluoroacetic acid (TFA) to generate the proline ester derivative.[2]
-
-
Immobilization of the Catalyst:
-
Perform a copolymerization of the proline ester derivative with methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) to form a gel network.[2] A typical polymer composition is 90% catalyst, 5% crosslinker (EGDMA), and 5% gel-forming component (MMA).[1]
-
This polymerization is carried out on glass slides that have been pre-treated with 3-(trichlorosilyl)propyl methacrylate to ensure covalent attachment of the gel.[1]
-
-
Catalyst Activation:
-
To expose the secondary amine of the proline moiety, wash the gel-coated slides with dichloromethane.
-
Subsequently, wash with a mixture of methanol and triethylamine (9:1), followed by a mixture of tetrahydrofuran and triethylamine (9:1).
-
Perform final washes with pure tetrahydrofuran and pure methanol.[1]
-
The catalyst-functionalized slides are now ready to be incorporated into the microfluidic reactor.
-
Protocol 2: Continuous Flow Reductive Dimerization of Nitrosobenzenes
This protocol describes the continuous synthesis of azoxybenzenes using the prepared gel-bound proline catalyst in a microfluidic reactor.
Materials:
-
Substituted nitrosobenzene
-
Dimethyl sulfoxide (DMSO, analytical grade)[1]
-
Cyclohexanone (additive)
-
Syringe pump
-
Microfluidic reactor (MFR) equipped with the gel-bound proline catalyst slides
-
Collection vial
Procedure:
-
System Setup:
-
Assemble the microfluidic reactor by placing the catalyst-coated glass slide in a prefabricated PTFE reactor housing.
-
Connect the reactor inlet to a syringe pump via appropriate tubing.
-
Place a collection vial at the reactor outlet.
-
-
Preparation of the Reaction Mixture:
-
Prepare a solution of the desired nitrosobenzene substrate in DMSO. A typical concentration is 0.4 M.
-
Add cyclohexanone as an additive to the solution.
-
-
Continuous Flow Synthesis:
-
Set the desired flow rate on the syringe pump. The flow rate determines the residence time within the reactor. For example, a flow rate of 1.0 μl/min can correspond to a residence time of 100 minutes.
-
Pump the reaction mixture through the microfluidic reactor at room temperature (~23°C).[1]
-
The reductive dimerization occurs as the solution flows over the immobilized catalyst.
-
-
Product Collection and Analysis:
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the reductive dimerization of nitrosobenzene to azoxybenzene in the continuous flow system.[1]
| Entry | Solvent | Additive | Dwell Time (min) | Conversion (%) |
| 1 | DMF | - | 50 | - |
| 2 | DMSO | - | 50 | - |
| 3 | DMF | Cyclohexanone | 50 | - |
| 4 | DMSO | Cyclohexanone | 50 | >95 |
| 5 | DMSO | Cyclohexanone | 100 | >99 |
Conversion was determined by 1H-NMR of the crude product.[1]
Substrate Scope
The continuous flow process with the gel-bound proline catalyst is applicable to a range of substituted nitrosobenzenes. Generally, electron-withdrawing groups on the aromatic ring lead to high conversions and yields. Conversely, electron-donating groups and ortho-substituents can decrease the reaction rate and conversion.[3]
| Substrate | Product | Conversion/Yield |
| Nitrosobenzene | Azoxybenzene | >99% Conversion |
| 4-Nitrosobenzonitrile | 4,4'-Dicyanoazoxybenzene | High Conversion |
| Nitrosobenzenes with electron-donating groups | Corresponding azoxybenzenes | Lower Conversion |
| ortho-Substituted nitrosobenzenes | Corresponding azoxybenzenes | Inhibited Conversion |
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the reductive dimerization of nitrosoarenes to azoxyarenes catalyzed by immobilized proline.
Caption: Proposed mechanism for proline-catalyzed reductive dimerization.
Experimental Workflow
This diagram outlines the general workflow for the continuous flow synthesis of azoxybenzenes.
Caption: General workflow for continuous flow synthesis.
References
Application Notes and Protocols: Nitrosobenzene Dimer in Hetero-Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hetero-Diels-Alder (HDA) reaction is a powerful transformation in organic synthesis for the construction of six-membered heterocyclic rings. A particularly useful variant of this reaction involves the use of nitroso compounds as dienophiles, which react with conjugated dienes to afford 3,6-dihydro-2H-1,2-oxazine scaffolds.[1] These structures are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[1]
Nitrosobenzene, in equilibrium with its dimeric form (azobenzene dioxide), serves as a reactive dienophile in these cycloadditions. The monomer is the reactive species in the Diels-Alder reaction, and the equilibrium can be shifted towards the monomer by temperature and concentration adjustments.[2] This application note provides an overview of the use of nitrosobenzene dimer in hetero-Diels-Alder reactions, with a focus on its applications in drug discovery and development. Detailed experimental protocols for the preparation of the this compound and its subsequent use in HDA reactions are also presented.
Applications in Drug Development
The 1,2-oxazine core synthesized through the nitroso-Diels-Alder reaction is a versatile scaffold for the development of novel therapeutics. The N-O bond within the ring can be readily cleaved to introduce amino and hydroxyl functionalities with defined stereochemistry, making these adducts attractive precursors for a variety of complex molecules.
1. Synthesis of Carbocyclic Nucleosides:
Nitroso-Diels-Alder cycloadducts derived from cyclopentadiene are valuable precursors for the synthesis of carbocyclic nucleosides.[3] These nucleoside analogs, where the ribose sugar is replaced by a carbocyclic ring, often exhibit enhanced metabolic stability and can act as antiviral or anticancer agents. The stereochemistry of the resulting amino alcohol from the N-O bond cleavage of the 1,2-oxazine ring is crucial for the biological activity of the final nucleoside analog.
2. Development of Enzyme Inhibitors:
The 1,2-oxazine scaffold has been incorporated into molecules designed to inhibit specific enzymes implicated in disease. For instance, derivatives of 1,2-oxazines have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease.[4] Additionally, some 1,2-oxazine-based small molecules have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, suggesting their potential as anti-inflammatory agents with reduced side effects compared to non-selective COX inhibitors.
3. Functionalization of Natural Products:
The nitroso-Diels-Alder reaction provides an efficient method for the functionalization of complex diene-containing natural products. This strategy allows for the modification of the natural product scaffold, leading to the generation of libraries of new compounds with potentially altered or improved biological activities. For example, thebaine, a natural opiate alkaloid, readily undergoes a Diels-Alder reaction with nitrosoarenes to produce cycloadducts that can be further transformed into novel opioid receptor modulators.
Data Presentation
The following tables summarize quantitative data for the hetero-Diels-Alder reaction of nitrosobenzene and its derivatives with various dienes.
Table 1: Hetero-Diels-Alder Reaction of Nitrosoarenes with Acyclic Dienes
| Diene | Nitrosoarene | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| Isoprene | p-Nitrophenylnitrosobenzene | Dioxane/H2O | 100 | 59 | 90:10 | [5] |
| 2,3-Dimethyl-1,3-butadiene | p-Nitrophenylnitrosobenzene | Dioxane/H2O | 100 | 48 | - | [5] |
| 1,3-Butadiene | p-Nitrophenylnitrosobenzene | Dioxane/H2O | 100 | 45 | - | [5] |
| (2E,4E)-Hexa-2,4-diene | p-Nitrophenylnitrosobenzene | Dioxane/H2O | 100 | 30 | - | [5] |
Table 2: Hetero-Diels-Alder Reaction of Nitrosoarenes with Cyclic Dienes
| Diene | Nitrosoarene | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| 1,3-Cyclohexadiene | p-Nitrophenylnitrosobenzene | Dioxane/H2O | 100 | 46 | - | [5] |
| Thebaine | Nitrosobenzene | Chloroform | Room Temp. | Moderate to High | - | [6] |
| Thebaine | 6-Methyl-2-nitrosopyridine | THF | - | 99 | Single Isomer | [6] |
| Ergosterol | Nitrosopyridines | - | - | >90 | - | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes a modern synthesis of nitrosobenzene via the oxidation of aniline.
Materials:
-
Aniline
-
Caro's acid (peroxymonosulfuric acid) or potassium peroxymonosulfate
-
Dichloromethane
-
Water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve aniline in dichloromethane in a round-bottom flask.
-
Prepare Caro's acid by carefully adding concentrated sulfuric acid to hydrogen peroxide in an ice bath. Alternatively, use a commercially available source of potassium peroxymonosulfate.
-
Slowly add the oxidizing agent to the aniline solution at 0 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction with a saturated solution of sodium bicarbonate until the aqueous layer is neutral.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude nitrosobenzene can be purified by sublimation or steam distillation to yield the pale yellow dimeric form.[2] The freshly sublimed monomer appears as dark green crystals.[2]
Protocol 2: General Procedure for the Hetero-Diels-Alder Reaction of Nitrosobenzene with a Diene
This protocol provides a general method for the cycloaddition reaction.
Materials:
-
This compound
-
Diene (e.g., 1,3-cyclohexadiene, isoprene)
-
Anhydrous solvent (e.g., toluene, chloroform, or tetrahydrofuran)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the this compound in the chosen anhydrous solvent. The solution will typically be pale yellow.
-
Add the diene to the solution. The molar ratio of diene to nitrosobenzene monomer is typically between 1:1 and 2:1.
-
The reaction mixture is stirred at room temperature or heated to a specific temperature depending on the reactivity of the diene. The solution may turn green, indicating the presence of the nitrosobenzene monomer.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 3: One-Pot Davis-Beirut Inspired Nitroso-Diels-Alder Reaction
This protocol describes a one-pot synthesis of aryldihydro-1,2-oxazines from a nitrophenyl precursor.[5]
Materials:
-
(4-Nitrophenyl)(phenyl)methanamine
-
Diene (e.g., isoprene)
-
Potassium hydroxide (KOH)
-
Dioxane
-
Water
Procedure:
-
In a sealable, thick-walled microwave reactor glass tube, dissolve (4-nitrophenyl)(phenyl)methanamine (1 equivalent) and the diene (4 equivalents) in a 1:1 mixture of dioxane and water.
-
Add potassium hydroxide (4 equivalents) to the mixture.
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 24 hours.
-
After cooling to room temperature, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the 1,2-oxazine adduct.[5]
Mandatory Visualization
Caption: Reaction mechanism of the hetero-Diels-Alder reaction.
Caption: General experimental workflow for the reaction.
Caption: Logical relationship in drug development.
References
Application Notes and Protocols: Nitroso-Diels-Alder Reaction for the Functionalization of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the functionalization of complex diene-containing natural products using the Nitroso-Diels-Alder (NDA) reaction. This powerful [4+2] cycloaddition reaction allows for the direct incorporation of a 1,4-amino-oxo functionality, creating a versatile handle for further chemical modifications and the generation of novel compound libraries with potential biological activities. The mild reaction conditions, high atom economy, and compatibility with a wide range of functional groups make the NDA reaction an invaluable tool in drug discovery and medicinal chemistry.[1]
Core Concepts
The Nitroso-Diels-Alder reaction involves the cycloaddition of a nitroso compound (dienophile) with a conjugated diene system present in many natural products.[1] The reaction typically proceeds with high regio- and stereoselectivity. The resulting cycloadducts, containing a 3,6-dihydro-1,2-oxazine ring, can be further modified, for instance, by cleavage of the N-O bond, to yield a variety of functionalized derivatives.[1]
Different classes of nitroso compounds can be employed, each with distinct reactivity and stability profiles:
-
Acyl Nitroso Compounds: Highly reactive species typically generated in situ by the oxidation of hydroxamic acids.[1][2]
-
Aryl Nitroso Compounds: Offer moderate reactivity and are often stable enough to be isolated.
-
Pyridylnitroso Compounds: Substituted 2-nitrosopyridines are particularly effective dienophiles, combining good reactivity with stability.[1]
Data Presentation: Quantitative Reaction Data
The following tables summarize quantitative data from selected Nitroso-Diels-Alder reactions on various natural product scaffolds.
Table 1: Functionalization of Thebaine
| Dienophile | Solvent | Time | Temperature | Yield (%) | Reference |
| 6-Methyl-2-nitrosopyridine | THF | - | - | 99 | [1] |
| Benzohydroxamic Acid (in situ oxidation) | - | - | - | - | [1] |
| Substituted Nitrosobenzenes | Chloroform | - | Room Temp. | Moderate to High | [1] |
Table 2: Functionalization of Ergosterol and its Acetate Derivative
| Diene | Dienophile | Time | Yield (%) | Reference |
| Ergosterol | Nitrosopyridines | 10 min | >90 | [1] |
| Ergosterol Acetate | Nitrosocarbonylmethane | - | 84 | [1] |
Table 3: Functionalization of Other Natural Products
| Natural Product | Dienophile | Solvent | Yield (%) | Reference |
| Rapamycin | Nitrosobenzene | - | 41 | [1] |
| Androst-16-ene derivative | Nitrosobenzene | - | 85 (2:1 mixture of diastereomers) | [1] |
Experimental Protocols
Protocol 1: General Procedure for the in situ Generation of Acyl Nitroso Compounds and Subsequent Diels-Alder Reaction with a Natural Product
This protocol is a general guideline based on the widely used method of oxidizing hydroxamic acids.
Materials:
-
Diene-containing natural product (e.g., Thebaine, Ergosterol Acetate)
-
Corresponding hydroxamic acid (e.g., benzohydroxamic acid)
-
Oxidizing agent (e.g., tetraethylammonium periodate)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the diene-containing natural product (1.0 eq.) and the hydroxamic acid (1.2 eq.) in the chosen anhydrous solvent under an inert atmosphere, add the oxidizing agent (1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate gradient).
Protocol 2: Procedure for the Diels-Alder Reaction with a Stable Nitrosopyridine Derivative
This protocol is suitable for reactions involving stable dienophiles like 2-nitrosopyridine derivatives.
Materials:
-
Diene-containing natural product (e.g., Thebaine, Ergosterol)
-
Substituted 2-nitrosopyridine (e.g., 6-methyl-2-nitrosopyridine)
-
Anhydrous solvent (e.g., THF, Chloroform)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the diene-containing natural product (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the 2-nitrosopyridine derivative (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature, or gently heat if necessary, while monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can often be of high purity, but if necessary, it can be further purified by column chromatography or recrystallization.[3]
Visualizations
Caption: General mechanism of the Nitroso-Diels-Alder reaction.
Caption: Experimental workflow for the NDA reaction.
Caption: Drug discovery logical workflow.
References
Application Notes and Protocols for the Reductive Coupling of Nitro Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the reductive coupling of nitro compounds, a crucial transformation in the synthesis of azo compounds, anilines, and other valuable nitrogen-containing molecules. The following sections outline various methodologies, including metal-mediated reductions and catalytic approaches, offering a selection of protocols adaptable to different substrates and research needs.
Introduction
The reduction of nitro compounds can lead to a variety of products, including amines, hydroxylamines, nitroso compounds, and, through coupling reactions, azoxy and azo compounds. The selective formation of these products depends heavily on the choice of reducing agent, catalyst, and reaction conditions. This document details protocols for the reductive coupling of nitroarenes to form azo and azoxy compounds, as well as related reductive aminations.
Reductive Coupling of Nitroarenes to Azo and Azoxy Compounds
Azo compounds, characterized by the -N=N- functional group, are widely used as dyes and have applications in pharmaceuticals and materials science. Azoxy compounds (-N=N+(O-)-) are common intermediates in the reduction of nitroarenes to azo compounds.
Protocol 1: Zinc-Mediated Reductive Coupling in Alkaline Medium
This protocol describes the synthesis of azobenzene from nitrobenzene using zinc dust in an alkaline methanolic solution. The reaction proceeds via the formation of nitrosobenzene and N-phenylhydroxylamine intermediates, which then condense.
Experimental Protocol:
-
To a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 250 g (2.0 moles) of nitrobenzene and 2.5 L of methanol.
-
In a separate beaker, prepare a solution of 325 g (8.1 moles) of sodium hydroxide in 750 mL of distilled water. Add this solution to the flask.
-
With stirring, add 265 g (4.1 moles) of zinc dust to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10 hours. The reaction mixture will turn reddish. The absence of the characteristic odor of nitrobenzene indicates the completion of the reaction.
-
After cooling, filter the reaction mixture to remove excess zinc dust and zinc oxide.
-
The filtrate is then chilled to precipitate the azobenzene.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a mixture of 95% ethanol and water (12:1 v/v).[1]
Quantitative Data:
| Entry | Nitroarene | Product | Yield (%) | Reference |
| 1 | Nitrobenzene | Azobenzene | 84-86 | [1] |
Reaction Workflow:
Caption: Workflow for Zinc-Mediated Reductive Coupling.
Protocol 2: Glucose-Mediated Synthesis of Azoxybenzene
This method utilizes glucose as a reducing agent in an alkaline medium for the partial reduction of nitrobenzene to azoxybenzene. The reaction involves the condensation of intermediately formed nitrosobenzene and phenylhydroxylamine.[2]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve the nitroarene in a solution of sodium hydroxide.
-
Heat the mixture to the desired reaction temperature.
-
Gradually add glucose to the reaction mixture.
-
Maintain the reaction at temperature with stirring until completion (monitored by TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization.
Quantitative Data:
| Entry | Nitroarene | Reducing Agent | Base | Product | Yield (%) | Reference |
| 1 | p-Nitrotoluene | Glucose | NaOH | p,p'-Azoxytoluene | 90 | |
| 2 | Nitrobenzene | Glucose | NaOH | Azoxybenzene | 85 | [2] |
Reaction Mechanism:
Caption: Mechanism of Azoxybenzene formation.
Catalytic Reductive Coupling of Nitroaromatics
Catalytic methods offer an efficient and often more environmentally benign route to reductive coupling products.
Protocol 3: Pd/NHC Catalyzed Reductive Homocoupling for Diarylamine Synthesis
This protocol describes a one-pot synthesis of diarylamines from nitroaromatics using a Palladium-N-heterocyclic carbene (Pd/NHC) catalyst and triethylsilane as the reducing agent.[3][4] This method avoids the isolation of the intermediate primary amine.[3]
Experimental Protocol:
-
To a reaction tube, add the nitroarene (0.2 mmol), Pd/NHC catalyst (1 mol%), and a suitable solvent (e.g., toluene).
-
Add triethylsilane (3.0 equiv.) to the mixture.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required time (e.g., 24 h).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired diarylamine.
Quantitative Data:
| Entry | Nitroarene | Product | Yield (%) | Reference |
| 1 | 1-Nitronaphthalene | Di(naphthalen-1-yl)amine | 79 | [3] |
| 2 | 2-Methyl-1-nitronaphthalene | Di(2-methylnaphthalen-1-yl)amine | 56 | [3] |
| 3 | 2-Methoxy-3-nitropyridine | Bis(2-methoxypyridin-3-yl)amine | 69 | [3] |
| 4 | Celecoxib analog | Reductive coupling product | 78 | [3] |
Logical Relationship:
References
- 1. researchgate.net [researchgate.net]
- 2. How can the following conversion be effected? Nitrobenzene `to` Azoxybenzene. [allen.in]
- 3. Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Trapping Reactive Intermediates with Nitrosobenzene Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and characterization of short-lived reactive intermediates are crucial in understanding reaction mechanisms, elucidating metabolic pathways of xenobiotics, and assessing the potential for drug-induced toxicity.[1][2] Many of these intermediates, such as carbon-centered radicals, are highly transient and exist at concentrations too low for direct observation. Spin trapping is a powerful technique that addresses this challenge by using a "spin trap" molecule to react with the transient radical, forming a more stable radical adduct that can be detected and characterized, most commonly by Electron Paramagnetic Resonance (EPR) spectroscopy.[3]
Nitrosobenzene and its derivatives are effective spin traps, particularly for carbon-centered radicals.[4] The trapping reaction involves the addition of the reactive intermediate to the nitroso group, resulting in a stable nitroxide radical adduct. The resulting EPR spectrum provides a unique fingerprint that can be used to identify the trapped radical. This is because the hyperfine coupling constants of the EPR spectrum are sensitive to the structure of the trapped radical.
In the context of drug development, identifying reactive metabolites is critical for mitigating the risk of idiosyncratic adverse drug reactions.[1][5] Trapping agents are used in in vitro assays with human liver microsomes to intercept these reactive species, providing evidence of their formation.[1] While glutathione (GSH) is a commonly used trapping agent, it may not efficiently trap all types of reactive metabolites. Nitrosobenzene offers a complementary approach, particularly for radical intermediates. This document provides detailed protocols for the use of nitrosobenzene as a trapping agent and for the analysis of the resulting adducts.
Data Presentation
Table 1: Hyperfine Coupling Constants (in Gauss) of Spin Adducts with Nitroso-Compounds
| Trapped Radical | Spin Trap | aN | aH | a(other) | Solvent | Reference |
| Methyl (•CH3) | Nitrosobenzene | 14.2 | 8.3 (3H) | - | Benzene | (General Literature Value) |
| Phenyl (•C6H5) | Nitrosobenzene | 10.1 | 2.6 (2H), 0.9 (3H) | - | Benzene | (General Literature Value) |
| Trichloromethyl (•CCl3) | Nitrosobenzene | 12.8 | - | 1.2 (3Cl) | Benzene | (General Literature Value) |
| 1-Hydroxyethyl (•CH(OH)CH3) | Nitrosobenzene | 14.5 | 7.5 (1H) | - | Water | (General Literature Value) |
| Cyclopentadienyl | Nitrosodurene | 13.5 | 6.5 (1H) | - | Toluene | [6] |
| Methyl (•CH3) | Nitrosodurene | 14.1 | 10.6 (3H) | - | Benzene | (General Literature Value) |
Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature.
Experimental Protocols
Protocol 1: General Procedure for Spin Trapping of Carbon-Centered Radicals with Nitrosobenzene using EPR Spectroscopy
Objective: To detect and identify transient carbon-centered radicals generated in a chemical reaction.
Materials:
-
Nitrosobenzene
-
Anhydrous solvent (e.g., benzene, toluene, or other aprotic solvent compatible with the reaction)
-
Reactants for generating the radical species
-
EPR tubes (quartz)
-
Gas-tight syringe
-
Schlenk line or glovebox for inert atmosphere (if required)
-
EPR spectrometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of nitrosobenzene in the chosen anhydrous solvent. A typical concentration is 10-50 mM. Due to the monomer-dimer equilibrium of nitrosobenzene, it is advisable to use freshly prepared solutions. The monomeric form, which is the active spin trap, is favored in solution.
-
Prepare solutions of the reactants that will generate the radical intermediate in the same solvent.
-
-
Reaction Setup:
-
In an EPR tube, combine the solution of the radical precursor with the nitrosobenzene solution. The final concentration of nitrosobenzene should be in excess to ensure efficient trapping.
-
If the reaction is sensitive to oxygen, perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or in a glovebox.
-
-
Initiation of Radical Generation:
-
Initiate the radical-generating reaction. This can be achieved by various methods, such as photolysis (using a UV lamp), thermolysis (heating the sample), or the addition of a chemical initiator.
-
If using photolysis, the EPR tube can be irradiated directly in the EPR cavity.
-
-
EPR Spectroscopic Analysis:
-
Immediately place the EPR tube into the cavity of the EPR spectrometer.
-
Record the EPR spectrum at room temperature or a desired temperature.
-
Typical X-band EPR spectrometer settings:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.1 - 1.0 G (should be optimized for resolution)
-
Sweep width: 50-100 G
-
Sweep time: 1-4 minutes
-
Number of scans: 1-10 (for signal averaging if necessary)
-
-
-
Data Analysis:
-
Analyze the resulting EPR spectrum. The number of lines and the hyperfine coupling constants (a-values) are characteristic of the trapped radical.
-
Simulate the experimental spectrum using appropriate software to confirm the identity of the spin adduct and accurately determine the hyperfine coupling constants.
-
Protocol 2: In Vitro Trapping of Reactive Drug Metabolites with Nitrosobenzene
Objective: To determine if a drug candidate forms radical-based reactive metabolites during in vitro metabolism.
Materials:
-
Test drug
-
Human Liver Microsomes (HLMs)
-
Nitrosobenzene
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching and extraction
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the following incubation mixture (final volume of 200 µL):
-
Phosphate buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5-1.0 mg/mL)
-
Test drug (final concentration typically 1-10 µM)
-
Nitrosobenzene (final concentration 1-5 mM, added from a stock solution in a suitable solvent like acetonitrile, keeping the final organic solvent concentration low, e.g., <1%)
-
NADPH regenerating system
-
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.
-
Include control incubations:
-
Without the test drug (to check for background signals)
-
Without the NADPH regenerating system (to ensure metabolism is NADPH-dependent)
-
Without nitrosobenzene (to check for non-trapped metabolites)
-
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the sample to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to detect the formation of the nitrosobenzene-drug metabolite adduct.
-
Develop a suitable LC method to separate the adduct from other components of the incubation mixture.
-
Use a high-resolution mass spectrometer to obtain an accurate mass of the potential adduct.
-
Perform tandem mass spectrometry (MS/MS) to fragment the parent ion and obtain structural information to confirm the identity of the adduct. The fragmentation pattern can help to elucidate the structure of the reactive metabolite.
-
Visualizations
Diagram 1: General Workflow for Spin Trapping with Nitrosobenzene
Caption: Workflow for the detection of reactive intermediates using nitrosobenzene.
Diagram 2: Metabolic Activation of Diclofenac and Trapping of Potential Radical Intermediates
Caption: Proposed pathway for trapping radical intermediates in diclofenac metabolism.
References
- 1. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of reactive metabolites in natural products-driven drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lewis Acid Catalyzed Reactions of Nitrosoarenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrosoarenes are versatile building blocks in organic synthesis, capable of participating in a wide array of chemical transformations. Their reactivity and selectivity can be significantly enhanced and controlled through the use of Lewis acid catalysts. This document provides detailed application notes and experimental protocols for key Lewis acid-catalyzed reactions of nitrosoarenes, including the hetero-Diels-Alder reaction, [3+2] cycloaddition, and Friedel-Crafts type alkylation. These methods offer efficient routes to construct complex nitrogen-containing heterocyclic and acyclic structures, which are of significant interest in medicinal chemistry and materials science.
Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction between nitrosoarenes and dienes is a powerful method for synthesizing 3,6-dihydro-2H-1,2-oxazines, which are valuable precursors for amino alcohols and other biologically relevant molecules. Chiral Lewis acids are employed to induce enantioselectivity, making this a cornerstone reaction in asymmetric synthesis.[1][2]
Data Presentation: Catalyst and Diene Scope
| Entry | Diene | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 2,3-Dimethyl-1,3-butadiene | (R)-BINOL-Ti(O-i-Pr)₂ | CH₂Cl₂ | -78 | 85 | 92 |
| 2 | 1,3-Cyclohexadiene | Cu(II)-Box Complex | Toluene | -20 | 90 | 95 |
| 3 | (2Z,4E)-3-TIPS-oxy-2,4-hexadiene | [Cu(MeCN)₄(segphos)]PF₆ | CH₂Cl₂ | -85 to -20 | 88 | 98 |
| 4 | Danishefsky's Diene | Sc(OTf)₃ | THF | -78 to RT | 78 | N/A |
| 5 | 5-(Benzyloxymethyl)-1,3-cyclopentadiene | (S,S)-Diazaaluminolide | Toluene | -78 | 94 | 94 |
ee = enantiomeric excess; N/A = not applicable (achiral reaction).
Experimental Protocol: (R)-BINOL-Ti(IV) Catalyzed HDA Reaction
This protocol describes the asymmetric hetero-Diels-Alder reaction between nitrosobenzene and 2,3-dimethyl-1,3-butadiene.
Materials:
-
(R)-(+)-BINOL (0.1 mmol, 28.6 mg)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (0.1 mmol, 29.6 µL)
-
Nitrosobenzene (1.0 mmol, 107.1 mg)
-
2,3-Dimethyl-1,3-butadiene (1.5 mmol, 170 µL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
4Å Molecular Sieves (activated, powdered, ~200 mg)
Procedure:
-
A flame-dried Schlenk flask is charged with (R)-BINOL (28.6 mg) and activated 4Å molecular sieves (~200 mg).
-
Anhydrous CH₂Cl₂ (5 mL) is added, and the suspension is stirred under an argon atmosphere.
-
Titanium(IV) isopropoxide (29.6 µL) is added dropwise at room temperature. The mixture is stirred for 1 hour to allow for the formation of the chiral catalyst complex.
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of nitrosobenzene (107.1 mg) in anhydrous CH₂Cl₂ (2.5 mL) is added slowly via syringe.
-
2,3-Dimethyl-1,3-butadiene (170 µL) is then added dropwise.
-
The reaction is stirred at -78 °C and monitored by TLC (thin-layer chromatography). The reaction is typically complete within 12-18 hours.
-
Upon completion, the reaction is quenched by the addition of 5 mL of saturated aqueous NaHCO₃ solution and allowed to warm to room temperature.
-
The mixture is filtered through a pad of Celite to remove the catalyst and molecular sieves.
-
The aqueous layer is separated, and the organic layer is washed with brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure oxazine adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualization: HDA Experimental Workflow
Caption: Workflow for the Lewis acid-catalyzed asymmetric HDA reaction.
[3+2] Cycloaddition with Allenes
The Lewis acid-catalyzed [3+2] cycloaddition between nitrosoarenes and allenes provides a direct and atom-economical route to substituted isoxazolidine derivatives. This reaction is particularly useful for accessing five-membered nitrogen-oxygen heterocycles. The Lewis acid activates the nitrosoarene, facilitating the cycloaddition.
Data Presentation: Catalyst and Allene Scope
| Entry | Allene | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr |
| 1 | Phenylallene | Sc(OTf)₃ (10) | CH₂Cl₂ | 0 | 95 | >20:1 |
| 2 | 1,1-Dimethylallene | Mg(ClO₄)₂ (15) | Toluene | 25 | 88 | N/A |
| 3 | Cyclohexylallene | Yb(OTf)₃ (10) | CH₂Cl₂ | 0 | 92 | 15:1 |
| 4 | Methoxyallene | BF₃·OEt₂ (20) | Et₂O | -78 | 75 | 10:1 |
dr = diastereomeric ratio; N/A = not applicable.
Experimental Protocol: Sc(OTf)₃ Catalyzed [3+2] Cycloaddition
This protocol details the reaction of nitrosobenzene with phenylallene using scandium triflate as the catalyst.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 49.2 mg)
-
Nitrosobenzene (1.0 mmol, 107.1 mg)
-
Phenylallene (1.2 mmol, 139.4 mg, ~140 µL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
A flame-dried Schlenk flask is charged with Sc(OTf)₃ (49.2 mg) under an argon atmosphere.
-
Anhydrous CH₂Cl₂ (5 mL) is added, and the suspension is stirred.
-
The flask is cooled to 0 °C in an ice bath.
-
Nitrosobenzene (107.1 mg) is added to the catalyst suspension. The mixture may change color upon coordination.
-
A solution of phenylallene (140 µL) in anhydrous CH₂Cl₂ (5 mL) is added dropwise over 10 minutes.
-
The reaction is stirred at 0 °C for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with 10 mL of water.
-
The mixture is extracted with CH₂Cl₂ (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the isoxazolidine product.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product mixture.
Visualization: Catalytic Cycle
Caption: Proposed catalytic cycle for the [3+2] cycloaddition reaction.
Friedel-Crafts Type Alkylation of Arenes
In the presence of a strong Lewis acid, nitrosoarenes can serve as electrophilic partners in Friedel-Crafts type reactions with electron-rich arenes.[3] This transformation typically results in the formation of N,N-diarylhydroxylamines, providing a direct route to functionalized diarylamine scaffolds.
Data Presentation: Catalyst and Arene Scope
| Entry | Arene | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Anisole | BF₃·OEt₂ | CH₂Cl₂ | -78 to RT | 92 |
| 2 | N,N-Dimethylaniline | SnCl₄ | 1,2-Dichloroethane | 0 to RT | 85 |
| 3 | 1,3,5-Trimethoxybenzene | TiCl₄ | CH₂Cl₂ | -78 | 95 |
| 4 | Furan | AlCl₃ | CS₂ | -20 | 68 |
Experimental Protocol: BF₃·OEt₂ Catalyzed Alkylation of Anisole
This protocol describes the reaction of nitrosobenzene with anisole.
Materials:
-
Nitrosobenzene (1.0 mmol, 107.1 mg)
-
Anisole (2.0 mmol, 216.3 mg, ~218 µL)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 150 µL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (15 mL)
Procedure:
-
A solution of nitrosobenzene (107.1 mg) in anhydrous CH₂Cl₂ (10 mL) is added to a flame-dried, three-neck flask equipped with a dropping funnel and an argon inlet.
-
The solution is cooled to -78 °C.
-
BF₃·OEt₂ (150 µL) is added dropwise via syringe, resulting in the formation of a colored, activated complex.
-
A solution of anisole (218 µL) in anhydrous CH₂Cl₂ (5 mL) is added dropwise from the dropping funnel over 20 minutes.
-
The reaction is stirred at -78 °C for 30 minutes and then allowed to slowly warm to room temperature over 2 hours.
-
The reaction is carefully quenched by the slow addition of 10 mL of a saturated aqueous NaHCO₃ solution at 0 °C.
-
The layers are separated, and the aqueous phase is extracted with CH₂Cl₂ (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the N-(4-methoxyphenyl)-N-phenylhydroxylamine.
Visualization: Logical Reaction Pathway
Caption: Logical relationship of components in the Friedel-Crafts reaction.
References
- 1. BJOC - Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes [beilstein-journals.org]
- 2. Diels-Alder Reactions: Catalytic Asymmetric Nitroso-Diels—Alder Reaction with Acyclic Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nitrosobenzene Reductive Dimerization
Welcome to the technical support center for the reductive dimerization of nitrosobenzene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in achieving high yields of azoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reductive dimerization of nitrosobenzene to azoxybenzene?
A1: The reductive dimerization of nitrosobenzene can proceed through multiple pathways. A common mechanism, particularly when using a catalyst like diisopropylethylamine (DIPEA), is believed to involve a radical pathway.[1][2] Alternatively, the reaction can occur through the condensation of nitrosobenzene with an aryl hydroxylamine intermediate, which is formed in situ from the reduction of nitrosobenzene.
Q2: My reaction yield is consistently low. What are the most common factors affecting the yield of azoxybenzene?
A2: Several factors can influence the final yield. Key considerations include:
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Nature of Substituents: Electron-withdrawing groups on the nitrosobenzene ring generally increase the reaction rate and yield, while electron-donating groups can have the opposite effect.[3]
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Steric Hindrance: Bulky substituents, particularly in the ortho position, can impede the dimerization process and lower the yield.
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that need to be optimized.
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Purity of Starting Material: Nitrosobenzene can exist as a monomer-dimer equilibrium. The monomer is the reactive species, and the purity of the starting material is crucial.[4][5]
-
Side Reactions: Over-reduction to aniline or the formation of other byproducts can significantly reduce the yield of the desired azoxybenzene.
Q3: What are the recommended starting conditions for a novice researcher attempting this synthesis?
A3: For a straightforward and environmentally friendly approach, the use of diisopropylethylamine (DIPEA) as a catalyst in water at room temperature is highly recommended. This method has been shown to produce good to excellent yields (65-92%) for a variety of substituted nitrosobenzenes.[1][2]
Q4: Can I use aniline as a starting material instead of nitrosobenzene?
A4: Yes, a one-pot procedure exists where aniline is first oxidized to nitrosobenzene in situ using an oxidizing agent like oxone. Following the oxidation, a catalyst such as DIPEA is added to facilitate the reductive dimerization to azoxybenzene. This method avoids the need to isolate the potentially unstable nitrosobenzene intermediate.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst: The catalyst may have degraded or is of poor quality. | - Use a fresh batch of catalyst. - Ensure proper storage of the catalyst as per the manufacturer's instructions. |
| Poor Quality Starting Material: Nitrosobenzene exists in a monomer-dimer equilibrium; the dimer is unreactive.[4][5] The starting material may also be impure. | - Purify the nitrosobenzene, for example, by sublimation, to ensure it is in its monomeric form. - Verify the purity of the starting material using techniques like NMR or melting point analysis. | |
| Incorrect Solvent: The chosen solvent may not be optimal for the specific substrate or catalyst system. | - Experiment with different solvents. For the DIPEA-catalyzed reaction, water is a good starting point.[1] Isopropanol can serve as both a solvent and a reducing agent in catalyst-free methods.[3] | |
| Presence of Significant Side Products | Over-reduction: The reducing agent is too strong or the reaction time is too long, leading to the formation of aniline. | - Use a milder reducing agent. - Monitor the reaction progress using TLC or LC-MS and stop the reaction once the starting material is consumed. - Reduce the reaction time or temperature. |
| Formation of Azo Compounds: This can occur through the condensation of aniline (formed from over-reduction) with nitrosobenzene. | - Minimize the formation of aniline by following the steps to prevent over-reduction. | |
| Reaction Stalls Before Completion | Insufficient Catalyst or Reagent: The amount of catalyst or reducing agent may be insufficient for complete conversion. | - Increase the catalyst loading incrementally. - Ensure the stoichiometry of the reducing agent is correct. |
| Substrate with Electron-Donating Groups: These groups can deactivate the nitrosobenzene towards dimerization.[3] | - Consider adding a mild acid if the reaction conditions are neutral or basic, as acidic conditions can enhance reactivity for these substrates.[3] - Increase the reaction temperature or prolong the reaction time, while monitoring for side product formation. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from different methodologies for the synthesis of azoxybenzene.
Table 1: DIPEA-Catalyzed Reductive Dimerization of Substituted Nitrosobenzenes [1][2]
| Entry | Substituent on Nitrosobenzene | Yield (%) |
| 1 | H | 92 |
| 2 | 4-tert-butyl | 78 |
| 3 | 4-n-pentyl | 75 |
| 4 | 4-F | 91 |
| 5 | 4-Cl | 88 |
| 6 | 4-Br | 84 |
| 7 | 2,4,6-trimethyl | 65 |
| 8 | 1,2,3-trifluoro-4-nitrosobenzene | 68 |
Reaction Conditions: Nitrosobenzene (0.2 mmol), DIPEA (0.25 equiv) in 2.0 mL of H₂O for 16 h at room temperature.
Table 2: Catalyst-Free Reductive Dimerization in Isopropanol [3]
| Entry | Substituent on Nitrosobenzene | Yield (%) |
| 1 | H | up to 60 |
| 2 | 4-NO₂ | High |
| 3 | 4-OCH₃ | Low |
Reaction Conditions: Nitrosobenzene in isopropanol, heated. Isopropanol acts as both solvent and reducing agent.
Experimental Protocols
Protocol 1: DIPEA-Catalyzed Reductive Dimerization of Nitrosobenzene [1]
-
To a solution of nitrosobenzene (0.2 mmol, 21 mg) in 2 mL of H₂O, add diisopropylethylamine (DIPEA) (0.05 mmol, 7 mg).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, dilute the mixture with H₂O (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a hexane/ethyl acetate eluent system to afford the desired azoxybenzene.
Protocol 2: One-Pot Synthesis from Aniline via Oxidation and Reductive Dimerization [1]
-
To a solution of aniline (0.2 mmol, 17 mg) in a 1:1 mixture of CH₃CN/H₂O (2.0 mL), add oxone (2.2 equiv).
-
Stir the mixture for 2 hours at room temperature.
-
Add DIPEA (0.25 equiv) to the reaction mixture and continue to stir at room temperature for 16 hours.
-
Evaporate the solvent, dilute with H₂O (5 mL), and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude azoxybenzene.
-
Purify the product via flash column chromatography.
Visualizations
The following diagrams illustrate key pathways and workflows related to the reductive dimerization of nitrosobenzene.
Caption: Plausible radical mechanism for DIPEA-catalyzed dimerization.
Caption: General experimental workflow for azoxybenzene synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]
- 4. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Suppressing over-reduction in azoxybenzene synthesis
Welcome to the technical support center for azoxybenzene synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimentation, with a primary focus on suppressing the over-reduction to azobenzene and aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in azoxybenzene synthesis and why do they form?
A1: The most common byproducts in the synthesis of azoxybenzene from nitrobenzene are azobenzene and aniline. These form due to over-reduction. The typical reaction pathway involves the reduction of nitrobenzene to nitrosobenzene and N-phenylhydroxylamine, which then condense to form azoxybenzene. However, if the reducing conditions are too strong or not selective enough, azoxybenzene can be further reduced to azobenzene, and subsequently to aniline.[1][2]
Q2: How can I control the selectivity of my reaction to favor the formation of azoxybenzene?
A2: Controlling selectivity is crucial for maximizing the yield of azoxybenzene while minimizing over-reduction. Key factors that influence selectivity include the choice of catalyst, solvent, base, and reducing agent, as well as the reaction temperature and time. For instance, using milder reducing agents or specific catalytic systems can halt the reduction at the azoxybenzene stage. Photocatalytic methods have also demonstrated that selectivity can be finely tuned by adjusting the solvent.[1][3]
Q3: What are some recommended selective methods for synthesizing azoxybenzene?
A3: Several methods offer high selectivity for azoxybenzene. One effective approach is the reductive dimerization of nitrosobenzenes using a catalyst like N,N-diisopropylethylamine (DIPEA) in water, which provides high yields with minimal byproducts.[4][5] Another method involves the controlled oxidation of anilines, where the choice of a mild base like sodium fluoride (NaF) can selectively yield azoxybenzene.[6] Photocatalytic reduction of nitrobenzene using specific nanocomposites in a suitable solvent like tetrahydrofuran (THF) also offers high selectivity.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low yield of azoxybenzene and significant formation of azobenzene and aniline.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reducing agent is too strong or used in excess. | Reduce the concentration of the reducing agent or switch to a milder agent. For example, if using a strong reducing agent like NaBH4, carefully control the stoichiometry. | Decreased formation of azobenzene and aniline, with a corresponding increase in azoxybenzene yield. |
| Reaction temperature is too high. | Lower the reaction temperature. Higher temperatures can favor over-reduction. | Improved selectivity for azoxybenzene. |
| Prolonged reaction time. | Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the formation of azoxybenzene is maximized and before significant byproduct formation occurs. | Prevention of the conversion of azoxybenzene to over-reduced byproducts. |
| Inappropriate solvent. | Change the solvent. The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. For example, in photocatalytic reductions, THF has been shown to favor azoxybenzene formation over aniline.[1] | Enhanced selectivity towards azoxybenzene. |
| Unsuitable catalyst. | Select a catalyst known for its high selectivity. For instance, Ag-Cu alloy nanoparticles have been reported to selectively produce azoxybenzene from nitrobenzene under visible light irradiation.[3] | Increased yield of the desired product. |
Issue 2: The reaction is not proceeding to completion or is very slow.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient catalyst activity. | Increase the catalyst loading or use a more active catalyst. Ensure the catalyst is not poisoned or deactivated. | Increased reaction rate and conversion of the starting material. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of over-reduction byproducts. | An optimal balance between reaction rate and selectivity. |
| Poor mixing. | Ensure efficient stirring to improve the contact between reactants and the catalyst. | A more homogeneous reaction mixture and improved reaction kinetics. |
| Electron-donating groups on the substrate. | For reactions like the reductive dimerization of nitrosobenzenes, electron-donating groups can slow down the reaction. In such cases, slightly more acidic conditions might improve reactivity.[7] | Enhanced reaction rate for substrates with electron-donating substituents. |
Data Presentation: Comparison of Selective Synthesis Methods
The following table summarizes quantitative data from different selective methods for azoxybenzene synthesis.
| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature | Time | Yield of Azoxybenzene (%) | Key Byproducts | Reference |
| Reductive Dimerization | Nitrosobenzene | DIPEA | Water | Room Temp. | 16 h | 92 | Minimal | [4] |
| Oxidation | Aniline | H₂O₂ / NaF | MeCN | 80 °C | 1 h | 99 | Nitrobenzene (with stronger bases) | [6] |
| Photocatalytic Reduction | Nitrobenzene | CdS/NH₂-MIL-125 | THF | Room Temp. | - | High | Aniline (in MeOH), Azobenzene (in EtOH) | [1] |
| Zn-mediated Reduction | Nitrobenzene | Zinc dust | Ethanol/Water | 50 °C | 12 h | 81 | Azobenzene, Aniline | [8] |
Experimental Protocols
Protocol 1: Synthesis of Azoxybenzene by Reductive Dimerization of Nitrosobenzene [4]
-
To a solution of nitrosobenzene (0.2 mmol, 21 mg) in 2 mL of H₂O, add N,N-diisopropylethylamine (DIPEA) (0.05 mmol, 7 mg).
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, dilute the mixture with 5 mL of H₂O.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired azoxybenzene.
Protocol 2: Synthesis of Azoxybenzene by Controlled Oxidation of Aniline [6]
-
In a reaction vessel, dissolve aniline (1 mmol) in acetonitrile (MeCN).
-
Add sodium fluoride (NaF) (2 mmol) to the solution.
-
Add hydrogen peroxide (H₂O₂) (30% aqueous solution, 2 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product by chromatography.
Visualizations
Reaction Pathway for Nitrobenzene Reduction
The following diagram illustrates the sequential reduction of nitrobenzene, highlighting the desired product, azoxybenzene, and the over-reduction byproducts.
Caption: Reaction pathway from nitrobenzene to azoxybenzene and over-reduction products.
Troubleshooting Workflow for Low Azoxybenzene Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield and high byproduct formation.
Caption: A troubleshooting workflow for optimizing azoxybenzene synthesis.
References
- 1. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Nitrosobenzene Monomer-Dimer Equilibrium
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the solvent effects on nitrosobenzene monomer-dimer equilibrium.
Frequently Asked Questions (FAQs)
Q1: What is the nitrosobenzene monomer-dimer equilibrium?
A1: Aromatic nitroso compounds, like nitrosobenzene, exist in a dynamic equilibrium between a monomeric form (C₆H₅NO) and a dimeric form, also known as an azodioxybenzene ((C₆H₅NO)₂). The monomer is typically a deeply colored (often green or blue) species, while the dimer is usually pale yellow or colorless. This equilibrium is reversible and highly sensitive to environmental conditions.
Q2: How does the choice of solvent affect the equilibrium position?
A2: The solvent has a profound effect on the equilibrium. Generally, the monomeric form is favored in nonpolar organic solvents, while the dimeric form is favored in polar solvents, especially water.[1][2] This is attributed to the dipolar stabilization of the more polar dimer structure by polar solvents.[2] For example, 4-nitrosocumene exists almost exclusively as a monomer in solvents like chloroform and DMSO, but significantly favors the dimer form in water.[1]
Q3: Why is my nitrosobenzene solution green, but the solid material is pale yellow?
A3: The pale yellow solid is the dimer, which is the favored form in the solid state. When dissolved, especially in an organic solvent, the equilibrium shifts towards the dark green monomer, giving the solution its characteristic color. The intensity of the green color can be an indicator of the monomer concentration.
Q4: What are the primary analytical techniques for studying this equilibrium?
A4: The most common and powerful techniques are Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.[3] NMR, particularly ¹H NMR, allows for the direct quantification of both monomer and dimer species in solution.[4] UV-Vis spectroscopy is also effective because the monomer and dimer have distinct absorption spectra that can be used to determine their respective concentrations.
Q5: At what wavelengths can I monitor the monomer and dimer using UV-Vis spectroscopy?
A5: The nitroso monomer typically has a strong absorption in the visible range (around 700-800 nm) which is responsible for its green/blue color, and another strong absorption in the UV range (around 300 nm). The dimer absorbs primarily in the UV region (typically below 350 nm) and is transparent in the visible range. The exact wavelengths (λ_max) will vary depending on the specific nitrosobenzene derivative and the solvent used.
Troubleshooting Guides
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent or Non-Reproducible Equilibrium Measurements | 1. Solvent Purity: Trace amounts of water in organic solvents can significantly shift the equilibrium towards the dimer. 2. Temperature Fluctuations: The equilibrium is temperature-dependent. Inconsistent lab temperatures will lead to variable results. 3. Concentration Errors: Inaccurate initial concentrations of the nitrosobenzene compound will lead to incorrect equilibrium calculations. | 1. Use fresh, anhydrous, or freshly distilled solvents. Store them over molecular sieves. 2. Use a temperature-controlled sample holder or a water bath to maintain a constant temperature during the experiment. 3. Prepare stock solutions carefully using a calibrated analytical balance. Use precise volumetric glassware for dilutions. |
| Only Monomer (or Dimer) is Observed, Contrary to Expectations | 1. Solvent Choice: The solvent may strongly favor one species (e.g., water favors the dimer, chloroform favors the monomer).[1] 2. Concentration: The equilibrium is concentration-dependent. Monomer is favored at very low concentrations. 3. Temperature: Monomer is favored at higher temperatures. | 1. Verify that the chosen solvent is appropriate for observing an equilibrium mixture. You may need to use a solvent mixture to tune the equilibrium. 2. Analyze a range of concentrations. If you only see the dimer, try diluting the sample. 3. For NMR studies, perform variable-temperature (VT-NMR) experiments to find a temperature where both species are present in quantifiable amounts. |
| Broad or Unresolved NMR Signals | 1. Chemical Exchange: If the rate of monomer-dimer interconversion is on the same timescale as the NMR experiment, it can lead to signal broadening. 2. Sample Precipitation: The dimer may be less soluble and could be precipitating out of solution, especially at lower temperatures. 3. Paramagnetic Impurities: The nitroso monomer is diamagnetic, but impurities or degradation products could be paramagnetic, causing broadening. | 1. Change the temperature of the NMR experiment. Cooling the sample often slows the exchange rate, resulting in sharper signals for each species. 2. Check the sample for turbidity. Try using a lower concentration or a solvent in which both species are more soluble.[1] 3. Ensure the purity of your starting material and solvent. |
| UV-Vis Spectrum Drifts or Shows Unexpected Peaks | 1. Photochemical Degradation: Some nitroso compounds are light-sensitive and can degrade upon prolonged exposure to the spectrophotometer's light source. 2. Reaction with Solvent: The nitroso compound could be slowly reacting with the solvent. 3. Impurity Absorbance: Impurities in the sample or solvent may have their own absorbance profiles. | 1. Minimize light exposure. Acquire spectra quickly and store samples in the dark. Use amber vials. 2. Check the literature for the stability of your compound in the chosen solvent. Run a time-course experiment to monitor spectral changes. 3. Run a baseline spectrum of the pure solvent. Purify the nitrosobenzene compound if necessary. |
Quantitative Data: Solvent Effects on Equilibrium
The equilibrium constant (K_eq) for the dissociation of the dimer into two monomers (D ⇌ 2M) is highly dependent on the solvent.
K_eq = [Monomer]² / [Dimer]
| Compound | Solvent | Temperature (°C) | K_eq (M) | ΔG° (kJ/mol) | Predominant Species |
| 4-Nitrosocumene | D₂O | 27 | 3.6 x 10⁻⁴ | +20 | Dimer[1][2] |
| Nitrobenzene | CD₂Cl₂ | 25 | 52 | -9.8 | Monomer[1] |
| 4-Nitrosocumene | CDCl₃ | 25 | Not measurable | - | Monomer (exclusive)[1] |
| 4-Nitrosocumene | Methanol-d₄ | 25 | Not measurable | - | Monomer (exclusive)[1] |
| 4-Nitrosocumene | DMSO-d₆ | 25 | Not measurable | - | Monomer (exclusive)[1] |
As shown in the table, there is a dramatic shift in the equilibrium position when moving from an organic solvent to water, with the equilibrium constant changing by a factor of approximately 10⁵.[1]
Experimental Protocols
Protocol 1: Determining K_eq using ¹H NMR Spectroscopy
This protocol outlines the steps to determine the monomer-dimer equilibrium constant using ¹H NMR.
-
Sample Preparation:
-
Accurately weigh a known amount of the nitrosobenzene compound and a suitable internal standard (e.g., tetramethylsilane or a solvent-residual peak of known concentration).
-
Dissolve the solids in a precise volume of the desired deuterated solvent in a volumetric flask to create a stock solution of known concentration.
-
Transfer an aliquot of the stock solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at a constant, known temperature (e.g., 298 K). Ensure the spectrometer is locked and shimmed correctly.
-
Choose distinct, well-resolved peaks corresponding to the monomer and the dimer. These are often aromatic protons.
-
Integrate the selected monomer peak(s) and dimer peak(s) accurately. Also, integrate the peak of the internal standard.
-
-
Data Analysis and Calculation:
-
Use the integration of the internal standard to calibrate the integrals of the monomer and dimer peaks to determine their absolute concentrations.
-
Let I_M be the integral of a monomer peak (representing N_M protons) and I_D be the integral of a dimer peak (representing N_D protons). Let I_std be the integral for the standard of known concentration C_std (representing N_std protons).
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Calculate the concentration of the monomer: [M] = (I_M / N_M) * (C_std * N_std / I_std)
-
Calculate the concentration of the dimer: [D] = (I_D / N_D) * (C_std * N_std / I_std)
-
Calculate the equilibrium constant: K_eq = [M]² / [D]
-
Protocol 2: Monitoring the Equilibrium using UV-Vis Spectroscopy
This method is useful for tracking changes in the equilibrium as a function of concentration or temperature.
-
Preparation of Standard Solutions:
-
Prepare a series of solutions with varying concentrations of the nitrosobenzene compound in the chosen solvent.
-
-
Determine Molar Absorptivity (ε):
-
Prepare a dilute solution in a solvent where the compound exists purely as the monomer (e.g., cyclohexane or chloroform) to determine its molar absorptivity (ε_M) at its λ_max using the Beer-Lambert Law (A = εcl).
-
If possible, prepare a solution under conditions where only the dimer exists (e.g., high concentration in water at low temperature) to determine its molar absorptivity (ε_D).
-
-
Data Acquisition:
-
For each solution in your experimental solvent, record the full UV-Vis spectrum in a quartz cuvette with a known pathlength (typically 1 cm).
-
Record the absorbance (A) at the λ_max of the monomer.
-
-
Data Analysis and Calculation:
-
At the monomer's λ_max, the total absorbance is A_total = A_monomer + A_dimer.
-
This can be expressed as A_total = (ε_M * [M] * l) + (ε_D * [D] * l).
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The total concentration of the nitroso compound is C_total = [M] + 2[D].
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Using these two simultaneous equations, solve for the concentrations of the monomer [M] and the dimer [D].
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Calculate the equilibrium constant: K_eq = [M]² / [D].
-
Visualizations
References
- 1. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Monomer–Dimer solution equilibria of 2,4,6-trialkylnitrosobenzenes and 2,4,6-trialkylnitrosobenzene/nitrosobenzene mixtures. A study using one- and two-dimensional NMR techniques - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Nitrosobenzene Dimerization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and kinetic data related to the temperature dependence of nitrosobenzene dimerization.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of nitrosobenzene dimerization?
A1: Nitrosobenzene exists in a dynamic equilibrium between a monomeric form (C₆H₅NO) and a dimeric form (azodioxybenzene).[1] The monomer is a deeply colored green species, while the dimer is typically a pale yellow or colorless solid.[1] This equilibrium is sensitive to temperature, concentration, and the solvent used.[1] In the solid state, the dimeric form is generally favored, whereas dilute solutions or higher temperatures favor the monomer.[1] The dimerization involves the formation of a nitrogen-nitrogen bond, resulting in cis and trans isomers of the dimer.[1]
Q2: How does temperature affect the monomer-dimer equilibrium?
A2: In accordance with Le Chatelier's principle, higher temperatures favor the dissociation of the dimer into the monomeric form, while lower temperatures shift the equilibrium toward the formation of the dimer.[1][2][3] The thermal dissociation of dimers to monomers has activation energies in the range of 80-100 kJ mol⁻¹.[2] This temperature dependence is crucial for kinetic studies, as the reaction rate is highly sensitive to thermal conditions.
Q3: What analytical techniques are commonly used to study this reaction?
A3: The most common techniques are UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] UV-Vis spectroscopy is used to monitor the concentration of the colored monomer over time.[4] NMR spectroscopy provides detailed structural information and can be used to study the kinetics and thermodynamics of the monomer-dimer equilibrium in solution.[2][3] FT-IR spectroscopy is also employed, particularly for solid-state studies, by monitoring the characteristic stretching vibrations of the monomer's N=O group (~1500 cm⁻¹) and the dimer's E-ON=NO group (~1260 cm⁻¹).[5]
Q4: Are there different forms of the nitrosobenzene dimer?
A4: Yes, the dimer exists as two isomers: a cis-dimer (Z-azodioxybenzene) and a trans-dimer (E-azodioxybenzene).[1] In solution, lowering the temperature generally enhances the population of dimers, with the Z (cis) form often being preferred over the E (trans) form.[3]
Troubleshooting Guide
| Issue / Question | Possible Causes | Suggested Solutions |
| Inconsistent Kinetic Data | 1. Temperature Fluctuations: The dimerization rate is highly sensitive to temperature. Minor fluctuations can lead to significant errors. 2. Sample Impurities: Impurities in the nitrosobenzene sample can catalyze or inhibit the reaction, or lead to side reactions. 3. Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the equilibrium position and reaction rate.[3][6] 4. Photodissociation: Exposure to UV or ambient light can cause the dimer to dissociate, interfering with thermal kinetic measurements.[5][7] | 1. Use a high-precision thermostat or cryostat to maintain a constant temperature (±0.1°C) in the reaction vessel. 2. Purify nitrosobenzene before use, for example, by sublimation or steam distillation to isolate the monomeric form which then dimerizes.[1] 3. Ensure consistent solvent purity and choice for all experiments. Be aware that polar solvents like water can favor the dimer form.[3][6] 4. Conduct experiments in the dark or under red light to prevent unwanted photodissociation. |
| Reaction Rate is Too Fast/Slow | 1. Incorrect Temperature Range: The chosen temperature may be too high (favoring the monomer and slowing dimerization) or too low (making the reaction too fast to measure accurately). 2. Concentration Effects: Dimerization is a second-order process. High initial monomer concentrations will lead to a very fast initial rate. | 1. Perform preliminary experiments across a range of temperatures to find a suitable range for measurable kinetics. Dimerization is often studied at temperatures below 0°C.[2] 2. Adjust the initial concentration of the nitrosobenzene solution. Lower concentrations favor the monomer and will slow the dimerization rate.[1] |
| Data Does Not Fit Second-Order Kinetics | 1. Side Reactions: Nitrosobenzene can participate in other reactions, such as condensation with active methylene compounds or reduction to aniline.[1] 2. Complex Mechanism: In the solid state, the reaction can be complicated by phase transformations, where the rate of the chemical reaction and the rate of phase change are different.[8] 3. Equilibrium Not Fully Shifted: The initial conditions may not have fully favored the monomer, leading to a complex kinetic profile as the system approaches equilibrium. | 1. Use purified reagents and degassed solvents to minimize side reactions. Analyze the final product mixture to check for byproducts. 2. For solid-state studies, consider models like the Avrami model which account for nucleation and growth mechanisms.[8][9] 3. Ensure complete dissociation of the dimer to the monomer before starting the kinetic run. This can be achieved by gentle heating of a dilute solution or by controlled UV irradiation at low temperatures.[2][5] |
| Difficulty Preparing Monomer | 1. Inefficient Sublimation: The monomer is metastable and readily dimerizes.[1] 2. Rapid Dimerization: The monomer may dimerize on the collection surface if it is not sufficiently cold. | 1. Sublimation is an effective purification method.[1] Perform sublimation under vacuum to lower the required temperature. 2. Use a cold finger apparatus with a sufficiently low temperature (e.g., ~10°C or lower) to collect the monomer as green crystals.[1][5] The monomer can then be dissolved in a cold solvent for immediate use. |
Kinetic Data
The rate of dimerization is dependent on temperature. The following table summarizes representative kinetic and thermodynamic data for nitrosobenzene and its derivatives.
| Compound | Solvent / State | Temperature (°C) | Rate Constant (k) / Parameter | Value | Reference |
| Nitrosobenzene | CD₂Cl₂ | 25 | ΔG° (Dimerization) | -9.8 kJ/mol | [6][10] |
| 4-Nitrosocumene | D₂O | 27 | ΔG° (Dimerization) | 20 ± 1 kJ/mol | [3] |
| Various Dimers | Solution | > -60 | Eₐ (Dissociation) | 80-100 kJ/mol | [2] |
| p-Bromonitrosobenzene | Solid (Crystal) | - | Eₐ (Dimerization) | Value not specified in abstract | [5] |
| Nitrosobenzene | Gas Phase | - | ΔᵣH° (Z-dimerization) | -22.15 kJ/mol | [5] |
| Nitrosobenzene | Gas Phase | - | ΔᵣH° (E-dimerization) | -26.21 kJ/mol | [5] |
Experimental Protocols
Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy
This protocol describes how to measure the rate of nitrosobenzene dimerization in solution by monitoring the disappearance of the monomer.
1. Preparation of Monomeric Nitrosobenzene Solution: a. Prepare the dimeric form of nitrosobenzene. This is the stable, typically colorless or pale-yellow solid form. b. Prepare a dilute solution of the dimer in the desired solvent (e.g., ethanol, cyclohexane). c. Gently warm the solution or expose it to UV light to dissociate the dimer into the blue/green monomer.[2][5] The completion of dissociation can be confirmed by the stabilization of the absorbance at the monomer's λ_max (around 750-790 nm).
2. Kinetic Measurement: a. Place the cuvette containing the monomer solution into a temperature-controlled spectrophotometer set to the desired reaction temperature. b. Monitor the decrease in absorbance at the monomer's λ_max as a function of time. c. Record data until the absorbance becomes stable, indicating the reaction has reached equilibrium.
3. Data Analysis: a. The dimerization is a second-order reaction (2M → D). The integrated rate law is: 1/[M]t - 1/[M]₀ = 2kt, where [M] is the monomer concentration and k is the rate constant. b. Use the Beer-Lambert law (A = εbc) to convert absorbance (A) to concentration ([M]). c. Plot 1/[M] versus time. The plot should be linear with a slope equal to 2k. d. Repeat the experiment at several different temperatures to determine the temperature dependence.
4. Determination of Activation Energy (Eₐ): a. Plot ln(k) versus 1/T (where T is in Kelvin). b. According to the Arrhenius equation (k = Ae^(-Eₐ/RT)), the slope of this plot is equal to -Eₐ/R, where R is the gas constant. c. Calculate the activation energy from the slope.
Visualizations
Reaction Mechanism and Equilibrium
The following diagram illustrates the equilibrium between the nitrosobenzene monomer and its cis and trans dimeric forms.
References
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nitrosobenzene dimerizations as a model system for studying solid-state reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Improving Regioselectivity in Nitroso Diels-Alder Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in nitroso Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in nitroso Diels-Alder reactions?
A1: The regioselectivity of the nitroso Diels-Alder reaction is primarily governed by a combination of electronic and steric factors, as well as reaction conditions.[1][2] Key factors include:
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Frontier Molecular Orbital (FMO) Interactions: The reaction is a [4+2] cycloaddition, and the regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroso dienophile.[1] The reaction favors the regioisomer formed from the transition state where the largest coefficients of the interacting orbitals overlap.
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Electronic Effects of Substituents: Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile (or vice versa in an inverse-electron-demand scenario) can significantly influence the energies and coefficients of the frontier orbitals, thereby directing the regioselectivity.
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Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically disfavor one transition state over the other, leading to a preference for a specific regioisomer.
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Lewis Acid Catalysis: Lewis acids can coordinate to the nitroso dienophile, lowering its LUMO energy and altering the orbital coefficients, which can enhance or even reverse the regioselectivity.[3][4]
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Solvent Effects: The polarity of the solvent can influence the stability of the transition states, and in some cases, a change in solvent can lead to a change in the observed regioisomeric ratio.
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Temperature: In cases where the reaction is reversible, the product distribution may be under either kinetic or thermodynamic control. Lower temperatures generally favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically more stable product.
Q2: How can I predict the major regioisomer of a nitroso Diels-Alder reaction?
A2: Predicting the major regioisomer typically involves analyzing the electronic properties of the diene and the nitroso dienophile. A common approach is to consider the partial charges on the reacting atoms, which can be inferred from the resonance structures of the reactants. The reaction will generally favor the orientation that aligns the most nucleophilic carbon of the diene with the most electrophilic atom of the dienophile (the nitrogen of the nitroso group). For a more rigorous prediction, computational modeling based on Frontier Molecular Orbital (FMO) theory can be employed to determine the energies and coefficients of the HOMO and LUMO.
Q3: What is the general mechanism of the nitroso Diels-Alder reaction?
A3: The nitroso Diels-Alder reaction is a pericyclic reaction, specifically a [4+2] cycloaddition. It proceeds through a concerted, cyclic transition state where the four pi electrons of the conjugated diene and the two pi electrons of the N=O double bond of the nitroso compound rearrange to form a six-membered 3,6-dihydro-1,2-oxazine ring.[2][5] Two new sigma bonds are formed simultaneously.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no regioselectivity observed (mixture of regioisomers) | 1. Weak electronic bias: The electronic effects of the substituents on the diene and/or dienophile are not strong enough to significantly differentiate the two possible transition states. 2. Steric hindrance is minimal: There are no significant steric interactions to favor one regioisomer. 3. Reaction under thermodynamic control: The reaction is reversible at the reaction temperature, leading to an equilibrium mixture of products. | 1. Introduce stronger directing groups: Modify the diene with a stronger electron-donating group or the dienophile with a stronger electron-withdrawing group (or vice versa). 2. Employ a Lewis acid catalyst: The addition of a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, Cu(OTf)₂) can enhance the electronic bias and improve regioselectivity.[3][4] 3. Lower the reaction temperature: Running the reaction at a lower temperature can favor the kinetically controlled product, which may be a single regioisomer. 4. Change the solvent: Investigate the effect of solvent polarity on the regioisomeric ratio. |
| Observed regioselectivity is the opposite of what was predicted | 1. Incorrect FMO analysis: The prediction of the major regioisomer based on simple electronic rules may be incorrect due to overriding steric factors or more complex electronic interactions. 2. Inverse-electron-demand reaction: The electronic nature of the diene and dienophile may favor an inverse-electron-demand pathway, where the HOMO of the dienophile interacts with the LUMO of the diene. 3. Reaction is under thermodynamic control: The observed product may be the thermodynamically more stable isomer, which is not necessarily the kinetically favored one. | 1. Perform computational analysis: Use DFT calculations to model the transition state energies for both regioisomeric pathways to get a more accurate prediction. 2. Re-evaluate the electronic nature of reactants: Carefully consider the electronic properties of all substituents. 3. Vary the reaction temperature: Conduct the reaction at a lower temperature to see if the kinetically favored (and potentially predicted) regioisomer is formed preferentially. |
| Low yield of the desired regioisomer | 1. Side reactions: The reaction conditions may be promoting side reactions, such as polymerization of the diene or decomposition of the nitroso compound. 2. Poor reactivity: The diene and/or dienophile may not be reactive enough under the chosen conditions. 3. Product instability: The desired regioisomer may be unstable under the reaction or workup conditions. | 1. Optimize reaction conditions: Adjust the temperature, reaction time, and concentration of reactants. 2. Use a catalyst: A Lewis acid can not only improve regioselectivity but also increase the reaction rate. 3. Modify the workup procedure: Ensure that the workup is performed under mild conditions to avoid decomposition of the product. 4. Purify the product carefully: Use appropriate chromatographic techniques to separate the desired regioisomer from byproducts and the other isomer. |
Data Presentation
Table 1: Effect of Lewis Acid on Regioselectivity
| Diene | Dienophile | Lewis Acid (mol%) | Solvent | Temp (°C) | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| Isoprene | Nitrosobenzene | None | CH₂Cl₂ | 25 | 60:40 | 75 | Fictional Example |
| Isoprene | Nitrosobenzene | BF₃·OEt₂ (20) | CH₂Cl₂ | 0 | >95:5 | 88 | Fictional Example |
| Isoprene | Nitrosobenzene | ZnCl₂ (20) | CH₂Cl₂ | 0 | 90:10 | 82 | Fictional Example |
| 1-Methoxy-1,3-butadiene | Acylnitroso | None | Toluene | -78 | 85:15 | 92 | Fictional Example |
| 1-Methoxy-1,3-butadiene | Acylnitroso | Cu(OTf)₂ (10) | Toluene | -78 | >98:2 | 95 | Fictional Example |
Table 2: Effect of Solvent on Regioselectivity
| Diene | Dienophile | Solvent | Temp (°C) | Regioisomeric Ratio (A:B) | Yield (%) | Reference |
| 2-Methyl-1,3-pentadiene | Nitrosobenzene | Hexane | 25 | 70:30 | 65 | Fictional Example |
| 2-Methyl-1,3-pentadiene | Nitrosobenzene | Dichloromethane | 25 | 80:20 | 78 | Fictional Example |
| 2-Methyl-1,3-pentadiene | Nitrosobenzene | Acetonitrile | 25 | 85:15 | 82 | Fictional Example |
| 2-Methyl-1,3-pentadiene | Nitrosobenzene | Methanol | 25 | 90:10 | 85 | Fictional Example |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Catalyzed Nitroso Diels-Alder Reaction
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Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diene (1.0 equiv) and the chosen anhydrous solvent (e.g., CH₂Cl₂).
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Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
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Addition of Lewis Acid: Add the Lewis acid (e.g., BF₃·OEt₂, 0.2-1.0 equiv) dropwise to the stirred solution.
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Addition of Dienophile: In a separate flask, dissolve the nitroso compound (1.1 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over a period of 15-30 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or water).
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Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.
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Characterization: Characterize the purified regioisomers by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm their structures and determine the regioisomeric ratio.
Protocol 2: Determination of Regioisomeric Ratio by ¹H NMR Spectroscopy
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Sample Preparation: Prepare a solution of the crude reaction mixture or the purified mixture of regioisomers in a suitable deuterated solvent (e.g., CDCl₃).
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Acquire ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum of the sample.
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Identify Characteristic Signals: Identify well-resolved signals in the spectrum that are unique to each regioisomer. Protons adjacent to the nitrogen or oxygen atoms in the oxazine ring or protons of specific substituents are often good diagnostic signals.
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Integration: Integrate the characteristic signals for each regioisomer.
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Calculate Ratio: The ratio of the integrals of the chosen signals corresponds to the molar ratio of the regioisomers in the mixture. For example, if a signal corresponding to one proton of isomer A has an integral of 1.0 and a signal corresponding to one proton of isomer B has an integral of 0.5, the regioisomeric ratio is 2:1 in favor of isomer A.[6][7]
Visualizations
Caption: Frontier Molecular Orbital interactions in a normal demand nitroso Diels-Alder reaction.
Caption: A logical workflow for troubleshooting poor regioselectivity in nitroso Diels-Alder reactions.
References
- 1. Solid-phase synthesis and analysis of 3,6-dihydro-2H-1,2-oxazines in their stereo- and regioisomer mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciepub.com [sciepub.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Purification of Nitrosobenzene Dimer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of nitrosobenzene dimer.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My purified nitrosobenzene solid is pale yellow, but the solution is green. Is my product pure?
Answer: This is normal and expected behavior for nitrosobenzene. In the solid state, it predominantly exists as the pale yellow or colorless dimer.[1] When dissolved, especially in organic solvents or at low concentrations, the dimer dissociates into the intensely green-colored monomer.[1][2] The equilibrium between the dimer and monomer is sensitive to solvent, concentration, and temperature.[1][3] A green solution does not necessarily indicate impurity but rather the presence of the monomer in equilibrium.
Question 2: After purification by steam distillation, my product is a green liquid that solidifies. However, the yield of the solid dimer is lower than expected. Why is this happening?
Answer: The green liquid observed during steam distillation is the nitrosobenzene monomer.[4] Upon cooling, it dimerizes to form the solid. Several factors could contribute to a lower than expected yield:
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Decomposition: Nitrosobenzene can decompose at elevated temperatures, and prolonged steam distillation should be avoided.[4]
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Incomplete Dimerization: The monomer-dimer equilibrium might not fully shift to the dimer upon cooling, especially if residual solvent favors the monomer.
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Volatilization of Monomer: The monomer is volatile, and some material may be lost if the collection apparatus is not sufficiently cooled or sealed.[1]
Question 3: My final product shows an unexpected peak in the NMR spectrum, and the melting point is broad. What could be the impurity?
Answer: A common impurity in nitrosobenzene purification is azoxybenzene.[5] This can form through the reductive dimerization of nitrosobenzene, a reaction that can be promoted by certain solvents like isopropanol, especially with heating.[6][7][8] Azoxybenzene is also a potential byproduct if the synthesis starts from the reduction of nitrobenzene.[7] To confirm its presence, you can compare the spectral data of your product with that of a known standard of azoxybenzene.
Another potential impurity is unreacted nitrobenzene, the starting material for many syntheses.[9]
Question 4: I am trying to purify this compound by recrystallization from ethanol, but the crystals are greenish and the yield is poor. What can I do?
Answer: A greenish tint in the crystals suggests the trapping of the monomer within the crystal lattice. To improve the purity and yield:
-
Cooling Rate: Allow the solution to cool slowly. Rapid cooling can trap impurities and the monomer.
-
Solvent Choice: While ethanol is used, ensure it is anhydrous. Water can shift the equilibrium towards the dimer but may also affect solubility.[3]
-
Concentration: Use a saturated solution to maximize the yield of the less soluble dimer.
If recrystallization remains problematic, consider alternative methods like sublimation, which can be very effective for separating the volatile monomer from non-volatile impurities.[1] The sublimed green monomer will then dimerize on the cold finger.[1]
Frequently Asked Questions (FAQs)
What is the relationship between the nitrosobenzene monomer and dimer?
Nitrosobenzene exists in a dynamic equilibrium between a monomeric (C₆H₅NO) and a dimeric form ((C₆H₅NO)₂).[1] The monomer is a green, volatile species, while the dimer is a pale yellow or colorless solid.[1][2] The position of this equilibrium is influenced by temperature, concentration, and the solvent used.[3]
What are the most common impurities encountered during this compound purification?
The most common impurities include:
-
Azoxybenzene: Formed from the reduction of nitrosobenzene.[5][6]
-
Nitrobenzene: The starting material in many synthetic routes.[9]
-
Aniline and its oxidation products: If aniline is the precursor, residual starting material or its colored oxidation products can be present.[10]
What are the recommended methods for purifying this compound?
The most effective purification methods reported are:
-
Sublimation: This technique takes advantage of the volatility of the monomer to separate it from non-volatile impurities. The monomer then dimerizes on a cold surface.[1]
-
Steam Distillation: This method is also used, where the green monomer distills with steam and solidifies upon cooling to the dimer.[4]
-
Recrystallization: Can be performed from solvents like ethanol, though care must be taken to minimize monomer trapping.[4]
Quantitative Data
The monomer-dimer equilibrium is a critical factor in the purification of nitrosobenzene. The following table summarizes the equilibrium constant (K) and Gibbs free energy (ΔG°) for this process in different solvents.
| Solvent | Temperature (°C) | Equilibrium Constant (K) | ΔG° (kJ/mol) | Favored Species | Reference |
| D₂O | 27 | 3.6 x 10⁻⁴ M | 20 | Dimer | [3] |
| CD₂Cl₂ | 25 | 52 | -9.8 | Monomer | [3] |
| CDCl₃ | Room Temp | - | - | Monomer (exclusive) | [3] |
| Methanol-d₄ | Room Temp | - | - | Monomer (exclusive) | [3] |
| DMSO-d₆ | Room Temp | - | - | Monomer (exclusive) | [3] |
Note: In D₂O, the equilibrium is defined for the dimerization (2M ⇌ D), hence a small K favors the dimer. In CD₂Cl₂, the equilibrium is defined for the dissociation (D ⇌ 2M), where a large K favors the monomer.
Experimental Protocols
1. Purification by Sublimation
-
Apparatus: A standard sublimation apparatus with a cold finger.
-
Procedure:
-
Place the crude, dry this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus and apply a vacuum.
-
Gently heat the bottom of the apparatus. The temperature should be sufficient to sublime the material but not cause decomposition.
-
Cool the cold finger with circulating water or another coolant.
-
The volatile, green nitrosobenzene monomer will sublime and deposit on the cold finger, where it will dimerize to form pale yellow or colorless crystals.[1]
-
Once sublimation is complete, carefully turn off the heat and allow the apparatus to cool completely before releasing the vacuum.
-
Scrape the purified dimer from the cold finger.
-
2. Purification by Steam Distillation
-
Apparatus: A steam distillation setup.
-
Procedure:
-
Place the crude nitrosobenzene in the distillation flask with water.
-
Pass steam through the mixture. Connections should ideally be glass, as rubber and cork can be attacked.[4]
-
The nitrosobenzene will co-distill with the steam as a green liquid.[4]
-
Collect the distillate in a cooled receiving flask. The monomer will solidify into a colorless solid.[4]
-
Continue the distillation until yellow, oily material begins to appear in the condenser, which indicates the presence of impurities or decomposition products.[4]
-
Separate the solid product from the aqueous layer by filtration.
-
Dry the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Monomer-dimer equilibrium of nitrosobenzene.
References
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. Aniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing Nitrosobenzene Monomer in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrosobenzene in aqueous solutions. The primary challenge addressed is the inherent instability of the nitrosobenzene monomer, which readily dimerizes in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is my aqueous solution of nitrosobenzene pale yellow instead of green or blue?
A1: The color of a nitrosobenzene solution is a key indicator of its state. The monomeric form of nitrosobenzene is responsible for a characteristic green or blue color.[1] In aqueous solutions, nitrosobenzene has a strong tendency to form a pale yellow azodioxide dimer.[2] This equilibrium shifts towards the dimer in water due to the dipolar stabilization of the more polar dimer structure by the aqueous medium.[3][4] Therefore, a pale yellow color indicates that the majority of your nitrosobenzene is in the inactive dimer form.
Q2: What is the impact of dimerization on my experiments?
A2: The dimerization of nitrosobenzene is a significant issue for applications that rely on the reactivity of the monomeric form. For instance, in spin trapping experiments, only the monomeric form of nitrosobenzene can react with radicals.[1][3] The dimeric form is unreactive in this context. Therefore, the presence of the dimer can lead to inaccurate results or complete failure of the experiment.
Q3: How do solvent and concentration affect the monomer-dimer equilibrium?
A3: In organic solvents, nitrosobenzene typically exists as the monomer.[3] However, in water, the equilibrium shifts significantly towards the dimer.[3][5] Increasing the concentration of nitrosobenzene in an aqueous solution will also favor the formation of the dimer, in accordance with Le Chatelier's principle.[2][5] Conversely, dilute solutions will have a higher proportion of the monomer.[2]
Q4: Are there methods to stabilize the nitrosobenzene monomer in aqueous solutions?
A4: Yes, it is possible to stabilize the monomeric form of nitrosobenzene in water by using organic host molecules. Supramolecular hosts such as cyclodextrins (α-, β-, and γ-CD), cucurbiturils (CB7), and octa acid (OA) can encapsulate the nitrosobenzene monomer.[1][3] This encapsulation prevents the monomer from interacting with other monomers to form the dimer, effectively shifting the equilibrium back towards the monomeric state.[1][3]
Troubleshooting Guide
Issue: Low reactivity of nitrosobenzene in an aqueous reaction.
Possible Cause: Your nitrosobenzene is likely in its dimeric form, which is prevalent in aqueous solutions and is generally unreactive.
Solution:
-
Confirm Dimerization: Observe the color of your solution. A pale yellow color suggests the presence of the dimer. The monomeric form is typically blue or green.[1]
-
Stabilize the Monomer: Employ an organic host molecule to encapsulate the nitrosobenzene monomer and prevent dimerization.
-
Recommended Hosts: β-cyclodextrin (β-CD), γ-cyclodextrin (γ-CD), and cucurbit[6]uril (CB7) are effective.
-
Protocol: See the detailed experimental protocol below for preparing a stabilized nitrosobenzene monomer solution.
-
Data Presentation
Table 1: Influence of Concentration on Nitrosobenzene Monomer-Dimer Equilibrium in D₂O at 27 °C [3][5]
| Total Nitrosobenzene (mM) | Monomer Observed (mM) | Dimer Observed (mM) | % Dimer |
| 1.0 | 0.49 | 0.2 | 29% |
| 2.0 | 0.55 | 0.5 | 48% |
| 3.9 | 0.63 | 0.9 | 59% |
| 4.8 | 0.68 | 1.3 | 66% |
| 6.6 | 0.71 | 2.2 | 76% |
| 9.2 | 0.83 | 3.2 | 80% |
| 10.0 | - | - | 84% |
Note: The total observed concentration of monomer and dimer may be less than the total dissolved nitrosobenzene, potentially due to aggregation at higher concentrations.[3][5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Nitrosobenzene Monomer Solution
This protocol describes the preparation of an aqueous solution of nitrosobenzene with the monomeric form stabilized by an organic host molecule.
Materials:
-
Nitrosobenzene
-
Deionized water (or D₂O for NMR studies)
-
Organic Host (e.g., β-cyclodextrin, γ-cyclodextrin, or cucurbit[6]uril)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Prepare the Host Solution:
-
Weigh the desired amount of the organic host. A 1:1 molar ratio of host to nitrosobenzene is a good starting point.
-
Dissolve the host in the required volume of deionized water with stirring. Gentle heating may be required to fully dissolve some hosts, but ensure the solution cools to room temperature before proceeding.
-
-
Prepare the Nitrosobenzene Stock Solution:
-
Addition of Nitrosobenzene to the Host Solution:
-
While vigorously stirring the aqueous host solution, slowly add the required volume of the nitrosobenzene stock solution.
-
The final concentration of the organic solvent should be kept to a minimum to avoid affecting the aqueous environment.
-
-
Equilibration:
-
Allow the solution to stir for at least 30 minutes to ensure complete encapsulation of the nitrosobenzene monomer by the host molecule.
-
-
Verification:
-
The solution should exhibit a green or blue color, characteristic of the nitrosobenzene monomer.
-
For quantitative analysis, ¹H NMR spectroscopy can be used to confirm the presence of the monomer and the absence or reduction of dimer signals.[3]
-
Visualizations
Caption: Monomer-Dimer Equilibrium of Nitrosobenzene.
Caption: Stabilization of Nitrosobenzene Monomer by Host Encapsulation.
Caption: Experimental Workflow for Monomer Stabilization.
References
- 1. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Host Encapsulation Effects on Nitrosobenzene Monomer-Dimer Distribution and C-NO Bond Rotation in an Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Electron-Donating Groups on Dimerization Rate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments investigating the effect of electron-donating groups on dimerization rates.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating groups (EDGs) generally affect the rate of a dimerization reaction?
A1: In the context of many common dimerization reactions, such as the Diels-Alder reaction, electron-donating groups attached to the diene component increase the reaction rate.[1][2] EDGs increase the electron density of the diene, making it more nucleophilic and reactive towards the dienophile.[1][2] This enhanced reactivity is explained by Frontier Molecular Orbital (FMO) theory, where the EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, bringing it closer in energy to the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, which facilitates the reaction.[3]
Q2: What is a "normal demand" versus an "inverse demand" Diels-Alder reaction, and how do electron-donating groups play a role in each?
A2: A "normal demand" Diels-Alder reaction, the more common type, involves an electron-rich diene reacting with an electron-poor dienophile. In this scenario, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.[4] Conversely, an "inverse demand" Diels-Alder reaction occurs between an electron-poor diene and an electron-rich dienophile. Here, the electronic roles are reversed, and electron-donating groups on the dienophile would increase the reaction rate.[4]
Q3: Can electron-donating groups ever decrease the rate of a dimerization reaction?
A3: While less common in typical cycloaddition reactions, it is possible for electron-donating groups to decrease the rate of certain dimerization processes. For instance, in reactions proceeding through a different mechanism where a buildup of negative charge is disfavored in the transition state, EDGs could destabilize the transition state and slow the reaction. Additionally, steric hindrance from bulky electron-donating groups can impede the approach of the reacting molecules, thereby reducing the dimerization rate, even if the electronic effect is favorable.[4]
Q4: How does the position of an electron-donating group on a diene affect the regioselectivity of the Diels-Alder reaction?
A4: The position of an electron-donating group on an unsymmetrical diene significantly influences the regioselectivity of the Diels-Alder reaction. The reaction proceeds in a way that the most electron-rich carbon of the diene aligns with the most electron-poor carbon of the dienophile. The regiochemical outcome can often be predicted by examining the resonance structures of the substituted diene.[5]
Troubleshooting Guides
Troubleshooting Dimerization of Small Molecules (e.g., Diels-Alder Reactions)
| Problem | Possible Cause | Troubleshooting Steps |
| Slow or no reaction | Insufficiently activated diene or dienophile. | - Ensure the diene has strong electron-donating groups and the dienophile has strong electron-withdrawing groups for a normal demand reaction. - Consider using a Lewis acid catalyst to lower the LUMO energy of the dienophile. |
| Steric hindrance. | - Use less bulky starting materials if possible. - Increase the reaction temperature to overcome the activation barrier, but be mindful of potential side reactions. | |
| Diene is locked in an unfavorable s-trans conformation. | - For acyclic dienes, high temperatures may be needed to overcome the rotational barrier to the reactive s-cis conformation.[4] - If possible, use a cyclic diene that is locked in the s-cis conformation.[4] | |
| Low yield of desired dimer | Competing side reactions. | - Optimize the reaction temperature; higher temperatures can sometimes favor undesired side reactions or the retro-Diels-Alder reaction.[6] - Use a solvent that favors the desired reaction pathway. |
| Product instability. | - Isolate the product promptly after the reaction is complete. - Store the product under appropriate conditions (e.g., low temperature, inert atmosphere) to prevent decomposition. | |
| Formation of multiple isomers | Poor regioselectivity or stereoselectivity. | - Modify the substituents on the diene and dienophile to enhance selectivity. - Use a chiral catalyst to control stereoselectivity. - Carefully analyze the product mixture using techniques like NMR or chromatography to identify and quantify the isomers. |
Troubleshooting Protein Dimerization Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Protein aggregation instead of specific dimerization | Non-optimal buffer conditions (pH, ionic strength). | - Screen a range of pH values and salt concentrations to find conditions that maintain protein stability.[7] - Proteins are often least soluble at their isoelectric point (pI), so adjust the buffer pH away from the pI.[7] |
| High protein concentration. | - Work with lower protein concentrations if possible.[7] - If high concentrations are necessary, consider adding stabilizing excipients like glycerol or specific sugars.[7] | |
| Unstable protein mutant. | - If working with a mutant protein, ensure it is properly folded and stable. - Perform biophysical characterization (e.g., circular dichroism) to confirm the protein's structural integrity. | |
| Difficulty in monitoring dimerization kinetics | Reaction is too fast or too slow for the chosen technique. | - For very fast reactions (milliseconds to microseconds), consider using temperature-jump or stopped-flow techniques.[8][9] - For slower reactions, techniques like NMR or fluorescence spectroscopy may be more suitable.[10][11] |
| Low signal-to-noise ratio in kinetic data. | - Increase the concentration of the protein if it does not lead to aggregation. - For fluorescence-based assays, ensure the fluorophore is appropriately positioned and its fluorescence properties change upon dimerization. | |
| Interference from non-specific binding. | - Include a blocking agent (e.g., BSA) in the buffer to reduce non-specific interactions. - Perform control experiments with a non-dimerizing mutant to quantify non-specific binding. |
Data Presentation
Table 1: Effect of Substituents on the Dimerization Rate of Cyclopentadiene Derivatives
| Diene | Rate Constant (k) at 120 °C (M⁻¹s⁻¹) | Rate Relative to Cyclopentadiene | Reference |
| Cyclopentadiene | 1.13 x 10⁻³ | 1.0 | [12] |
| Methylcyclopentadiene (isomeric mixture) | 1.08 x 10⁻³ | ~0.96 | [12] |
| Methyl cyclopentadiene ketal | 8.93 x 10⁻¹ | ~790 | [6] |
| Ethylene cyclopentadiene ketal | 5.62 x 10² | ~497,000 | [6] |
Note: The significant increase in rate for the ketal derivatives is due to the strong electron-donating effect of the oxygen atoms.
Experimental Protocols
Monitoring Dimerization Kinetics using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for monitoring the kinetics of a Diels-Alder reaction in situ.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent
-
Reactants (diene and dienophile)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation:
-
Dissolve the dienophile and the internal standard (if used) in the deuterated solvent in an NMR tube.
-
Acquire a spectrum of the starting material to serve as a t=0 reference.
-
-
Reaction Initiation:
-
Inject a known concentration of the diene into the NMR tube.
-
Quickly mix the sample and place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting materials and the product.
-
Plot the concentration of a reactant or product as a function of time.
-
Fit the data to the appropriate rate law to determine the rate constant.
-
Studying Fast Dimerization Kinetics using Temperature-Jump Spectrophotometry
This technique is suitable for studying very fast reversible dimerization reactions that are sensitive to temperature changes.[9][16]
Materials:
-
Temperature-jump spectrophotometer
-
Sample cell
-
Buffer solution
-
Monomeric species in equilibrium with its dimer
Procedure:
-
Equilibrium Preparation:
-
Prepare a solution of the monomeric species in a suitable buffer and allow it to reach equilibrium at a specific initial temperature (T₁).
-
-
Temperature Jump:
-
Relaxation Monitoring:
-
The sudden temperature change perturbs the equilibrium, and the system relaxes to a new equilibrium state at T₂.
-
Monitor the change in absorbance or fluorescence of the sample as a function of time as it relaxes to the new equilibrium.[9]
-
-
Data Analysis:
-
The relaxation process typically follows first-order kinetics.
-
Fit the exponential decay of the signal to determine the relaxation time (τ).
-
The relaxation time is related to the forward and reverse rate constants of the dimerization equilibrium, allowing for their calculation.[17]
-
Mandatory Visualization
Caption: Logical relationship of EDGs on dimerization rate.
Caption: Workflow for monitoring kinetics using NMR.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. quora.com [quora.com]
- 9. Temperature-Jump - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 10. qmagnetics.com [qmagnetics.com]
- 11. Fluorescence microscopy methods for the study of protein oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. Temperature jump - Wikipedia [en.wikipedia.org]
- 17. fiveable.me [fiveable.me]
Technical Support Center: Troubleshooting Nitrosobenzene Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for common issues encountered during nitrosobenzene reactions, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nitrosobenzene yield is consistently low. What are the potential causes and how can I improve it?
Low yields in nitrosobenzene synthesis can stem from several factors, ranging from suboptimal reaction conditions to the degradation of reactants and products. Below is a step-by-step guide to diagnose and address these issues.
Troubleshooting Steps:
-
Intermediate Instability: The precursor β-phenylhydroxylamine is known to be unstable and can decompose if not handled correctly.[1]
-
Reaction Temperature: Temperature control is critical. Higher temperatures can lead to the formation of undesired oxidation byproducts.[1][2]
-
Rate of Reagent Addition: The speed at which the oxidizing agent is added can significantly impact the yield.
-
pH of the Reaction Medium: The efficiency of the oxidation is highly dependent on the pH.
-
Recommendation: For oxidations using H₂O₂ catalyzed by molybdenum salts, the optimal pH is between 3 and 5.[3]
-
-
Purity of Starting Materials: Impurities in the starting materials, such as nitrobenzene or aniline, can interfere with the reaction.
-
Recommendation: Use purified starting materials. Nitrobenzene can be purified by distillation, collecting the fraction that boils at 206-207°C.[4]
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
The formation of byproducts is a common cause of low nitrosobenzene yields. The most prevalent side products are azo- and azoxy-derivatives.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Conditions | Mitigation Strategy |
| Azo- and Azoxy-derivatives | Can form during the oxidation of aniline.[3] | Use a molybdenum salt catalyst with H₂O₂ as the oxidant, which has been shown to avoid the formation of these byproducts.[3] |
| Nitrophenols | Can form during the nitration of benzene at elevated temperatures.[2] | Maintain the reaction temperature below 85°C when performing nitration to avoid the formation of trinitrophenol.[2] |
| Aniline | Can result from the reduction of nitrosobenzene.[5] | Ensure complete oxidation of the phenylhydroxylamine intermediate. |
Q3: My final product appears impure. What are the recommended purification methods?
Purification is crucial for obtaining high-quality nitrosobenzene, which exists in a monomer-dimer equilibrium.[5] The monomer is a green liquid or solid, while the dimer is a pale yellow solid.[5]
Purification Protocols:
-
Steam Distillation: This is a common and effective method for purifying crude nitrosobenzene.[1][5]
-
Protocol: Steam distill the crude product rapidly, as nitrosobenzene can decompose at elevated temperatures.[1] Collect the distillate in a receiver cooled with ice.[1] The nitrosobenzene will condense as a green liquid that solidifies into a white solid.[1] It is important to use glass connections as rubber and cork are attacked by nitrosobenzene.[1]
-
-
Sublimation: This method is also used for purification and can yield lustrous, dark green crystals of the monomer.[5]
-
Recrystallization: If a purer product is desired, the crude nitrosobenzene can be recrystallized from a small amount of ethanol with good cooling.[1] The product should then be dried over calcium chloride at atmospheric pressure.[1]
Experimental Protocols
Protocol 1: Preparation of Nitrosobenzene via Oxidation of Phenylhydroxylamine
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Nitrobenzene
-
Ammonium chloride
-
Zinc dust (90%)
-
Ice
-
Sulfuric acid (concentrated)
-
Sodium dichromate dihydrate
-
Water
Procedure:
-
In a 5-gallon crock, vigorously stir a mixture of 250 ml of nitrobenzene and a solution of 150 g of ammonium chloride in 5 l of water.
-
Add 372 g of zinc dust in small portions over 5 minutes.
-
When the temperature reaches approximately 65°C, add ice to bring the temperature down to 50–55°C.
-
After 20 minutes from the start of the zinc addition, filter the solution through a Büchner funnel and wash the zinc oxide residues with 3 l of boiling water.
-
Combine the filtrate and washings and cool immediately to 0° to -2°C with ice, ensuring at least 1 kg of ice remains unmelted.
-
To this cold suspension of β-phenylhydroxylamine, add a cold solution of sulfuric acid (750 ml of concentrated acid with enough ice to bring the temperature to -5°C) with stirring.
-
Rapidly pour in an ice-cold solution of 170 g of sodium dichromate dihydrate in 500–750 ml of water with stirring.
-
After 2 to 3 minutes, collect the straw-colored precipitate of nitrosobenzene on a Büchner funnel and wash with 1 l of water.
-
Purify the crude nitrosobenzene by steam distillation.
Visual Guides
Caption: A flowchart for troubleshooting low nitrosobenzene yield.
Caption: Workflow for nitrosobenzene synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Simple Preparation of Nitroso Benzenes and Nitro Benzenes by Oxidation of Anilines with H2O2 Catalysed with Molybdenum Salts [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. Nitrosobenzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Kinetic vs. Thermodynamic Control in Cycloaddition Reactions
Welcome to the technical support center for cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when controlling the product distribution in cycloaddition reactions.
Q1: My cycloaddition reaction is yielding a mixture of products. How can I favor the formation of a single product?
A1: The product distribution in many cycloaddition reactions, such as the Diels-Alder reaction, is highly dependent on the reaction conditions, primarily temperature and reaction time.[1] To favor a single product, you must determine if you are targeting the kinetic or the thermodynamic product.
-
For the Kinetic Product: This product forms faster because it has a lower activation energy.[2] To favor it, run the reaction at low temperatures (typically 0 °C or below) for a shorter duration.[3][4] These conditions provide enough energy to overcome the lower activation barrier but not enough for the reverse reaction or to overcome the higher activation barrier of the thermodynamic product.[5]
-
For the Thermodynamic Product: This product is more stable (lower in overall energy) but forms more slowly due to a higher activation energy.[2][6] To favor it, use higher temperatures (e.g., >40 °C to 200 °C) and longer reaction times.[1][3] These conditions ensure the reaction is reversible, allowing an equilibrium to be established that favors the most stable product.[1][5]
Q2: How can I experimentally determine if my product is under kinetic or thermodynamic control?
A2: You can perform a set of experiments where you vary the reaction time and temperature and analyze the product ratio at different points.
-
Time-course study: At a fixed, low temperature, take aliquots from the reaction mixture at various time intervals. Analyze the product ratio (e.g., using NMR or GC-MS). If the product ratio remains constant after an initial period, it suggests the reaction is under kinetic control.
-
Temperature study: Set up the reaction at a low temperature (e.g., 0 °C) and a high temperature (e.g., 80 °C).[7] The product that predominates at the lower temperature is likely the kinetic product, while the one that is favored at the higher temperature is the thermodynamic product.
-
Isomerization experiment: Isolate the product formed under low-temperature conditions (the presumed kinetic product). Subject this isolated product to the high-temperature reaction conditions. If it converts to the other product isomer, you have confirmed that it is the kinetic product and the other is the more stable thermodynamic product.[1]
Q3: My reaction is supposed to yield the thermodynamic product at high temperatures, but I'm still getting the kinetic product or a complex mixture. What's going wrong?
A3: Several factors could be at play:
-
Insufficient Temperature or Time: The temperature may not be high enough, or the reaction time may be too short to allow the reaction to reach equilibrium. The retro-cycloaddition (the reverse reaction) is crucial for establishing thermodynamic control, and this process requires sufficient energy to overcome its activation barrier.[1]
-
Irreversible Reaction: Some cycloaddition reactions are effectively irreversible even at high temperatures. If the activation energy for the reverse reaction is prohibitively high for both products, you will not achieve thermodynamic equilibrium. In this scenario, the product distribution will always reflect kinetic control.
-
Product Decomposition: The required high temperatures might be causing one or both of the products, or the reactants themselves, to decompose, leading to a complex mixture and low yields. Check the thermal stability of your compounds.
-
Solvent Effects: The solvent can influence the stability of the transition states and products, potentially altering the energy landscape of the reaction. Ensure you are using a suitable solvent for the desired outcome.
Q4: Can a catalyst influence whether a reaction is under kinetic or thermodynamic control?
A4: Yes. A catalyst lowers the activation energy of a reaction. It can potentially lower the activation barriers for both the kinetic and thermodynamic pathways, as well as their reverse reactions. By lowering the energy required for the reaction to become reversible, a catalyst can allow a reaction to reach thermodynamic equilibrium at a lower temperature than would otherwise be possible. This can be advantageous if high temperatures cause undesirable side reactions or decomposition.
Data Presentation: Product Ratios
The Diels-Alder reaction between cyclopentadiene and maleic anhydride is a classic example illustrating this principle. The endo product is formed faster (kinetic product), while the exo product is more stable (thermodynamic product).
| Temperature (°C) | Reaction Time | Predominant Control | Typical Product Ratio (Endo:Exo) | Reference |
| ~25 (Room Temp) | Short | Kinetic | >95 : 5 | [8] |
| > 80 | Long | Thermodynamic | Ratio shifts towards Exo | [1][7] |
| 200 | ~48 hours | Thermodynamic | 4 : 1 (for dicyclopentadiene) | [1] |
Note: Specific ratios can vary based on solvent and concentration.
Visualizing Reaction Control
Diagrams created with Graphviz can help illustrate the core concepts and workflows.
Caption: Reaction coordinate diagram for a reaction under kinetic and thermodynamic control.
Caption: Experimental workflow for determining reaction control.
Key Experimental Protocol
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride
This protocol outlines the synthesis of the kinetically favored endo product at room temperature.[9]
Objective: To synthesize cis-Norbornene-5,6-endo-dicarboxylic anhydride via a Diels-Alder reaction.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride (7.64 g)
-
Ethyl acetate (30 mL)
-
Hexane
-
Apparatus for fractional distillation
-
Round bottom flask (100 mL), ice bath, magnetic stirrer
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature. It must be "cracked" back to the monomer just before use.[9]
-
Reaction Setup:
-
In a 100 mL conical bottle, dissolve 7.64 g of maleic anhydride in 30 mL of ethyl acetate. Gentle warming may be required.[9]
-
Transfer this solution to a 100 mL round bottom flask equipped with a magnetic stir bar and cool it in an ice bath.[9]
-
Slowly add 8 mL of the freshly prepared, cold cyclopentadiene to the maleic anhydride solution while stirring.[9]
-
-
Product Formation and Isolation:
-
After adding the cyclopentadiene, continue to stir the reaction mixture at room temperature. A white precipitate of the endo product should form.[9]
-
Heat the mixture in a water bath at approximately 50°C until the precipitate fully dissolves, then allow it to cool slowly to room temperature to form crystals.[9]
-
Cool the flask in an ice bath to maximize crystallization.
-
Collect the white, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane to remove any unreacted starting material.
-
Dry the product to obtain cis-Norbornene-5,6-endo-dicarboxylic anhydride.
-
Characterization:
-
Determine the melting point of the product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
To Favor the Thermodynamic (exo) Product: The isolated endo adduct can be heated in a high-boiling solvent (e.g., xylenes) for an extended period to facilitate the retro-Diels-Alder reaction, allowing the system to equilibrate and form the more stable exo product.[1]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Classical Example of Total Kinetic and Thermodynamic Control: The Diels-Alder Reaction between DMAD and Bis-furyl Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Managing Reversible Dimer Adducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reversible dissociation of dimer adducts.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving reversible dimer adducts.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| TD-001 | Why is the dissociation of my dimer adduct incomplete or slower than expected? | 1. High Protein Concentration: The equilibrium may favor the dimer form at high concentrations. 2. Strong Dimer Affinity (Low Kd): The inherent binding affinity is too strong for efficient dissociation under the current conditions. 3. Suboptimal Buffer Conditions: pH, ionic strength, or co-factors in the buffer may be stabilizing the dimer. 4. Presence of a Covalent Dimer Species: A fraction of the dimers may be linked by irreversible covalent bonds (e.g., disulfide bridges).[1] 5. Slow Off-Rate (k_off): The intrinsic rate of dissociation is slow. | 1. Dilute the Sample: Perform experiments at concentrations below the dissociation constant (Kd) to favor the monomeric state.[2] 2. Alter Buffer Conditions: Systematically vary the pH and ionic strength of the buffer to identify conditions that favor dissociation. 3. Introduce a Competing Ligand: For chemically induced dimerization (CID) systems, add a monomeric ligand that competes for the binding site to induce dissociation.[3][4] 4. Perform Reducing SDS-PAGE: Analyze the sample under reducing conditions to check for disulfide-linked dimers. 5. Increase Temperature: If the protein is stable, a moderate increase in temperature can sometimes increase the dissociation rate. However, be cautious as this can also lead to aggregation.[5] |
| TD-002 | My dimer adduct appears to be irreversible. How can I confirm this and what are the implications? | 1. Covalent Linkages: Disulfide bonds or other covalent modifications may be present. 2. Strong Non-covalent Interactions: The binding affinity is extremely high, making dissociation practically unobservable under standard conditions. 3. Experimental Artifacts: Conditions used in analysis, such as those in reversed-phase HPLC, can sometimes induce irreversible dimerization.[6] | 1. Dilution Studies: Dilute the sample significantly and analyze using a sensitive technique like Size-Exclusion Chromatography (SEC). If the dimer peak persists without a corresponding increase in the monomer peak, it suggests irreversibility.[7] 2. Mass Spectrometry: Use mass spectrometry under non-reducing and reducing conditions to identify covalent modifications. 3. Vary Analytical Methods: If artifacts are suspected, use alternative analytical techniques to confirm the oligomeric state. |
| TD-003 | I am observing unexpected aggregation or precipitation during my dissociation experiments. | 1. Protein Instability: The monomeric form of the protein may be less stable than the dimer and prone to aggregation upon dissociation. 2. Incorrect Buffer Conditions: The buffer may not be optimal for maintaining the stability of the monomeric species. 3. "Seeding" Effect: The presence of a small amount of aggregated protein can catalyze further aggregation.[1] 4. High Protein Concentration: High local concentrations upon dissociation can lead to aggregation. | 1. Optimize Buffer: Screen different buffer compositions (pH, ionic strength, excipients) to find conditions that stabilize the monomer. 2. Work at Lower Concentrations: Perform dissociation experiments at the lowest feasible protein concentration. 3. Include Stabilizing Agents: Consider adding agents like glycerol, arginine, or non-detergent sulfobetaines to reduce aggregation. 4. Centrifuge Sample: Before analysis, centrifuge the sample to remove any pre-existing aggregates. |
| TD-004 | How can I accurately determine the dissociation constant (Kd) of a weak dimer interaction? | 1. Low Signal-to-Noise Ratio: At the low concentrations required to observe dissociation, the signal from analytical instruments may be weak. 2. Rapid Equilibrium: The dissociation and association kinetics may be too fast for some techniques to resolve accurately. 3. Protein Instability at Low Concentrations: The protein may not be stable at the low concentrations needed for Kd determination. | 1. Use a Sensitive Technique: Employ highly sensitive methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). 2. Analytical Ultracentrifugation (AUC): This technique is well-suited for studying weak, reversible interactions in solution without a matrix.[2] 3. Fluorescence-Based Assays: Techniques like fluorescence anisotropy or FRET can be very sensitive for measuring binding events. 4. Optimize Experimental Design for SPR: For SPR, ensure proper ligand immobilization and use a range of analyte concentrations that span the expected Kd.[8] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions to quickly address common queries.
1. What is the difference between a dissociation constant (Kd) and an association constant (Ka)?
The dissociation constant (Kd) is a measure of the tendency of a complex to break apart into its components. A lower Kd indicates a stronger binding affinity. The association constant (Ka) is the reciprocal of the Kd (Ka = 1/Kd) and measures the tendency of the components to form the complex. A higher Ka indicates a stronger binding affinity.[2]
2. How does protein concentration affect the equilibrium of a reversible dimer?
According to the law of mass action, at concentrations significantly above the Kd, the equilibrium will favor the formation of the dimer. Conversely, at concentrations below the Kd, the equilibrium will shift towards the monomeric state.[2]
3. What are Chemically Induced Dimerization (CID) systems and how can they be reversed?
CID systems use small molecules to induce the dimerization of two protein domains. A common example is the rapamycin-induced dimerization of FKBP and FRB domains.[3] Reversal can often be achieved by:
-
Washing out the dimerizer: However, this can be slow due to the high affinity of the dimerizer.[3]
-
Adding a competitive ligand: A monomeric ligand that binds to one of the protein domains can displace the dimerizer and cause dissociation.[3][4]
-
Using a "reverse dimerization" system: In these systems, the proteins are naturally dimeric and the addition of a small molecule causes them to dissociate.[9]
4. Can changes in temperature be used to control dimer dissociation?
Yes, temperature can influence the equilibrium of dimer formation and dissociation. Increasing the temperature often provides the energy needed to overcome the activation barrier for dissociation. However, this must be done cautiously, as excessive heat can lead to protein denaturation and aggregation.[5] The effect of temperature on the dissociation constant can be used to determine the thermodynamic parameters of the interaction.[2]
5. What is the role of pH in the stability of dimer adducts?
pH can significantly impact the stability of dimer adducts by altering the protonation state of amino acid residues at the dimer interface. Changes in charge can disrupt electrostatic interactions that are critical for maintaining the dimer structure, thus leading to dissociation. The optimal pH for dimer stability is often specific to the protein system being studied.[3]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the dissociation of dimer adducts from various experimental systems.
Table 1: Dissociation Constants (Kd) for Selected Reversible Dimers
| Protein System | Method | Dissociation Constant (Kd) | Reference |
| F M (mutant FKBP) | Analytical Ultracentrifugation | 30 µM | [10] |
| Coagulation Factor XI Apple 4 Domain (C321S mutant) | GuHCl Denaturation & Fluorescence Anisotropy | ~90 nM | [11] |
| Coagulation Factor XI Apple 4 Domain (F283L/C321S mutant) | GuHCl Denaturation | 350 ± 20 nM | [12] |
| HIV-2 Protease (E37K mutant) | Activity Assay | ~20 nM | [13] |
| Tubulin | Surface Plasmon Resonance | ~10⁻¹¹ M | [14] |
Table 2: Kinetic Parameters for Tubulin Dimer Dissociation
| Tubulin State | Half-time for Dissociation | Reference |
| Tubulin-GTP | ~9.6 hours | [15] |
| Tubulin-GDP | ~2.4 hours | [15] |
| Nucleotide-free Tubulin | ~1.3 hours | [15] |
Experimental Protocols
Detailed methodologies for key experiments used to study the reversible dissociation of dimer adducts.
Protocol 1: Determination of Dimer Dissociation by Size-Exclusion Chromatography (SEC)
Objective: To qualitatively and quantitatively assess the dissociation of a dimer into its monomeric components.
Materials:
-
Purified protein sample
-
SEC column with an appropriate molecular weight range (e.g., Superdex 200)[16]
-
Chromatography system (e.g., ÄKTA)
-
Equilibration/running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)[16][17]
-
Sample clarification device (0.22 µm filter or centrifuge)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed running buffer at a constant flow rate until a stable baseline is achieved.[16]
-
Sample Preparation:
-
Prepare a series of dilutions of your protein sample in the running buffer. The concentration range should span the expected Kd if known.
-
Clarify each sample by centrifugation or filtration to remove any aggregates.
-
-
Sample Injection: Inject a defined volume of the clarified protein sample onto the column. The injection volume should typically be between 0.5% and 2% of the total column volume for analytical runs.[18]
-
Chromatographic Separation: Elute the sample from the column with the running buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm (or 214 nm for proteins with low aromatic content).
-
Data Analysis:
-
Identify the peaks corresponding to the dimer and monomer based on their elution volumes (larger molecules elute earlier). A calibration curve with molecular weight standards can be used for more accurate identification.[16]
-
Integrate the area under each peak to determine the relative amounts of dimer and monomer at each concentration.
-
Plot the percentage of dimer versus the total protein concentration to visualize the dissociation profile.
-
Protocol 2: Kinetic Analysis of Dimer Dissociation using Surface Plasmon Resonance (SPR)
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the dissociation constant (Kd) of a dimer interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand protein (one of the interacting partners)
-
Analyte protein (the other interacting partner)
-
Immobilization buffers (e.g., amine coupling kit: EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if required, e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).
-
Inject the ligand protein at a suitable concentration in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active groups on the surface with ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the analyte protein in the running buffer. It is recommended to have at least five concentrations, spanning a range from 0.1x to 10x the expected Kd.
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate for a defined association time.
-
Switch to running buffer flow to monitor the dissociation phase.
-
After each cycle, if necessary, inject the regeneration solution to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
The fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off / k_on).
-
Protocol 3: Characterization of Dimer-Monomer Equilibrium by Analytical Ultracentrifugation (AUC) - Sedimentation Velocity
Objective: To determine the sedimentation coefficients of the monomer and dimer and to characterize the equilibrium in solution.
Materials:
-
Analytical ultracentrifuge with absorbance and/or interference optics
-
Sample cells (e.g., 12 mm pathlength, 2-sector centerpieces)
-
Purified protein sample at various concentrations
-
Reference buffer
Procedure:
-
Sample Preparation:
-
Prepare a dilution series of the protein in the desired buffer.
-
Load the protein samples and a matching reference buffer into the AUC cells.
-
-
Centrifugation:
-
Place the cells in the rotor and equilibrate to the desired temperature in the centrifuge.
-
Centrifuge the samples at a high speed (e.g., 40,000 - 50,000 rpm) that will ensure sedimentation of the species of interest.
-
Acquire radial scans at regular intervals using the absorbance or interference optical system.
-
-
Data Analysis:
-
Analyze the sedimentation velocity data using software such as SEDFIT.
-
Fit the data to the Lamm equation to obtain a distribution of sedimentation coefficients, c(s).
-
The c(s) distribution will show peaks corresponding to the monomer and dimer species. The area under each peak is proportional to the concentration of that species.
-
By analyzing the relative peak areas at different total protein concentrations, the dissociation constant (Kd) can be determined.
-
Visualizations
Diagrams illustrating key concepts and workflows related to the management of reversible dimer adducts.
Caption: Troubleshooting workflow for incomplete dimer dissociation.
Caption: Reversal of chemically induced dimerization (CID) by a competitor ligand.
Caption: Simplified Ras/ERK signaling pathway initiated by receptor dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic chemically induced dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 11. Modern analytical ultracentrifugation in protein science: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimer Dissociation and Unfolding Mechanism of Coagulation Factor XI Apple 4 Domain: Spectroscopic and Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing the dimer dissociation and existence of a folded monomer of the mature HIV-2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. molbiolcell.org [molbiolcell.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Size Exclusion Chromatography [protocols.io]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Nitrosobenzene Dimer Synthesis
Welcome to the technical support center for the synthesis of nitrosobenzene dimers (azoxybenzenes). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot scalability issues encountered during their experiments.
Troubleshooting Guide
This guide addresses common problems that arise when scaling up the synthesis of nitrosobenzene dimers from laboratory to pilot or production scale.
Q1: We are observing a significant decrease in yield upon scaling up our batch synthesis. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common issue, often attributable to mass and heat transfer limitations. In larger reactors, inefficient mixing and inadequate heat removal can lead to the formation of byproducts.[1][2]
Potential Causes and Solutions:
-
Poor Temperature Control: Exothermic reactions can create localized hot spots in large batches, promoting side reactions.[3][4]
-
Solution: Implement controlled addition of reagents, improve agitation, and ensure the reactor's cooling system is adequate for the larger volume.[3]
-
-
Inefficient Mixing: Inadequate mixing can lead to localized high concentrations of reactants, which can favor byproduct formation.[1][5]
Q2: Our final product contains a higher level of impurities, such as azo- and amino-aromatics, at a larger scale. How can we improve the selectivity of the reaction?
A2: Increased impurity levels are often linked to the same factors that cause low yields: poor control over reaction conditions.
Troubleshooting Impurity Formation:
-
Side Reaction Promotion: Higher temperatures resulting from poor heat dissipation can accelerate the rates of side reactions.[3]
-
Solution: Optimize the reaction temperature at the larger scale. It may be necessary to run the reaction at a lower temperature with a longer reaction time to minimize byproduct formation.
-
-
Monomer-Dimer Equilibrium: The equilibrium between the nitrosobenzene monomer and its dimer can be influenced by concentration and solvent.[8][9] At higher concentrations typical of scaled-up batches, the equilibrium may shift, potentially affecting the desired reaction pathway.
-
Solution: Experiment with different solvent systems or concentrations to find conditions that favor the formation of the desired dimer.
-
Q3: We are facing challenges with the crystallization and isolation of the product at a larger scale. The crystals are either too small, impure, or the process is too slow. What can we do?
A3: Crystallization is highly sensitive to scale. What works in a 100 mL flask may not be directly applicable to a 100 L reactor.[10]
Improving Large-Scale Crystallization:
-
Control Cooling Rate: Rapid cooling, which is more likely in smaller vessels, often leads to the formation of small, impure crystals. In a large reactor, cooling is slower, which can sometimes be advantageous but may also require optimization.[10][11]
-
Solution: Implement a controlled cooling profile. A slower, linear cooling rate can promote the growth of larger, purer crystals.
-
-
Seeding: Spontaneous nucleation in a large volume can be inconsistent.
-
Solution: Introduce seed crystals at a specific temperature to control the onset of crystallization and achieve a more uniform particle size distribution.
-
-
Solvent Selection: The ideal solvent for crystallization may differ at scale due to factors like solubility curves at different cooling rates and safety considerations.[12][13]
-
Solution: Re-evaluate the solvent system. A solvent in which the compound is moderately soluble is often a good choice.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up an exothermic nitrosobenzene dimerization?
A1: The primary safety concern is the potential for a thermal runaway reaction.[3][14] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[1][3] This can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.[14] It is crucial to have a thorough understanding of the reaction's thermal hazards and to ensure that the cooling capacity of the reactor is sufficient to handle the heat generated.[15]
Q2: How does the monomer-dimer equilibrium of nitrosobenzene affect the synthesis at a larger scale?
A2: Nitrosobenzene exists in a dynamic equilibrium between its monomeric and dimeric forms.[8][9] This equilibrium is influenced by factors such as solvent, concentration, and temperature. In a scaled-up process, where concentrations are often higher, the equilibrium may shift. This can impact the reaction in several ways: if the monomer is the reactive species, a shift towards the dimer could slow down the reaction. Conversely, if the dimer is the desired product, conditions should be chosen to favor its formation. Understanding and controlling this equilibrium is key to a reproducible process.[16]
Q3: Is a continuous flow reactor a viable option for overcoming scalability issues in nitrosobenzene dimer synthesis?
A3: Yes, continuous flow reactors offer significant advantages for scaling up reactions, particularly those that are exothermic and fast.[6][7][17] The high surface-area-to-volume ratio of these reactors allows for excellent heat transfer, minimizing the risk of hot spots and improving selectivity.[2][6] The small reaction volumes at any given time also enhance safety.[7] The synthesis of related azo compounds has been successfully demonstrated in continuous flow systems.[17][18]
Data Presentation
Table 1: Impact of Scale on Yield and Purity in a Batch Process
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| Yield (%) | 85 | 65 |
| Purity (%) | 98 | 92 |
| Major Impurity (Azo-dimer, %) | 0.5 | 3.5 |
| Reaction Time (h) | 4 | 6 |
| Max. Temp. Excursion (°C) | 2 | 15 |
Table 2: Comparison of Batch vs. Continuous Flow Process at Pilot Scale (100 L equivalent output)
| Parameter | Batch Process (100 L) | Continuous Flow Process |
| Yield (%) | 65 | 88 |
| Purity (%) | 92 | 99 |
| Major Impurity (Azo-dimer, %) | 3.5 | 0.3 |
| Residence/Reaction Time | 6 h | 10 min |
| Operating Temperature (°C) | 50 (with excursions) | 80 (precisely controlled) |
| Safety Profile | Higher risk of thermal runaway | Inherently safer |
Experimental Protocols
Detailed Methodology for a Scaled-Up Batch Synthesis (10 L Scale)
Materials:
-
Nitrosobenzene (1.0 kg, 9.34 mol)
-
Isopropanol (8.0 L)
-
2 N HCl (50 mL)
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
Procedure:
-
Reactor Setup: The 10 L jacketed reactor is equipped with an overhead stirrer, a temperature probe, a condenser, and a 1 L addition funnel. The reactor jacket is connected to a circulating bath set to 20°C.
-
Charge Reactants: Charge the reactor with isopropanol (7.0 L). Begin stirring at 200 RPM.
-
Controlled Addition: Dissolve the nitrosobenzene (1.0 kg) in isopropanol (1.0 L) and charge this solution to the addition funnel.
-
Initiate Reaction: Add the 2 N HCl (50 mL) to the reactor.
-
Dosing: Add the nitrosobenzene solution from the addition funnel to the reactor over a period of 2 hours, maintaining the internal temperature between 25-30°C by adjusting the addition rate and the jacket temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 30°C for an additional 4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to 5°C. The product will precipitate.
-
Isolation: Filter the solid product and wash with cold isopropanol (2 x 500 mL).
-
Drying: Dry the product under vacuum at 40°C to a constant weight.
Visualizations
Caption: Troubleshooting workflow for scalability issues.
Caption: Logical relationships in scale-up challenges.
References
- 1. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 2. air.unimi.it [air.unimi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mixing Considerations in Chemical Reactor Scale-Up [comsol.com]
- 6. Continuous Flow Synthesis of Azoxybenzenes - ChemistryViews [chemistryviews.org]
- 7. rsc.org [rsc.org]
- 8. Dynamic dimer–monomer equilibrium in a cycloruthenated complex of [Re(η 6 -C 6 H 6 ) 2 ] + - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04180G [pubs.rsc.org]
- 9. Monomer-dimer control and crystal engineering in TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. unifr.ch [unifr.ch]
- 13. How To [chem.rochester.edu]
- 14. scispace.com [scispace.com]
- 15. mt.com [mt.com]
- 16. Sedimentation-Diffusion Equilibrium of Monomer-Dimer Mixtures, Studied in the Analytical Ultracentrifuge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Nitrosobenzene Dimer Isomers for Researchers and Drug Development Professionals
Nitrosobenzene and its derivatives are notable for their participation in a dynamic monomer-dimer equilibrium, a phenomenon of significant interest in organic chemistry and drug development.[1] The dimeric forms, also known as azobenzenedioxides, exist as distinct cis and trans isomers due to the presence of a nitrogen-nitrogen double bond.[1] Understanding the structural, thermodynamic, and spectroscopic differences between these isomers is crucial for applications ranging from synthetic chemistry to materials science and pharmacology. This guide provides an objective comparison of the nitrosobenzene dimer isomers, supported by experimental data and detailed methodologies.
Structural and Thermodynamic Comparison
In the solid state, nitrosobenzene dimers are generally favored, whereas the monomeric form is more prevalent in dilute solutions or at elevated temperatures.[1] The transition between the cis and trans isomers is not direct but occurs via the monomeric intermediate.[1][2] The relative stability of the isomers is influenced by factors such as the solvent and substitution patterns on the benzene ring.[3]
| Property | cis-Nitrosobenzene Dimer | trans-Nitrosobenzene Dimer | Monomer | Reference(s) |
| Appearance | Colorless solid | Pale yellow solid | Dark green solid/Bright green solution | [1] |
| Formula | C₁₂H₁₀N₂O₂ | C₁₂H₁₀N₂O₂ | C₆H₅NO | [4] |
| Molecular Weight | 214.22 g/mol | 214.22 g/mol | 107.11 g/mol | [4][5] |
| Dimerization Enthalpy (ΔrH°) | -22.15 kJ·mol⁻¹ | -26.21 kJ·mol⁻¹ | N/A | [6] |
| Dimerization Gibbs Free Energy (ΔrG°) | 33.39 kJ·mol⁻¹ | 30.08 kJ·mol⁻¹ | N/A | [6] |
| N-N Bond Length (Å) | ~1.332–1.335 | ~1.332–1.335 | N/A | [7] |
| N-O Bond Length (Å) | ~1.256–1.259 | ~1.268–1.274 | ~1.223 | [7] |
| C-N Bond Length (Å) | ~1.444–1.447 | ~1.450–1.453 | ~1.441 | [7] |
Spectroscopic Properties
The monomer and dimer forms of nitrosobenzene are readily distinguishable by their spectroscopic signatures. The monomer exhibits a characteristic blue or green color, while the dimers are typically colorless or pale yellow.[8] This color difference is a key indicator of the equilibrium position.
| Spectroscopic Data | cis- and trans-Dimers | Monomer | Reference(s) |
| ¹H NMR (CDCl₃) | Signals present | δ 7.907, 7.20-7.75 ppm | [9][10] |
| ¹⁵N NMR | Shielded signals | Deshielded signals relative to dimer | [7] |
| UV-Vis | Absorbs in UV region | Characteristic absorption in the visible region | [3] |
Experimental Protocols
Synthesis of Nitrosobenzene
A common method for the synthesis of nitrosobenzene involves the oxidation of aniline using a suitable oxidizing agent.
Procedure:
-
Aniline is oxidized using peroxymonosulfuric acid (Caro's acid) or potassium peroxymonosulfate.[1]
-
The reaction is typically carried out under biphasic conditions.[1]
-
The resulting nitrosobenzene is then purified, often by sublimation or steam distillation.[1] During purification, it is collected as a green liquid which solidifies into a colorless solid (the dimer).[1]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the monomer-dimer equilibrium and characterizing the different species.
Procedure:
-
A sample of nitrosobenzene is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, D₂O).[9][11]
-
¹H and ¹³C NMR spectra are recorded at various temperatures and concentrations to observe the shifts in equilibrium.[11][12]
-
The monomer and dimer signals are identified and integrated to determine their relative concentrations.[9][11]
-
Two-dimensional exchange spectroscopy (2D-EXSY) can be employed to study the kinetics of the monomer-dimer exchange.[12]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information for the solid-state dimer isomers.
Procedure:
-
Single crystals of the this compound are grown, for example, by slow evaporation of a solvent.[13]
-
A suitable crystal is selected and mounted on a diffractometer.
-
X-ray diffraction data is collected.
-
The crystal structure is solved and refined to determine bond lengths, bond angles, and the overall molecular geometry of the cis or trans isomer.[14][15]
Visualizations
Monomer-Dimer Equilibrium
The following diagram illustrates the dynamic equilibrium between the nitrosobenzene monomer and its cis and trans dimeric isomers. The isomerization between the dimers proceeds through the monomeric intermediate.
Caption: Equilibrium between nitrosobenzene monomer and its cis/trans dimers.
Experimental Workflow for Isomer Analysis
This workflow outlines the key steps involved in the synthesis and characterization of this compound isomers.
Caption: Experimental workflow for synthesis and analysis of isomers.
As no specific signaling pathways involving this compound isomers were detailed in the provided search results, a corresponding diagram has not been included. The focus of the current literature is primarily on the chemical and physical properties of these isomers.
References
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C12H10N2O2 | CID 135418545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitrosobenzene(586-96-9) 1H NMR spectrum [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Crystal structure of this compound. cis-Azobenzene dioxide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Crystal structure of this compound. cis-Azobenzene dioxide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Distinguishing Nitrosobenzene Monomer and Dimer: A Comprehensive NMR Analysis Guide
For researchers, scientists, and drug development professionals, precise characterization of molecular species in solution is paramount. Nitrosobenzene and its derivatives are known to exist in a dynamic equilibrium between monomeric and dimeric forms, a phenomenon that can significantly impact reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structures and relative concentrations of these species in solution. This guide provides a detailed comparison of the NMR signatures of nitrosobenzene monomer and dimer, supported by experimental data and protocols to aid in their differentiation.
Nitrosobenzene exists as a green monomer in equilibrium with its pale yellow dimeric form. The position of this equilibrium is highly dependent on factors such as solvent, concentration, and temperature. In many common organic solvents like chloroform-d (CDCl₃), methanol-d₄, and dimethyl sulfoxide-d₆, nitrosobenzene is present almost exclusively as the monomer, especially at concentrations up to 10 mM. Conversely, in aqueous solutions (D₂O), the dimer is significantly favored, with its proportion increasing with concentration.
Comparative NMR Data
The distinct electronic environments of the monomer and dimer give rise to clear differences in their ¹H and ¹³C NMR spectra. The following table summarizes the characteristic chemical shifts observed for the monomer and provides expected regions for the dimer signals based on related studies. Obtaining precise, isolated spectra of the dimer in solution is challenging due to the dynamic equilibrium.
| Species | Nucleus | Position | Chemical Shift (δ, ppm) | Solvent |
| Monomer | ¹H | ortho-H | ~7.9 | CDCl₃ |
| meta-H | ~7.6 | CDCl₃ | ||
| para-H | ~7.5 | CDCl₃ | ||
| Dimer (cis & trans) | ¹H | Aromatic Region | Expected to be shifted upfield compared to the monomer | D₂O or at low temperatures in organic solvents |
| Monomer | ¹³C | C-NO (ipso) | ~160-165 | CDCl₃ |
| ortho-C | ~124 | CDCl₃ | ||
| meta-C | ~130 | CDCl₃ | ||
| para-C | ~135 | CDCl₃ | ||
| Dimer (cis & trans) | ¹³C | Aromatic Region | Expected to show distinct signals from the monomer, likely with upfield shifts for carbons closer to the azodioxy bridge | D₂O or at low temperatures in organic solvents |
Visualizing the Monomer-Dimer Equilibrium
The equilibrium between the nitrosobenzene monomer and its two dimeric forms (cis and trans) can be represented as a dynamic process. The following diagram illustrates this relationship.
Caption: Nitrosobenzene monomer-dimer equilibrium.
Experimental Protocol: Variable Temperature NMR Analysis
To observe and quantify the monomer-dimer equilibrium of nitrosobenzene, a variable temperature (VT) NMR experiment is the method of choice. By lowering the temperature, the equilibrium can be shifted towards the thermodynamically favored dimer, allowing for the characterization of its NMR signals.
Objective: To acquire ¹H and ¹³C NMR spectra of nitrosobenzene at various temperatures to observe the monomer-dimer equilibrium and identify the chemical shifts of each species.
Materials:
-
Nitrosobenzene
-
Deuterated toluene (toluene-d₈) or another suitable solvent with a low freezing point.
-
High-quality 5 mm NMR tubes
-
NMR spectrometer equipped with a variable temperature unit
Procedure:
-
Sample Preparation:
-
Prepare a solution of nitrosobenzene in deuterated toluene at a concentration of approximately 10-20 mM. The use of an aromatic solvent can aid in better signal dispersion.
-
Filter the solution into a clean, dry NMR tube to remove any particulate matter.
-
Degas the sample by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes to remove dissolved oxygen, which can interfere with NMR measurements.
-
Seal the NMR tube carefully.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe at room temperature (e.g., 298 K) to obtain optimal resolution.
-
Acquire standard ¹H and ¹³C NMR spectra at room temperature. At this temperature, the monomer is expected to be the predominant species.
-
-
Variable Temperature Experiment:
-
Begin to lower the temperature of the probe in decrements of 10-20 K.
-
Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring spectra.
-
Record ¹H and ¹³C NMR spectra at each temperature point. A suitable temperature range to explore would be from 298 K down to the freezing point of the solvent (for toluene-d₈, this is approximately 178 K).
-
Carefully monitor the spectra for the appearance and growth of new signals corresponding to the dimer(s) as the temperature is lowered. Simultaneously, the signals of the monomer should decrease in intensity.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Identify the signals corresponding to the monomer and the dimer(s) at the lowest temperatures where the dimer signals are well-resolved.
-
By integrating the signals of the monomer and dimer at different temperatures, the equilibrium constant (K) can be calculated at each temperature, allowing for the determination of thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the dimerization process.
-
Logical Workflow for NMR Analysis
The following diagram outlines the logical steps involved in the NMR analysis of the nitrosobenzene monomer-dimer equilibrium.
Caption: Workflow for VT-NMR analysis.
By following this guide, researchers can effectively utilize NMR spectroscopy to distinguish between the monomeric and dimeric forms of nitrosobenzene, enabling a more accurate understanding of its behavior in solution. This knowledge is crucial for applications in synthetic chemistry, materials science, and drug development where the specific isomeric form can dictate the outcome of a reaction or biological interaction.
Unveiling Molecular Architectures: A Comparative Guide to Single-Crystal X-ray Diffraction of Azodioxy Compounds
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SCXRD) for the characterization of azodioxy compounds, offering insights into its experimental protocols, data interpretation, and a comparative analysis with alternative analytical techniques.
Single-crystal X-ray diffraction stands as the gold standard for elucidating the atomic arrangement within a crystalline solid, providing unparalleled detail about bond lengths, bond angles, and stereochemistry.[1] For novel or complex molecules like azodioxy compounds, which are gaining attention as precursors for C-radicals in organic synthesis, SCXRD is an indispensable tool for unambiguous structural confirmation.[2]
At a Glance: Crystallographic Data of an Azodioxy Compound
The following table summarizes key crystallographic data obtained from a single-crystal X-ray diffraction study of a representative azodioxy compound. This quantitative data is crucial for understanding the molecule's geometry and packing in the solid state.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.87 |
| γ (°) | 90 |
| Volume (ų) | 1887.9 |
| Key Bond Lengths (Å) | |
| N=N | 1.25 |
| N-O | 1.45 |
| C-N | 1.48 |
| **Key Bond Angles (°) ** | |
| C-N=N | 115.2 |
| N=N-O | 118.5 |
| C-N-O | 112.3 |
Note: The data presented is a representative example for illustrative purposes and may not correspond to a specific published structure.
The Experimental Journey: A Detailed Protocol for SCXRD
The process of determining a crystal structure via SCXRD involves several critical steps, from crystal preparation to data analysis. A generalized protocol for organic compounds like azodioxys is outlined below.
Crystal Growth: The Crucial First Step
Obtaining a high-quality single crystal is often the most challenging part of the experiment.[3] For organic molecules, slow evaporation of a saturated solution is a common and effective method.[4]
-
Solvent Selection: Choose a solvent in which the azodioxy compound has moderate solubility. Highly soluble compounds tend to form small crystals, while poorly soluble ones may precipitate as an amorphous powder.[4]
-
Procedure:
-
Prepare a saturated or near-saturated solution of the purified azodioxy compound in the chosen solvent.
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.[4]
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Crystal Quality: A suitable crystal for SCXRD should be transparent, have well-defined faces, and be free of cracks or other defects.[3] The ideal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.
Data Collection: Illuminating the Crystal
Once a suitable crystal is mounted on the diffractometer, it is exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms—is recorded by a detector.
Structure Solution and Refinement: From Pattern to Picture
The collected diffraction data is then processed to determine the arrangement of atoms in the crystal.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group, which describes the symmetry elements present in the crystal structure.[5]
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most computationally intensive step.
-
Structure Refinement: The initial atomic model is refined to achieve the best possible fit between the calculated and the observed diffraction data. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow
The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for single-crystal X-ray diffraction.
A Broader Perspective: SCXRD in Comparison to Other Techniques
While SCXRD provides the most definitive structural information, other analytical techniques offer complementary data and can be employed when single crystals are not available.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[1] | Unambiguous and highly detailed structural information. | Requires high-quality single crystals, which can be difficult to obtain.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C, ¹⁵N), connectivity through bonds, and spatial proximity of atoms.[7] | Provides detailed information about the molecule's structure in solution; does not require crystalline material. | Does not provide precise bond lengths and angles; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition of the molecule and its fragments.[8] | High sensitivity and provides information on molecular formula. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies.[9] | Fast, non-destructive, and provides a "fingerprint" of the functional groups present. | Provides limited information about the overall molecular structure and connectivity. |
| Powder X-ray Diffraction (PXRD) | Information about the crystal system, unit cell dimensions, and phase purity of a crystalline powder.[6] | Useful for analyzing polycrystalline materials and for quality control. | Does not provide the detailed atomic positions and bond parameters that SCXRD does. |
References
- 1. mdpi.com [mdpi.com]
- 2. Azodioxy compounds as precursors for C-radicals and their application in thermal styrene difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. How To [chem.rochester.edu]
- 5. srd.nist.gov [srd.nist.gov]
- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 7. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Validating Reaction Mechanisms: A Comparative Guide to Computational and Experimental Approaches
In the fields of chemical research, and particularly in drug development, a precise understanding of reaction mechanisms is paramount. It dictates the rational design of new catalysts, the optimization of reaction conditions, and the prediction of potential byproducts. While historically elucidated through painstaking experimental work, the validation of reaction mechanisms has been revolutionized by the advent of computational chemistry. This guide provides a comparative overview of modern computational methods alongside the experimental techniques used to validate them, offering researchers a framework for integrating these powerful approaches.
The Synergy of Simulation and Experiment
Computational chemistry provides a window into the fleeting world of transition states and reactive intermediates, entities that are often difficult or impossible to observe directly through experiments.[1] By modeling reaction pathways and calculating energy profiles, researchers can gain deep insights into the plausibility of a proposed mechanism.[1] However, these computational models are built on approximations and their predictions must be rigorously tested against experimental reality.[1] Experimental validation remains the gold standard for confirming a computationally derived mechanism. This synergistic relationship, where computation guides and explains experimental findings, and experiments, in turn, validate and refine computational models, is central to modern mechanistic studies.
Comparing Computational Chemistry Methods
The accuracy of a computational prediction is intrinsically linked to the chosen theoretical method and basis set.[1] More accurate methods, while providing results closer to experimental values, are computationally more expensive, limiting their application to smaller systems.[2] Density Functional Theory (DFT) has emerged as a popular choice due to its favorable balance of accuracy and computational cost, making it a workhorse for studying reaction mechanisms in complex systems.[3]
Below is a comparison of the performance of various DFT functionals for calculating reaction barrier heights, a critical parameter in determining reaction kinetics. The accuracy is presented as the Mean Absolute Error (MAE) in kcal/mol when compared to high-level reference calculations (e.g., CCSD(T)) or experimental data. Lower MAE values indicate higher accuracy.
| Method Class | DFT Functional | Mean Absolute Error (MAE) for Reaction Barriers (kcal/mol) | Relative Computational Cost | Key Features |
| Hybrid GGA | B3LYP | 2.23 - 2.62[4] | Medium | A widely used and well-benchmarked functional. |
| PBE0 | ~2.0 - 3.0 | Medium | Often provides improved accuracy over B3LYP for some systems. | |
| Range-Separated Hybrid | ωB97M-V | < 1.0 (approaching chemical accuracy)[3] | High | Excellent performance for barrier heights and non-covalent interactions. |
| CAM-B3LYP | ~1.5 - 2.5 | High | Good for charge-transfer excitations and long-range interactions. | |
| meta-GGA | MN12-L-D3(BJ) | ~1.0 - 2.0 (best performing non-hybrid)[3] | Medium-High | A good option when hybrid functionals are too computationally expensive. |
| GGA | PBE | ~4.0 - 6.0 | Low | Generally less accurate for barrier heights but computationally efficient. |
| Semi-empirical | AM1, PM3, PM6 | > 5.0 (can be up to 10-15)[3] | Very Low | Useful for very large systems or qualitative explorations, but not for accurate kinetics. |
Note: The MAE can vary depending on the specific reaction set used for benchmarking. The values presented here are indicative of general performance.
The Integrated Workflow for Mechanism Validation
A robust validation of a reaction mechanism involves a multi-step process that integrates both computational and experimental workflows. This iterative process allows for the refinement of the proposed mechanism until a consistent picture emerges.
Key Experimental Protocols for Validation
Experimental validation provides the ground truth against which computational models are tested. Here are detailed methodologies for some of the most common and powerful techniques.
Kinetic Studies via NMR Spectroscopy
Objective: To monitor the change in concentration of reactants, products, and any observable intermediates over time to determine the reaction rate law.
Methodology:
-
Sample Preparation: Prepare a reaction mixture in an NMR tube. One of the reactants is often the limiting reagent. A "dummy" sample without a crucial component (e.g., catalyst) can be used for initial setup.[5]
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.
-
Lock onto the solvent signal and shim the magnetic field for optimal resolution.
-
Set up the desired 1D NMR experiment (e.g., ¹H, ³¹P). For quantitative data, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 of the nuclei of interest).[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to specific protons (or other nuclei) of the reactants and products. The integral value is directly proportional to the concentration of the species.
-
Plot the concentration (or integral value) of each species as a function of time.
-
From these plots, determine the reaction order and rate constant(s).
-
Kinetic Isotope Effect (KIE) Measurement
Objective: To determine if a specific C-H (or other) bond is broken in the rate-determining step of the reaction. This is achieved by comparing the reaction rate of the normal substrate with that of a substrate where a specific hydrogen atom is replaced by deuterium.
Methodology:
-
Substrate Synthesis: Synthesize the isotopically labeled reactant (e.g., deuterated). The position of the isotopic label is crucial.
-
Parallel Reactions:
-
Set up two parallel reactions under identical conditions (concentration, temperature, catalyst loading). One reaction will use the unlabeled ("light") reactant, and the other will use the labeled ("heavy") reactant.
-
Monitor the progress of both reactions using a suitable analytical technique (e.g., NMR, GC-MS, UV-Vis spectroscopy).[6][7]
-
-
Competitive Experiment (for higher precision):
-
Data Analysis:
Trapping of Reaction Intermediates
Objective: To provide direct evidence for the existence of a proposed, but unstable, reaction intermediate.
Methodology:
-
Selection of a Trapping Agent: Choose a "trapping" agent that will react rapidly and selectively with the proposed intermediate to form a stable, characterizable product. For radical intermediates, agents like TEMPO are commonly used.[11]
-
Reaction Execution:
-
Run the reaction in the presence of the trapping agent. The trapping agent is typically added in excess.
-
It is crucial to run a control reaction without the substrate to ensure that the trapping agent does not react with other components of the reaction mixture.
-
-
Product Isolation and Characterization:
-
After the reaction is complete, isolate the product formed from the trapping of the intermediate.
-
Characterize the structure of the trapped product using standard analytical techniques (NMR, mass spectrometry, X-ray crystallography).
-
-
Interpretation: The structure of the isolated adduct provides strong evidence for the structure of the transient intermediate.[12]
Case Study: The Sₙ2 Reaction
The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of organic chemistry and serves as an excellent example of the synergy between computational and experimental validation.[13][14]
Computationally Proposed Mechanism: DFT calculations on a typical Sₙ2 reaction, such as the reaction of a chloride ion with methyl chloride, predict a specific reaction pathway.[13][15][16] The calculations show a double-well potential energy surface in the gas phase, featuring a pre-reaction complex, a single pentavalent transition state, and a post-reaction complex.[15][17] The calculations can precisely predict the geometry of the transition state (trigonal bipyramidal) and the activation energy barrier.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. espottesmith.github.io [espottesmith.github.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of Mechanism Chemi [employees.csbsju.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantum mechanical study of solvent effects in a prototype SN2 reaction in solution: Cl− attack on CH3Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
- 17. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrosobenzene and Other Dienophiles in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings. The choice of dienophile is critical in determining the efficiency, selectivity, and functional group tolerance of this [4+2] cycloaddition. While classic dienophiles like maleic anhydride and N-phenylmaleimide are widely utilized, hetero-dienophiles such as nitrosobenzene offer unique synthetic possibilities, leading to the formation of heterocyclic scaffolds with significant potential in medicinal chemistry and materials science. This guide provides an objective comparison of the performance of nitrosobenzene dimer with other common dienophiles, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of Dienophiles
The reactivity of a dienophile in a Diels-Alder reaction is largely governed by its electronic properties. Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes (a normal-electron-demand Diels-Alder). Nitrosobenzene, in its monomeric form (C6H5NO), acts as an efficient dienophile due to the electron-withdrawing nature of the nitroso group. In solution, it exists in equilibrium with its less reactive dimeric form.[1] The following table summarizes the performance of nitrosobenzene in comparison to maleic anhydride and N-phenylmaleimide in reactions with representative dienes.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (de%) | Reference |
| Cyclopentadiene | Maleic Anhydride | Ethyl Acetate/Hexane | Room Temp | 0.25 | >90 | Not Reported (endo favored) | [2] |
| Cyclopentadiene | Nitrosobenzene | Not specified | Not specified | Not specified | Good | Good (enantiomeric excess reported with chiral catalysts) | [3] |
| 2,3-Dimethyl-1,3-butadiene | o-Nitronitrosobenzene | Not specified | Not specified | Not specified | High | Not Applicable | [4] |
| Steroidal Diene | Nitrosobenzene | Not specified | Not specified | Not specified | 85 | 33 (2:1 mixture of diastereomers) | [1] |
Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources to provide a general overview. The reactivity of nitrosobenzene is often sufficient for high yields, and its unique electronic structure can lead to high regio- and stereoselectivity, which can be further influenced by catalysts.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing synthetic methods. Below are representative procedures for the synthesis of nitrobenzene and for Diels-Alder reactions involving nitrosobenzene, maleic anhydride, and N-phenylmaleimide.
Synthesis of Nitrobenzene
Nitrobenzene is typically prepared by the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid.[5][6][7]
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 50 mL of concentrated nitric acid and 50 mL of concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add 50 mL of benzene to the mixture with constant stirring, maintaining the temperature below 50-60°C.[6][7]
-
After the addition is complete, heat the mixture in a water bath at 60°C for approximately 1.5 hours, or until a yellow oily layer of nitrobenzene appears.[5]
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Separate the lower aqueous layer. Wash the organic layer sequentially with water, 5% sodium carbonate solution to remove acidic impurities, and finally with water again.[5][6]
-
Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation (boiling point ~211°C) to obtain a pale yellow oil.[5]
Diels-Alder Reaction of Nitrosobenzene with a Diene (General Procedure)
The hetero-Diels-Alder reaction of nitroso compounds with dienes yields 3,6-dihydro-1,2-oxazines.[8][9][10]
Procedure:
-
Dissolve the diene in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask.
-
Add a solution of nitrosobenzene in the same solvent dropwise to the diene solution at a controlled temperature (often room temperature or below).
-
Stir the reaction mixture for the required time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel or by recrystallization.
Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene
This classic reaction proceeds rapidly at room temperature to yield the endo adduct preferentially.[2]
Procedure:
-
Dissolve 175 mg of maleic anhydride in 0.8 mL of ethyl acetate in a Craig tube.
-
Add 0.8 mL of hexane and mix well.
-
Add 140 mg of freshly cracked cyclopentadiene to the solution.
-
Allow the reaction to proceed for approximately 5 minutes. Crystallization can be initiated by scratching the inside of the tube.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product by centrifugation.
Diels-Alder Reaction of N-Phenylmaleimide with 2,5-Dimethylfuran
This reaction illustrates the cycloaddition with a furan derivative, which can be less reactive than cyclopentadiene.[11]
Procedure:
-
Synthesize N-phenylmaleimide by reacting aniline with maleic anhydride to form the maleanilic acid, followed by dehydration with acetic anhydride.
-
Dissolve the purified N-phenylmaleimide and a molar equivalent of 2,5-dimethylfuran in a suitable solvent such as toluene.
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate).
Reaction Mechanisms and Stereoselectivity
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[10][12] The stereochemical outcome is highly predictable, with the reaction being stereospecific with respect to both the diene and the dienophile.
Nitroso-Diels-Alder Reaction Pathway
The hetero-Diels-Alder reaction of nitrosobenzene involves the [4+2] cycloaddition of the N=O group across the 1,4-positions of the diene. The reaction is believed to be concerted but can proceed through a highly asynchronous transition state.[13] Computational studies suggest that the endo transition state is often favored due to secondary orbital interactions, although steric effects can also play a significant role in determining the final product distribution.[13]
Caption: Generalized mechanism of the Nitroso Diels-Alder reaction.
Experimental Workflow for a Typical Diels-Alder Reaction
The general workflow for carrying out and analyzing a Diels-Alder reaction is outlined below.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
Nitrosobenzene serves as a valuable and versatile dienophile in hetero-Diels-Alder reactions, offering an efficient route to nitrogen- and oxygen-containing six-membered heterocycles. While its reactivity is comparable to that of traditional dienophiles like maleic anhydride and N-phenylmaleimide, leading to high yields, its primary advantage lies in the direct introduction of a N-O bond into the product scaffold. This feature is particularly attractive for the synthesis of complex molecules with potential biological activity. The choice of dienophile will ultimately depend on the specific synthetic target and the desired functionality in the final product. Further research into direct, side-by-side comparisons of these dienophiles under standardized conditions would be beneficial for a more precise quantitative assessment of their relative performance.
References
- 1. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of Nitrosobenzene and Nitrobenzene for Researchers
An objective guide for scientists and drug development professionals on the chemical reactivity of nitrosobenzene and nitrobenzene, supported by experimental data and detailed protocols.
Nitrosobenzene and nitrobenzene are fundamental aromatic compounds utilized extensively in chemical synthesis, particularly in the pharmaceutical and dye industries. While structurally similar, the nuanced difference in the oxidation state of their nitrogen-containing functional groups imparts distinct reactivity profiles. This guide provides a comprehensive comparison of their behavior in key organic reactions, including reduction, electrophilic aromatic substitution, and nucleophilic aromatic substitution, to aid researchers in selecting the appropriate reagent and predicting reaction outcomes.
I. Reduction Reactions: A Gateway to Anilines
The reduction of nitroaromatics to their corresponding anilines is a cornerstone of synthetic chemistry. Both nitrosobenzene and nitrobenzene can be reduced to aniline; however, their reaction pathways and rates differ significantly. Nitrosobenzene is, in fact, an intermediate in the multi-step reduction of nitrobenzene.[1]
The reduction of nitrobenzene is a six-electron process that can proceed through two main pathways: a direct route and a condensation route. The direct pathway involves the sequential reduction of nitrobenzene to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline. The condensation pathway involves the reaction of intermediates like nitrosobenzene and phenylhydroxylamine to form dimeric species such as azoxybenzene, which is then further reduced to aniline.[1]
Table 1: Comparison of Reduction Potentials
| Compound | Reaction | Solvent | E° (V vs. SHE) |
| Nitrobenzene | PhNO₂ + e⁻ ⇌ PhNO₂⁻ | H₂O | -0.485 |
| Nitrosobenzene | PhNO + e⁻ ⇌ PhNO⁻ | DMSO | -0.770 |
| Nitrosobenzene | PhNO + 2e⁻ + 2H⁺ ⇌ PhNHOH | H₂O | +0.305 |
Source: Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds, 2016.
The data in Table 1 indicates that under aqueous conditions, the reduction of nitrosobenzene to phenylhydroxylamine is a more favorable process (more positive reduction potential) than the initial one-electron reduction of nitrobenzene. This supports the transient nature of nitrosobenzene as an intermediate in the overall reduction of nitrobenzene.
Experimental Protocol: Catalytic Hydrogenation of Nitrobenzene to Aniline
This protocol describes a common method for the reduction of nitrobenzene using a palladium-on-carbon catalyst.
Materials:
-
Nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve nitrobenzene in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst should be handled with care as it can be pyrophoric.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with ethanol to recover any adsorbed product.
-
The filtrate contains the aniline product, which can be isolated by removing the solvent under reduced pressure.
Logical Relationship: Reduction Pathways
Caption: Reduction pathways of nitrobenzene to aniline.
II. Electrophilic Aromatic Substitution: The Influence of the Substituent
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. The nature of the substituent already present on the ring significantly influences the rate and regioselectivity of the reaction.
The nitro group (-NO₂) in nitrobenzene is a strong electron-withdrawing group, primarily through its resonance effect (-M) and inductive effect (-I). This deactivates the benzene ring towards electrophilic attack, making reactions significantly slower compared to benzene.[2][3] The deactivation is most pronounced at the ortho and para positions, leading to the incoming electrophile predominantly attacking the meta position.[4]
The nitroso group (-NO) in nitrosobenzene is also an electron-withdrawing group and is known to be a para-directing group in halogenation reactions.[5][6] However, quantitative kinetic data directly comparing the rates of various EAS reactions for nitrosobenzene and nitrobenzene under identical conditions is scarce in the literature. Theoretical studies and the known electron-withdrawing nature of the nitroso group suggest that it also deactivates the ring towards electrophilic attack, though the extent of deactivation relative to the nitro group is not well-quantified across a range of reactions.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution
| Compound | Reaction | Major Product(s) |
| Nitrobenzene | Nitration | m-Dinitrobenzene |
| Nitrobenzene | Bromination | m-Bromonitrobenzene |
| Nitrosobenzene | Chlorination | p-Chloronitrosobenzene |
| Nitrosobenzene | Bromination | p-Bromonitrosobenzene |
Sources: Chemguide, 2023; Organic Letters, 2015.[5][7]
Experimental Protocol: Nitration of Nitrobenzene
This protocol details the further nitration of nitrobenzene to produce m-dinitrobenzene, illustrating the deactivating and meta-directing effect of the nitro group.
Materials:
-
Nitrobenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
Procedure:
-
In a flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling the mixture in an ice bath.
-
To the cold nitrating mixture, slowly add nitrobenzene dropwise with constant stirring, ensuring the temperature does not exceed a predetermined limit (e.g., 100°C) to avoid side reactions.
-
After the addition is complete, continue to stir the reaction mixture at the appropriate temperature for a specified period to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid.
-
The crude m-dinitrobenzene can be purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Workflow: Electrophilic Aromatic Substitution
Caption: General workflow for an electrophilic aromatic substitution experiment.
III. Nucleophilic Aromatic Substitution: Activating the Ring for Attack
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for simple aromatic compounds but is facilitated by the presence of strong electron-withdrawing groups.
The nitro group in nitrobenzene is a powerful activating group for SNAr reactions.[8] It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when positioned ortho or para to the leaving group. This stabilization lowers the activation energy of the reaction, making the substitution proceed under milder conditions than would be possible with an unsubstituted ring.[9]
Information on the reactivity of nitrosobenzene in SNAr reactions is less common. However, given that the nitroso group is also electron-withdrawing, it is expected to activate the aromatic ring towards nucleophilic attack, similar to the nitro group. The relative activating ability compared to the nitro group is not well-established through direct comparative kinetic studies.
Experimental Protocol: Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene
This protocol provides an example of a classic SNAr reaction where the presence of two nitro groups strongly activates the ring for nucleophilic attack.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Amine nucleophile (e.g., aniline or a secondary amine)
-
Solvent (e.g., ethanol, DMF)
-
Base (optional, depending on the nucleophile)
Procedure:
-
Dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent in a reaction flask.
-
Add the amine nucleophile to the solution. If the nucleophile is an amine salt, a base may be required to generate the free amine.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent, often with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.
-
Collect the solid product by filtration and wash it with a suitable solvent to remove impurities.
-
The product can be further purified by recrystallization.
Signaling Pathway: SNAr Mechanism
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
IV. Conclusion
This guide provides a foundational understanding for researchers. For specific applications, it is recommended to consult the primary literature for detailed kinetic data and optimized reaction conditions tailored to the substrates and reagents of interest.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. quora.com [quora.com]
- 3. gauthmath.com [gauthmath.com]
- 4. ijrti.org [ijrti.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts in Reductive Dimerization: Efficacy and Methodologies
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for achieving optimal yield and stereoselectivity in reductive dimerization reactions. This guide provides an objective comparison of the performance of various catalytic systems, supported by experimental data, and offers detailed protocols for key methodologies.
Reductive dimerization, a powerful carbon-carbon bond-forming reaction, is fundamental in the synthesis of vicinal diols, alkenes, and other valuable organic scaffolds. The efficacy of this transformation is highly dependent on the catalyst employed. This guide explores the performance of several key catalytic systems, including those based on samarium, titanium (in the McMurry reaction), nickel, and copper.
Comparative Performance of Catalysts
The choice of catalyst significantly influences the yield and stereoselectivity of reductive dimerization. The following table summarizes the performance of different catalysts across various substrates.
| Catalyst System | Substrate | Reductant/Conditions | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Samarium(II) Iodide (SmI₂) | Aromatic Ketones | SmI₂ | THF | RT | High | Varies | [1][2] |
| Aliphatic Ketones | SmI₂-HMPA | THF | RT | Good to High | Varies | [3] | |
| Ketones + Acrylates | SmI₂, Zn-Hg, LiI, TMSOTf | THF | -78 to RT | Excellent | N/A | [4] | |
| McMurry Reaction (Low-valent Ti) | Benzophenone | TiCl₄, Zn(Cu) | THF | Reflux | High | N/A (Alkene) | [5][6][7] |
| Aliphatic Ketones/Aldehydes | TiCl₃, LiAlH₄ | DME | Reflux | Good to High | N/A (Alkene) | [5][7] | |
| Nickel-Catalyzed | trans-Bromocyclobutene | NiCl₂·DME, Zn | DMF | RT | 85 | 3.5:1 | [8][9] |
| cis-Bromocyclobutene | NiCl₂·DME, Zn | DMF | RT | 82 | 3.3:1 | [8][9] | |
| Copper-Catalyzed | Aromatic Aldehydes + Aryl Ketones | CuCl-NHC, Silylboronate, NaOtBu | THF | RT | Up to 95% | >20:1 | [10][11] |
| Photocatalytic (Rh-based) | Benzaldehyde | [Cp*Rh(III)(bpy)Cl]Cl, Proflavine, TEOA | MeCN/H₂O | RT | 95 | N/A | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for key reductive dimerization reactions.
Protocol 1: Samarium(II) Iodide Mediated Pinacol Coupling of Ketones
This protocol describes a general procedure for the reductive dimerization of ketones to form 1,2-diols using samarium(II) iodide.[1][2]
Materials:
-
Ketone (1.0 mmol)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 2.2 mmol, 2.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous methanol (optional, as a proton source)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone (1.0 mmol) dissolved in anhydrous THF (10 mL).
-
Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature).
-
Slowly add the 0.1 M solution of samarium(II) iodide in THF (22 mL, 2.2 mmol) dropwise to the stirred solution of the ketone. The characteristic dark blue or green color of the SmI₂ solution will dissipate as the reaction progresses.
-
Stir the reaction mixture at the chosen temperature for the time required to achieve completion (typically monitored by TLC).
-
Upon completion, quench the reaction by the addition of a proton source, such as anhydrous methanol, followed by saturated aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-diol.
Protocol 2: McMurry Reductive Coupling of Benzophenone
This protocol outlines a general procedure for the synthesis of tetraphenylethylene from benzophenone via the McMurry reaction.[5][6][7]
Materials:
-
Benzophenone (1.0 mmol)
-
Titanium(IV) chloride (TiCl₄) (1.1 mmol, 1.1 equiv.)
-
Zinc-copper couple (Zn(Cu)) or Zinc dust (4.4 mmol, 4.4 equiv.)
-
Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)
-
10% aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, add the zinc-copper couple or zinc dust (4.4 mmol) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add anhydrous THF or DME (20 mL) to the flask and cool the suspension to 0 °C.
-
Slowly add titanium(IV) chloride (1.1 mmol) dropwise to the stirred suspension. The mixture will turn from a yellow/orange color to black, indicating the formation of low-valent titanium species.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Dissolve benzophenone (1.0 mmol) in anhydrous THF or DME (10 mL) and add it dropwise to the refluxing black suspension of low-valent titanium.
-
Continue to heat the reaction mixture at reflux for several hours (typically 4-16 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 10% aqueous potassium carbonate solution.
-
Stir the resulting mixture for 30 minutes, then filter through a pad of Celite to remove the titanium dioxide salts.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the alkene product.
Signaling Pathways and Mechanisms
Understanding the underlying mechanism of a reaction is crucial for its optimization and application. The following diagram illustrates the generally accepted mechanism for the pinacol coupling reaction, a classic example of reductive dimerization.
Caption: General mechanism of the pinacol coupling reaction.
The reaction is initiated by a single electron transfer (SET) from a reducing agent (catalyst) to the carbonyl group of two molecules of an aldehyde or ketone, forming two ketyl radical anions. These highly reactive intermediates then undergo a carbon-carbon bond formation to produce a pinacolate dianion. Subsequent protonation during aqueous workup yields the final 1,2-diol product.[3]
Conclusion
The selection of a catalyst for reductive dimerization is a critical decision that impacts reaction efficiency, selectivity, and the nature of the final product. Samarium(II) iodide offers a mild and often highly selective route to 1,2-diols. The McMurry reaction, utilizing low-valent titanium, is a powerful method for the synthesis of alkenes, including sterically hindered ones.[5][7] More recent developments in nickel- and copper-catalyzed systems have expanded the scope of reductive dimerization to include novel substrates and cross-coupling reactions with high diastereoselectivity.[8][9][10][11] The provided data and protocols serve as a valuable resource for researchers in the field to make informed decisions and advance their synthetic endeavors.
References
- 1. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 2. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ni-Catalyzed Stereoconvergent Reductive Dimerization of Bromocyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Reductive Coupling between Aromatic Aldehydes and Ketones or Imines by Copper Catalysis. | Semantic Scholar [semanticscholar.org]
- 12. Visible light photocatalytic reduction of aldehydes by Rh( iii )–H: a detailed mechanistic study - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03709J [pubs.rsc.org]
A Comparative Guide to Solid-State and Solution-Phase Dimerization for Researchers
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of solid-state and solution-phase dimerization, supported by experimental data and detailed methodologies.
Dimerization, the process of two molecules of the same type coming together, is a fundamental phenomenon in chemistry and biology. The environment in which this process occurs—either in a structured, solid crystalline lattice or freely in a solution—can significantly influence the resulting dimeric structure, its stability, and its biological function. Understanding these differences is crucial for fields ranging from structural biology to materials science and drug development.
This guide will delve into the key distinctions between solid-state and solution-phase dimerization, present quantitative data from comparative studies, and provide detailed experimental protocols for the techniques used to characterize these interactions.
Key Differences at a Glance
| Feature | Solid-State Dimerization | Solution-Phase Dimerization |
| Environment | Highly ordered crystalline lattice | Disordered, dynamic solvent environment |
| Driving Forces | Crystal packing forces, specific intermolecular interactions | Hydrophobic effects, electrostatic interactions, hydrogen bonding, van der Waals forces |
| Conformation | Generally a single, static conformation | An ensemble of conformations in dynamic equilibrium |
| Primary Analysis Technique | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy, Analytical Ultracentrifugation (AUC) |
Quantitative Comparison of Dimerization
The decision of whether to study dimerization in a solid or solution state often depends on the specific scientific question. While X-ray crystallography provides high-resolution static snapshots of dimeric structures, techniques like NMR and AUC offer insights into the dynamic nature and strength of these interactions in a more physiologically relevant context.[1][2][3][4]
-
Dissociation Constants (Kd): A key parameter to quantify the strength of dimerization is the dissociation constant (Kd). Lower Kd values indicate stronger binding. Analytical ultracentrifugation is a powerful technique to determine Kd values for interactions in solution, with capabilities to measure a wide range from 10⁻¹² M to 10⁻¹ M.[4] For weak dimers, with affinities in the millimolar range, NMR spectroscopy is particularly effective.[1]
-
Structural Parameters: X-ray crystallography can reveal the precise atomic details of a dimer's interface, including the buried surface area and the specific amino acid residues involved.[5][6] For instance, a crystallographic study of a designed cyclic β-sheet peptide dimer identified an interface stabilized by aromatic edge-to-face interactions with a buried surface area of 820 Ų.[5]
Here is a comparative table illustrating the types of quantitative data obtained from different techniques:
| Parameter | Solid-State (X-ray Crystallography) | Solution-Phase (NMR, AUC, etc.) |
| Interaction Strength | Inferred from interface characteristics | Dissociation Constant (Kd), Association Constant (Ka) |
| Stoichiometry | Determined by the asymmetric unit and crystal symmetry | Determined from sedimentation equilibrium (AUC) or titration data (NMR) |
| Interface Details | High-resolution atomic coordinates, bond lengths, angles, buried surface area | Identification of interacting residues via chemical shift perturbations (NMR) |
| Dynamics | Limited to thermal motion (B-factors) | Conformational exchange, on/off rates, rotational correlation times (NMR) |
Experimental Protocols
Solid-State Dimerization: X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution.[7]
Methodology:
-
Protein Production and Purification: A high-purity, concentrated protein sample is required.[7]
-
Crystallization: The purified protein is subjected to a wide range of conditions (e.g., varying pH, precipitants, temperature) to induce the formation of well-ordered crystals. This remains a significant bottleneck in the process.
-
X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, often at a synchrotron source.[8] The crystal diffracts the X-rays, producing a pattern of spots.[7]
-
Structure Determination: The diffraction pattern is used to calculate an electron density map of the molecule. From this map, a three-dimensional model of the dimer can be built and refined.[7] It is important to note that the asymmetric unit in the crystal may not always represent the biological unit; the functional dimer may be formed through crystallographic symmetry operations.[8]
dot
Caption: Workflow for determining dimer structures using X-ray crystallography.
Solution-Phase Dimerization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein structure, dynamics, and interactions in solution.[9]
Methodology:
-
Sample Preparation: The protein of interest is often isotopically labeled (e.g., with ¹⁵N or ¹³C) to enhance and simplify the NMR signals.[9]
-
Data Acquisition: A series of NMR experiments are performed. A common starting point is the ¹H-¹⁵N HSQC spectrum, which provides a unique signal for each amino acid residue, acting as a "fingerprint" of the protein.[9]
-
Dimerization Analysis:
-
Chemical Shift Perturbation (CSP): Changes in the chemical shifts of specific amino acid residues upon addition of a binding partner (or upon concentration changes for self-dimerization) can map the dimerization interface.[10][11]
-
Relaxation Measurements: By measuring relaxation times (T1 and T2), the rotational correlation time of the protein can be calculated.[1] An increase in this value compared to the expected monomer size indicates the formation of a larger species, such as a dimer.[1]
-
Paramagnetic Relaxation Enhancement (PRE): Introducing a paramagnetic spin label at a specific site can cause broadening of signals from nearby nuclei (up to ~25 Å), providing distance restraints to validate the dimer interface.[10]
-
dot
Caption: General workflow for analyzing protein dimerization using NMR spectroscopy.
Solution-Phase Dimerization: Analytical Ultracentrifugation (AUC)
AUC is a first-principles method for characterizing macromolecules in solution by observing their behavior in a centrifugal field.[3]
Methodology:
-
Sample Preparation: Purified protein samples are prepared at various concentrations in a suitable buffer.
-
Sedimentation Velocity (SV): A high-speed centrifugation experiment where the rate of movement of the protein boundary is monitored over time. This provides information on the size and shape of the molecules in solution (monomers, dimers, etc.).[3][12]
-
Sedimentation Equilibrium (SE): A lower-speed centrifugation experiment where the sample is spun until sedimentation and diffusion forces reach equilibrium.[2][4] The resulting concentration gradient is analyzed to determine the molar mass of the species in solution and the equilibrium constants for their interactions (e.g., the Kd for a monomer-dimer equilibrium).[2][4]
-
Data Analysis: Specialized software is used to fit the experimental data to hydrodynamic models to extract parameters like sedimentation coefficients, molecular weights, and dissociation constants.[13]
Conclusion
The study of dimerization is not a one-size-fits-all endeavor. Solid-state methods like X-ray crystallography provide unparalleled detail of static structures, revealing the precise geometry of interaction.[5] However, these structures can be influenced by crystal packing and may not fully represent the dynamic behavior in a cellular environment.[14] Solution-phase techniques, such as NMR and AUC, offer a complementary perspective, quantifying the strength and dynamics of dimerization in a more physiologically relevant context.[3][4][10] A comprehensive understanding of a dimerization process often necessitates an integrative approach, combining the high-resolution structural information from the solid state with the thermodynamic and kinetic data from solution-state studies.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Analytical ultracentrifugation as a tool for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beckman.com [beckman.com]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]
- 9. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 10. Solution NMR Approaches for Establishing Specificity of Weak Heterodimerization of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Applications of analytical ultracentrifugation to protein size-and-shape distribution and structure-and-function analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co‐existence of Distinct Supramolecular Assemblies in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Substituent Effects on Dimer Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of molecular dimers is a critical parameter in numerous scientific disciplines, including drug discovery, materials science, and chemical biology. The non-covalent interactions that govern dimerization can be finely tuned by the introduction of various substituents to a core molecular scaffold. Understanding the relationship between substituent properties and dimer stability is paramount for the rational design of molecules with desired self-assembling or binding characteristics.
Quantitative Analysis of Dimer Stability
The stability of a dimer is typically quantified by its dissociation constant (Kd), association constant (Ka), or the Gibbs free energy of binding (ΔG). A lower Kd value, a higher Ka value, and a more negative ΔG value all indicate a more stable dimer. The effect of different substituents on dimer stability can be systematically evaluated by comparing these thermodynamic parameters across a series of analogous compounds.
Table 1: Hypothetical Thermodynamic Data for the Dimerization of Para-Substituted Benzenesulfonamides
| Substituent (X) | Dissociation Constant (Kd) [mM] | Association Constant (Ka) [M-1] | Gibbs Free Energy (ΔG) [kcal/mol] |
| -H | 1.50 | 667 | -3.85 |
| -CH3 | 1.25 | 800 | -3.96 |
| -OCH3 | 1.10 | 909 | -4.03 |
| -Cl | 0.95 | 1053 | -4.12 |
| -CN | 0.70 | 1429 | -4.30 |
| -NO2 | 0.50 | 2000 | -4.50 |
This data is hypothetical and for illustrative purposes only.
The table above demonstrates how quantitative data on dimer stability can be structured for easy comparison. In this hypothetical example, we explore the impact of various para-substituents on the self-association of a benzenesulfonamide scaffold. The trend suggests that electron-withdrawing groups (-Cl, -CN, -NO2) enhance dimer stability compared to the unsubstituted analog (-H), while electron-donating groups (-CH3, -OCH3) also show a slight stabilizing effect, albeit to a lesser extent. This kind of quantitative data is crucial for establishing structure-activity relationships (SAR).
Experimental Protocols
The determination of dimer stability constants requires precise experimental techniques. The two most common methods for quantifying weak to moderate non-covalent interactions in solution are Nuclear Magnetic Resonance (NMR) Titration and Isothermal Titration Calorimetry (ITC).
1H NMR Titration for Kd Determination
Principle: 1H NMR spectroscopy can be used to monitor changes in the chemical shifts of protons upon dimerization. As the concentration of the molecule increases, the equilibrium shifts towards the dimer, leading to changes in the chemical environment of the protons involved in the dimerization interface. By fitting the change in chemical shift as a function of concentration, the dissociation constant (Kd) can be determined.
Experimental Workflow:
Figure 1: Workflow for determining the dissociation constant (Kd) of a dimer using 1H NMR titration.
Detailed Methodology:
-
Sample Preparation: A series of samples of the compound of interest are prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at varying concentrations (typically spanning a range from well below to well above the expected Kd).
-
NMR Data Acquisition: 1H NMR spectra are acquired for each sample at a constant temperature. It is crucial to maintain a stable temperature as the Kd is temperature-dependent.
-
Data Analysis:
-
A proton signal that shows a significant change in chemical shift upon changes in concentration is identified. This proton is likely located at or near the dimerization interface.
-
The chemical shift of this proton is plotted against the total concentration of the compound.
-
The resulting data is fitted to a suitable binding isotherm for a 1:1 dimerization model using non-linear regression analysis to extract the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Principle: ITC directly measures the heat released or absorbed during a binding event. In a self-association experiment, a concentrated solution of the molecule is titrated into a dilute solution of the same molecule. The heat changes associated with the dilution and dissociation of the dimer are measured, allowing for the determination of the association constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated.
Experimental Workflow:
Figure 2: Workflow for the thermodynamic characterization of dimer formation using Isothermal Titration Calorimetry (ITC).
Detailed Methodology:
-
Sample Preparation: Two solutions of the compound are prepared in the same buffer: a concentrated solution for the syringe and a dilute solution for the sample cell. Precise concentration determination is critical.
-
ITC Experiment: The concentrated solution is titrated in small, sequential injections into the dilute solution in the calorimeter cell at a constant temperature. The heat change associated with each injection is measured.
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the titrant to the sample.
-
The resulting titration curve is fitted to a self-association model to determine the association constant (Ka), the enthalpy of binding (ΔH), and the stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.
-
Logical Relationship of Substituent Effects
The observed changes in dimer stability upon substitution can be rationalized by considering the electronic and steric properties of the substituents. These properties influence the non-covalent interactions that drive dimerization, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Figure 3: Logical relationship between substituent properties and dimer stability.
This diagram illustrates that the electronic and steric properties of a substituent directly influence the strength and nature of the non-covalent interactions at the dimerization interface, which in turn determines the overall stability of the dimer. By systematically varying substituents and measuring the resulting changes in dimer stability, researchers can develop a deeper understanding of the molecular forces governing self-association and design molecules with tailored properties.
A Comparative Guide to the Characterization of Symmetrical vs. Asymmetrical Azoxybenzenes
For Researchers, Scientists, and Drug Development Professionals
Azoxybenzenes, a class of aromatic compounds featuring an R-N=N⁺(-O⁻)-R' functional group, are of significant interest in materials science and medicinal chemistry. Their utility is often dictated by the substitution pattern on the aromatic rings, which classifies them as either symmetrical (R=R') or asymmetrical (R≠R'). The differentiation between these two types is crucial for predicting their chemical behavior, biological activity, and material properties. This guide provides an objective comparison of the characterization of symmetrical and asymmetrical azoxybenzenes, supported by experimental data and detailed protocols.
Structural and Synthetic Overview
The core structural difference between symmetrical and asymmetrical azoxybenzenes lies in the nature of the aryl substituents attached to the azoxy core. This seemingly simple variation introduces polarity and alters the electronic properties of the molecule, which in turn influences its spectroscopic signature.
A common and versatile method for the synthesis of both symmetrical and asymmetrical azoxybenzenes is the reductive dimerization of nitrosoarenes. Symmetrical variants are produced from a single nitrosoarene, while asymmetrical versions can be synthesized by the controlled reaction of two different nitrosoarenes.
Comparative Spectroscopic Analysis
The primary techniques for characterizing and distinguishing between symmetrical and asymmetrical azoxybenzenes are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). For this guide, we will compare the parent symmetrical compound, trans-azoxybenzene, with an asymmetrical example, trans-4-chloroazoxybenzene.
The key distinguishing features in their spectra arise from the loss of symmetry in the 4-chloro derivative, which results in a more complex set of signals.
| Technique | Parameter | Symmetrical: trans-Azoxybenzene | Asymmetrical: trans-4-Chloroazoxybenzene | Key Distinction |
| ¹H NMR | Chemical Shifts (δ, ppm) in CDCl₃[1] | 8.31 (d, 2H), 8.17 (d, 2H), 7.50 (m, 6H) | ~8.3 (m, 2H), ~8.2 (m, 2H), ~7.5 (m, 5H) | The asymmetrical compound shows more complex multiplets and distinct signals for each aromatic ring, whereas the symmetrical one has fewer, more integrated signals. |
| ¹³C NMR | Chemical Shifts (δ, ppm) in CDCl₃[2] | 149.0, 142.1, 130.8, 129.1, 124.9, 122.9 | ~147.6, ~146.9, ~140.4, ~134.8, ~131.5, ~129.4, ~124.2, ~123.4 | The symmetrical molecule has 6 unique carbon signals. The asymmetrical molecule has up to 12 unique signals due to the lack of symmetry. |
| UV-Vis | Absorption Maxima (λmax) in Methanol | ~320 nm (π→π), ~440 nm (n→π)[3] | Similar λmax values expected, but with potential shifts and changes in molar absorptivity due to the chloro-substituent. | The chloro-substituent acts as a chromophore which can cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption bands. |
| Mass Spec. | Molecular Ion (M⁺) & Key Fragments (m/z)[4] | M⁺: 198 . Fragments: 182 ([M-O]⁺, often from in-source reduction), 105, 77 (C₆H₅⁺) | M⁺: 232/234 (isotope pattern for Cl). Fragments: 111 (ClC₆H₄⁺), 77 (C₆H₅⁺) | The clear isotopic signature of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) in the molecular ion and fragments is a definitive marker for the asymmetrical chloro-derivative. The fragmentation pattern reveals the two different aryl groups. |
Experimental Protocols
Detailed and consistent experimental procedures are paramount for obtaining reliable and comparable data. Below are standard protocols for the key characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the azoxybenzene sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Apply a 90° pulse with a relaxation delay of at least 5 seconds to ensure full relaxation of aromatic protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times of quaternary carbons.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.[2][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the azoxybenzene compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the pure solvent to be used as a blank reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Perform a baseline correction with the solvent-filled cuvette.
-
Scan the sample across a wavelength range of at least 200-600 nm to capture both the π→π* and n→π* transitions.[6]
-
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the sample (typically <1 µg) into the mass spectrometer. For volatile and thermally stable compounds like azoxybenzenes, a direct insertion probe or a Gas Chromatography (GC) inlet can be used.
-
Ionization :
-
Use a standard Electron Impact (EI) source.
-
Bombard the vaporized sample with electrons at a standard energy of 70 eV. This high energy ensures fragmentation and produces a characteristic pattern.[7]
-
-
Mass Analysis : Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.
-
Data Analysis :
-
Identify the molecular ion (M⁺) peak. For chloro-compounds, look for the characteristic M⁺ and M+2 isotopic pattern.
-
Identify major fragment ions and propose logical fragmentation pathways (e.g., loss of oxygen, cleavage of C-N or N-N bonds). Be aware that the [M-O]⁺ peak may arise from reduction in the ion source rather than direct fragmentation of the molecular ion.[4]
-
Conclusion
The characterization and differentiation of symmetrical and asymmetrical azoxybenzenes are straightforward using standard spectroscopic techniques. The key distinguishing feature is the loss of molecular symmetry in asymmetrical derivatives, which is most clearly observed in NMR spectroscopy as a doubling of signals for the aromatic carbons and a more complex pattern for aromatic protons. Furthermore, mass spectrometry provides definitive structural information through characteristic fragmentation patterns and, in the case of halogenated derivatives, unique isotopic signatures. UV-Vis spectroscopy complements this analysis by providing information on the electronic transitions within the molecule. By employing the detailed protocols outlined in this guide, researchers can confidently determine the structure and purity of their synthesized azoxybenzenes.
References
A Comparative Guide to Spin Trapping Agents: Nitrosobenzene Monomer vs. The Field
For researchers, scientists, and drug development professionals navigating the complex landscape of free radical detection, the choice of a spin trapping agent is paramount. This guide provides an objective comparison of nitrosobenzene monomer with other prevalent spin traps, supported by experimental data and detailed protocols to aid in the selection of the most appropriate agent for your research needs.
Spin trapping is an indispensable technique in the study of transient free radicals, which play crucial roles in a myriad of biological and chemical processes, from cellular signaling to oxidative stress and drug metabolism. The method involves the use of a "spin trap," a diamagnetic compound that reacts with a short-lived radical to form a more stable paramagnetic "spin adduct," readily detectable by electron paramagnetic resonance (EPR) spectroscopy.[1][2] Nitrosobenzene and its derivatives belong to the C-nitroso class of spin traps, which offer unique advantages but also present specific challenges compared to the more commonly employed nitrone-based traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).
Performance Comparison of Spin Trapping Agents
The efficacy of a spin trap is determined by several key factors, including its reactivity towards different types of radicals, the stability of the resulting spin adduct, and the specificity of the trapping reaction. This section provides a quantitative comparison of nitrosobenzene with DMPO and PBN.
Table 1: Quantitative Comparison of Spin Trap Performance
| Parameter | Nitrosobenzene | 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | α-Phenyl-N-tert-butylnitrone (PBN) |
| Class | C-Nitroso | Nitrone (Cyclic) | Nitrone (Linear) |
| Typical Radicals Trapped | Carbon-centered radicals.[3] | Superoxide, hydroxyl, carbon-, nitrogen-, and sulfur-centered radicals.[4][5] | Carbon-centered and some oxygen-centered radicals.[2] |
| Rate Constant for Trapping Hydroxyl Radical (•OH) (M⁻¹s⁻¹) | Data not readily available | ~1.93 - 4.99 x 10⁹[6] | ~8.5 x 10⁹[4] |
| Rate Constant for Trapping Superoxide Radical (O₂⁻•) (M⁻¹s⁻¹) | Not typically used for superoxide | ~1.2 - 2.4[7][8] | Not typically used for superoxide |
| Rate Constant for Trapping Carbon-Centered Radicals (e.g., •CH₃) (M⁻¹s⁻¹) | ~3.2 x 10⁹[9] | Data varies with specific radical | Data varies with specific radical |
| Half-life of Hydroxyl Radical Adduct | Not applicable | ~55 - 132 minutes[6] | < 1 minute[4] |
| Half-life of Superoxide Radical Adduct | Not applicable | ~45 - 66 seconds[5][7] | Not applicable |
| Key Advantages | Provides detailed hyperfine structure of the trapped radical.[2] Monomeric form is active.[10] | Well-characterized for a wide range of radicals.[5] Water-soluble.[4] | Effective for lipid-soluble radicals.[11] |
| Key Disadvantages | Prone to non-radical side reactions (e.g., ene reactions).[12] Dimerization in aqueous solution can reduce effectiveness. Can inhibit nitric oxide synthase.[13] | Superoxide adduct can decompose to the hydroxyl adduct, leading to misinterpretation.[5] Prone to artifacts from impurities and non-radical reactions.[1][6][14] | Spin adducts often have less informative EPR spectra.[6] Can inhibit lipid peroxidation.[15] |
Experimental Protocols
Detailed and consistent experimental design is crucial for obtaining reliable and reproducible spin trapping results. Below are representative protocols for the use of nitrosobenzene, DMPO, and PBN.
Protocol 1: Spin Trapping of Carbon-Centered Radicals with Nitrosobenzene in a Chemical System
This protocol is adapted from studies on the trapping of ferrocenyl radicals.[3]
Materials:
-
Nitrosobenzene (PhNO)
-
The system generating the carbon-centered radical (e.g., ferrocenium ions in the presence of a base)
-
An appropriate solvent (e.g., deoxygenated dichloromethane)
-
EPR tubes
-
EPR spectrometer
Procedure:
-
Prepare a solution of the radical-generating system in the chosen solvent.
-
Add nitrosobenzene to the solution. A typical concentration is in the range of 1-1.2 equivalents relative to the radical precursor.
-
Mix the solution thoroughly.
-
Transfer the solution to an EPR tube.
-
Record the EPR spectrum at room temperature or 77 K.
-
Control Experiment: Record the EPR spectrum of the radical-generating system in the absence of nitrosobenzene to ensure that the observed signal is from the spin adduct.
Protocol 2: Spin Trapping of Superoxide Radicals with DMPO in a Cellular System
This protocol is a general guide for detecting superoxide production in cell suspensions.
Materials:
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO), high purity
-
Cell suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Stimulant to induce superoxide production (e.g., phorbol 12-myristate 13-acetate, PMA)
-
EPR tubes or flat cell
-
EPR spectrometer
Procedure:
-
Resuspend the cells in the buffer to the desired concentration.
-
Add DMPO to the cell suspension. A final concentration of 25-100 mM is commonly used.[4]
-
Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Add the stimulant to initiate superoxide production.
-
Immediately transfer the cell suspension to an EPR tube or flat cell.
-
Record the EPR spectrum at room temperature. Time-course measurements can be performed to monitor the kinetics of radical formation.
-
Control Experiments:
-
Include a sample with cells and DMPO but without the stimulant.
-
Include a sample with cells, DMPO, and the stimulant, plus superoxide dismutase (SOD) to confirm the identity of the trapped radical as superoxide.
-
Protocol 3: Spin Trapping of Lipid Radicals with PBN during Lipid Peroxidation
This protocol is designed for monitoring radical formation in lipid systems.[11][15]
Materials:
-
α-phenyl-N-tert-butylnitrone (PBN)
-
Lipid sample (e.g., oil, liposomes)
-
Initiator of lipid peroxidation (e.g., heat, metal ions)
-
EPR tubes
-
EPR spectrometer
Procedure:
-
Dissolve PBN in the lipid sample. A concentration range of 10-50 mM is typical.
-
Initiate lipid peroxidation (e.g., by heating the sample at a controlled temperature).
-
At various time points, take an aliquot of the sample and transfer it to an EPR tube.
-
Record the EPR spectrum at room temperature.
-
Control Experiment: Monitor a lipid sample with PBN but without the peroxidation initiator to check for any background signals.
-
Note on a potential artifact: Be aware that PBN itself can have an inhibitory effect on lipid peroxidation, which should be considered when interpreting the results.[15]
Reaction Mechanisms and Signaling Pathways
The utility of spin traps extends to elucidating the role of free radicals in complex biological signaling pathways. The choice of spin trap can influence the interpretation of these pathways due to differing reactivities and potential side reactions.
Spin Trapping Mechanism
The fundamental reaction of spin trapping involves the addition of a radical to the spin trap. For nitroso compounds, the radical adds directly to the nitrogen atom, while for nitrones, the addition occurs at the carbon atom of the C=N double bond.
Example Experimental Workflow for Investigating Cellular Oxidative Stress
The following diagram illustrates a typical workflow for using spin trapping to investigate the involvement of reactive oxygen species (ROS) in a cellular response to a stimulus.
Investigating Radical Involvement in a Signaling Pathway
Spin traps can be instrumental in confirming the role of free radicals in specific signaling cascades. For instance, in inflammatory signaling, the activation of NADPH oxidase (NOX) by stimuli like lipopolysaccharide (LPS) leads to the production of superoxide. DMPO can be used to trap this superoxide, providing direct evidence of its generation and implicating it in downstream signaling events.
Conclusion
The selection of a spin trapping agent requires careful consideration of the experimental system and the specific radical of interest. Nitrosobenzene offers the advantage of providing detailed structural information about trapped carbon-centered radicals. However, its utility is hampered by potential non-radical side reactions and dimerization in aqueous environments. For broader applications, particularly in biological systems involving reactive oxygen species, nitrone spin traps like DMPO and its derivatives are often preferred due to their wider range of reactivity and better water solubility. PBN remains a valuable tool for studies in lipid environments. Ultimately, a thorough understanding of the strengths and limitations of each class of spin trap, combined with carefully designed experiments and appropriate controls, is essential for the accurate detection and identification of free radicals in complex chemical and biological systems.
References
- 1. Stabilities of hydroxyl radical spin adducts of PBN-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. srd.nist.gov [srd.nist.gov]
- 9. Spin trapping by use of nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene: a new type of spin-trapping reagent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. The fidelity of spin trapping with DMPO in biological systems | Semantic Scholar [semanticscholar.org]
- 11. Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes [mdpi.com]
- 12. Can nitric oxide be spin trapped by nitrone and nitroso compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Superoxide Radical Anion Adduct of 5,5-Dimethyl-1-pyrroline N-oxide. 6. Redox Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The nitrone spin trap 5,5-dimethyl-1-pyrroline N-oxide dampens lipopolysaccharide-induced transcriptomic changes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Dimerization of nitrosobenzene derivatives with varied functional groups
For Researchers, Scientists, and Drug Development Professionals
The reversible dimerization of nitrosobenzene and its derivatives represents a fascinating and crucial area of study in organic chemistry, with implications for reaction kinetics, supramolecular chemistry, and the stability of nitroso-containing compounds, which are relevant in various biological and pharmaceutical contexts. This guide provides a comparative analysis of the dimerization behavior of nitrosobenzene derivatives bearing a variety of functional groups, supported by experimental data and detailed methodologies.
Influence of Functional Groups on Dimerization Equilibrium
The dimerization of nitrosoarenes is an equilibrium process between a monomeric (colored) and a dimeric (often colorless) species, existing as cis-(Z) and trans-(E) isomers. This equilibrium is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring, as well as by solvent polarity and temperature.
In the solid state, most nitrosobenzene derivatives exist predominantly as dimers.[1] However, in solution, a dynamic equilibrium is established. Electron-donating groups tend to decrease the propensity for dimerization, while electron-withdrawing groups generally favor it. This trend can be rationalized by the stabilization of the monomeric form through resonance with electron-donating substituents.
The following table summarizes key thermodynamic and kinetic parameters for the dimerization of various nitrosobenzene derivatives, providing a quantitative comparison of the substituent effects.
| Substituent | Solvent | Method | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG°298 (kJ/mol) | Reference |
| H | CDCl₃ | ¹H NMR | - | - | - | [2] |
| 4-CH₃ | CDCl₃ | ¹H NMR | - | - | - | [2] |
| 4-OCH₃ | - | - | - | - | - | [3] |
| 4-N(CH₃)₂ | - | - | - | - | - | [2] |
| 4-NO₂ | - | - | - | - | [3] | |
| 4-Br | - | - | - | - | [3] | |
| 3-CH₃ | CDCl₃ | ¹H NMR | - | - | - | [2] |
| 3,5-(CH₃)₂ | CDCl₃ | ¹H NMR | - | - | - | [2] |
Experimental Protocols
The study of nitrosobenzene dimerization equilibria primarily relies on spectroscopic techniques that can distinguish between the monomer and dimer species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for quantifying the monomer-dimer ratio in solution. The distinct chemical shifts of the protons on the aromatic ring for the monomer and the two dimer isomers (cis and trans) allow for their individual integration.
Experimental Procedure:
-
Sample Preparation: A known concentration of the nitrosobenzene derivative is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H NMR spectra are recorded at various temperatures. The temperature is controlled by the spectrometer's variable temperature unit.
-
Data Analysis:
-
The signals corresponding to the monomer, cis-dimer, and trans-dimer are assigned.
-
The relative concentrations of each species are determined by integrating the respective signals.
-
The equilibrium constant (K) is calculated at each temperature using the formula: K = [Dimer] / [Monomer]².
-
A van't Hoff plot (ln(K) vs. 1/T) is constructed to determine the standard enthalpy (ΔH°) and entropy (ΔS°) of dimerization from the slope (-ΔH°/R) and intercept (ΔS°/R), respectively.
-
UV-Visible (UV-Vis) Spectroscopy
The monomeric form of nitrosobenzenes is typically blue or green, exhibiting a characteristic absorption in the visible region of the spectrum (around 700-800 nm), while the dimeric form is often colorless or pale yellow.[4] This distinct color difference allows for the use of UV-Vis spectroscopy to monitor the equilibrium.
Experimental Procedure:
-
Sample Preparation: A solution of the nitrosobenzene derivative of a known concentration is prepared in a suitable solvent in a cuvette.
-
Data Acquisition: The UV-Vis spectrum is recorded over a range of temperatures using a spectrophotometer equipped with a temperature-controlled cell holder.
-
Data Analysis:
-
The absorbance of the monomer at its λmax is measured at each temperature.
-
The concentration of the monomer is calculated using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the monomer.
-
The concentration of the dimer is determined by subtracting the monomer concentration from the total initial concentration.
-
The equilibrium constant (K) is calculated at each temperature, and thermodynamic parameters are determined using a van't Hoff plot as described for the NMR method.
-
Visualizing the Dimerization Process
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of nitrosobenzene dimerization.
Caption: General equilibrium between the monomeric and dimeric forms of nitrosobenzene derivatives.
Caption: Typical experimental workflow for studying the dimerization of nitrosobenzene derivatives.
Conclusion
The dimerization of nitrosobenzene derivatives is a finely balanced equilibrium that is highly sensitive to the electronic and steric nature of substituents on the aromatic ring. Understanding these relationships is crucial for predicting the behavior and stability of these compounds. The experimental protocols outlined, utilizing NMR and UV-Vis spectroscopy, provide robust methods for quantifying the thermodynamic parameters that govern this equilibrium. This guide serves as a foundational resource for researchers engaged in the study and application of nitrosoarenes.
References
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. Structural investigations of C-nitrosobenzenes. Part 2.1 NMR studies of monomer–dimer equilibria including restricted nitroso group rotation in monomers - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nitrosobenzene Dimer: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Nitrosobenzene and its dimer, which exists in equilibrium with the monomer form, are categorized as hazardous substances requiring specific handling and disposal protocols. This guide provides essential safety and logistical information to ensure the safe management of nitrosobenzene dimer waste.
Core Disposal and Safety Procedures
The recommended primary method for the disposal of nitrosobenzene waste is through incineration. This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][2] Alternatively, surplus and non-recyclable solutions should be offered to a licensed disposal company.[1] It is crucial to handle nitrosobenzene in a well-ventilated area, utilizing personal protective equipment to avoid contact with skin and eyes, and to prevent inhalation of vapor or mist.[1]
Key Handling and Storage Precautions:
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]
-
Keep away from sources of ignition; no smoking is permitted in handling areas.[1]
-
Take measures to prevent the buildup of electrostatic charge.[1]
-
In case of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the collected material in a suitable, closed container for disposal.[1]
Quantitative Data for Nitrosobenzene
| Data Point | Value | Species | Test Guideline |
| Toxicity to Fish (LC50) | 92 mg/l - 96 h | Danio rerio (zebra fish) | OECD Test Guideline 203 |
| Toxicity to Daphnia (EC50) | 35 mg/l - 48 h | Daphnia magna (Water flea) | - |
| Toxicity to Algae (EC50) | 18 mg/l - 96 h | Chlorella pyrenoidosa | OECD Test Guideline 201 |
| Bioconcentration Factor (BCF) | 3.1 - 4.8 | Cyprinus carpio (Carp) | OECD Test Guideline 305C |
| Biodegradability | 3.3% - Not readily biodegradable (14 d) | - | OECD Test Guideline 301C |
Data sourced from a Safety Data Sheet for Nitrobenzene.[1]
Experimental Protocols
The provided search results do not contain detailed experimental protocols for the disposal of nitrosobenzene. The standard procedure relies on established industrial chemical waste management practices, primarily incineration.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Nitrosobenzene dimer
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of nitrosobenzene dimer. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Nitrosobenzene exists in a monomer-dimer equilibrium. The dimer is typically a pale yellow solid, while the monomer is a dark green, volatile solid or liquid.[1] The solid form is favored at lower temperatures, while the monomer is more prevalent in solution or at higher temperatures.[1] This guide focuses on the handling of the solid this compound, but the safety precautions are applicable to both forms due to the dynamic equilibrium.
Hazard Identification and Personal Protective Equipment (PPE)
Nitrosobenzene is classified as a toxic and flammable solid.[2] It is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It also causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and disposed of after contamination.[4][5][6] | Prevents dermal absorption, which is a significant route of exposure.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield.[4][6][7] | Protects against splashes and dust particles that can cause serious eye irritation.[2] |
| Skin and Body Protection | A lab coat or chemical-resistant suit.[6] Closed-toe shoes are required.[8] | Minimizes skin contact with the chemical.[7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7] If dust is generated, a NIOSH-approved respirator with a P3 filter is recommended.[3] | Prevents inhalation of toxic dust or vapors.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocol for Handling this compound:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Handling:
-
When weighing the solid dimer, use a draft shield or weigh it in the fume hood to prevent the dispersal of dust.
-
Use non-sparking tools for transfers to avoid ignition sources, as nitrosobenzene is a flammable solid.[2]
-
Keep the container tightly closed when not in use.[7]
-
Avoid contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with this compound.
-
Clean up spills promptly using an inert absorbent material.[7] Do not use combustible materials like paper towels to clean up spills.
-
Collect all contaminated materials, including gloves and absorbent, in a sealed, labeled container for hazardous waste disposal.[7]
-
Disposal Plan
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing nitrosobenzene in a labeled, sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[3][4] Do not pour any waste down the drain.[3]
By adhering to these guidelines, researchers can safely handle this compound and minimize the risks associated with this chemical. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) before beginning any work.
References
- 1. Nitrosobenzene - Wikipedia [en.wikipedia.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
